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  • Product: 5-Bromobenzo[d]oxazole-2-carboxylic acid
  • CAS: 944898-52-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Bromobenzo[d]oxazole-2-carboxylic acid: Synthesis, Properties, and Applications

Foreword: The Strategic Value of a Privileged Scaffold In the landscape of modern medicinal chemistry, the benzoxazole core stands out as a "privileged structure," a molecular framework that consistently appears in a wid...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the benzoxazole core stands out as a "privileged structure," a molecular framework that consistently appears in a wide array of pharmacologically active compounds.[1] Its rigid, planar structure and unique electronic properties make it an ideal scaffold for presenting functional groups to biological targets with high specificity. This guide focuses on a particularly valuable derivative: 5-Bromobenzo[d]oxazole-2-carboxylic acid . The strategic placement of a bromine atom and a carboxylic acid moiety transforms the simple benzoxazole core into a highly versatile building block, offering multiple avenues for chemical elaboration and optimization in drug discovery programs.

This document provides a comprehensive overview of this compound, moving from its fundamental physicochemical properties to detailed synthetic methodologies and its downstream applications. The emphasis is not merely on procedural steps but on the underlying chemical logic—the "why" behind the "how"—to empower researchers in their own discovery efforts.

Core Molecular Profile and Physicochemical Properties

Understanding the intrinsic properties of 5-Bromobenzo[d]oxazole-2-carboxylic acid is the foundation for its effective utilization. The molecule's character is defined by the interplay of its three key components: the aromatic benzoxazole system, the acidic carboxylic group, and the reactive bromine substituent.[2]

PropertyValueSource
IUPAC Name 5-bromo-1,3-benzoxazole-2-carboxylic acidPubChem[3]
CAS Number 944898-52-6Alchem Pharmtech[4]
Molecular Formula C₈H₄BrNO₃PubChem[3]
Molecular Weight 242.03 g/mol PubChem[3]
SMILES C1=CC2=C(C=C1Br)N=C(O2)C(=O)OPubChem[3]
Calculated XLogP3 2.7PubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]

These computed properties provide initial insights into the molecule's behavior, suggesting moderate lipophilicity (XLogP3 of 2.7) and its capacity for engaging in hydrogen bonding, a critical feature for receptor-ligand interactions.[2]

Synthesis Pathway: From Precursor to Product

The construction of the benzoxazole ring system is a cornerstone of heterocyclic chemistry. The most reliable and widely adopted method involves the condensation of a 2-aminophenol with a suitable carbonyl-containing species, followed by cyclodehydration.[2][5][6] For the target molecule, this translates to a specific, high-yield strategy.

The Core Synthetic Strategy: Condensation and Cyclization

The synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic acid is efficiently achieved by the reaction of 2-amino-4-bromophenol with an oxalic acid derivative. The reaction proceeds via an initial acylation of the amino group to form an N-(5-bromo-2-hydroxyphenyl)oxalamic acid intermediate, which then undergoes an acid-catalyzed intramolecular cyclodehydration to yield the final benzoxazole product.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Final Product A 2-Amino-4-bromophenol C Acylation / Condensation A->C Nucleophilic Attack B Oxalic Acid (or derivative) B->C D Acid-Catalyzed Cyclodehydration C->D Intermediate Formation E 5-Bromobenzo[d]oxazole- 2-carboxylic acid D->E Ring Closure & Water Elimination

Caption: Synthetic workflow for 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative methodology and may require optimization based on specific laboratory conditions and reagent purity.

Objective: To synthesize 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Reagents:

  • 2-Amino-4-bromophenol (1.0 eq)

  • Oxalic acid dihydrate (1.2 eq)

  • Hydrochloric acid (4 M)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-bromophenol and oxalic acid dihydrate.

  • Acid Addition: Add 4 M hydrochloric acid to the flask. The acid serves as both the solvent and the catalyst for the cyclodehydration step.[6] The protonation of the intermediate's hydroxyl group facilitates the elimination of water, driving the ring-closure reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature, which should cause the product to precipitate out of the acidic solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product sequentially with cold deionized water to remove any residual acid and unreacted oxalic acid.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, MS, FT-IR).

Chemical Reactivity and Derivatization Potential

The true power of 5-Bromobenzo[d]oxazole-2-carboxylic acid lies in its capacity for selective chemical modification at two distinct sites: the carboxylic acid group and the bromine atom. This dual reactivity allows for the systematic construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

G cluster_acid Carboxylic Acid Derivatization cluster_bromo Bromine Derivatization Core 5-Bromobenzo[d]oxazole- 2-carboxylic acid Amide Amide Formation (Coupling Agents + R-NH₂) Core->Amide -COOH → -CONHR Ester Esterification (Alcohol + Acid Catalyst) Core->Ester -COOH → -COOR Suzuki Suzuki Coupling (R-B(OH)₂ + Pd Catalyst) Core->Suzuki -Br → -R (Aryl/Alkyl) Stille Stille Coupling (R-Sn(Bu)₃ + Pd Catalyst) Core->Stille -Br → -R (Aryl/Alkyl)

Caption: Key derivatization pathways for the core scaffold.

Reactions at the Carboxylic Acid

The carboxylic acid is a versatile functional handle. Its significance in drug design stems from its ability to form strong hydrogen bonds and electrostatic interactions with biological receptors.[2]

  • Amide Formation: This is arguably the most critical transformation for drug discovery. Using standard peptide coupling agents (e.g., HBTU, EDC, HATU), the carboxylic acid can be efficiently coupled with a vast library of primary and secondary amines to generate stable and biologically relevant amide linkages.[2] This allows for the exploration of the chemical space around the 2-position of the benzoxazole ring.

  • Esterification: Reaction with alcohols under acidic conditions yields esters. This modification is often employed in prodrug strategies to mask the polar carboxylic acid, thereby increasing cell membrane permeability and oral bioavailability.[2]

Reactions at the Bromine Atom

The bromine atom at the 5-position is an ideal anchor point for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents onto the benzene portion of the scaffold.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with aryl or vinyl boronic acids is a robust method for forming new carbon-carbon bonds, allowing for the attachment of diverse aromatic and heterocyclic rings.

  • Other Cross-Couplings: Stille (using organostannanes), Hiyama (using organosilanes), and Sonogashira (using terminal alkynes) couplings are also highly effective, providing access to an even broader range of chemical diversity.[7]

Applications in Drug Discovery and Development

The structural features of 5-Bromobenzo[d]oxazole-2-carboxylic acid make it a highly sought-after intermediate in the synthesis of targeted therapeutics.

  • Inhibitors of Protein Kinases: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The benzoxazole scaffold serves this purpose effectively. Derivatives have shown significant potential as potent inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.[1] By elaborating the scaffold using the derivatization handles, medicinal chemists can fine-tune the molecule's affinity and selectivity for the target kinase.

  • Bioisostere for Carboxylic Acids: In drug design, the carboxylic acid group can sometimes lead to poor pharmacokinetic properties. The benzoxazole ring itself, or derivatives thereof, can act as a bioisosteric replacement for a carboxylic acid, mimicking its ability to engage in key receptor interactions while offering improved metabolic stability or cell permeability.[8]

  • Antimicrobial and Anticancer Agents: The broader class of benzoxazole derivatives has been extensively investigated for various biological activities, including antimicrobial, antifungal, and anticancer properties.[5][9] The ability to rapidly generate diverse libraries from the 5-bromo-2-carboxylic acid starting material makes it an excellent platform for screening and identifying new therapeutic leads in these areas.

Conclusion

5-Bromobenzo[d]oxazole-2-carboxylic acid is more than just a chemical compound; it is a strategic tool for innovation in the pharmaceutical and life sciences. Its well-defined synthesis, coupled with the orthogonal reactivity of its functional groups, provides a robust and flexible platform for the design and creation of novel, high-value molecules. For researchers engaged in the development of targeted therapies, this scaffold offers a reliable starting point for building potent and selective agents against a wide range of biological targets.

References

  • 5-Bromobenzo[d]oxazole-2-carboxylic acid | C8H4BrNO3 | CID 51358553. PubChem. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH). [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. [Link]

  • Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate. [Link]

  • Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Patsnap. [Link]

  • Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

  • Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-hydroxymethyl-imidazole. PrepChem.com. [Link]

  • The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health (NIH). [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health (NIH). [Link]

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

  • Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H-1,4-Oxazines via Ag (I) promoted Intra-molecular Cyclization of Alkynols. ResearchGate. [Link]

Sources

Exploratory

characterization of 5-Bromobenzo[d]oxazole-2-carboxylic acid NMR IR mass spec

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromobenzo[d]oxazole-2-carboxylic acid Introduction: The Significance of the Benzoxazole Scaffold Benzoxazole derivatives represent a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromobenzo[d]oxazole-2-carboxylic acid

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives represent a cornerstone in medicinal chemistry and materials science, renowned for their broad spectrum of pharmacological activities.[1] The rigid, planar benzoxazole core is a privileged structure found in numerous compounds with anticancer, antimicrobial, and antiviral properties.[2][3] The introduction of a carboxylic acid functional group is a pivotal strategy in drug design, as it can engage in critical hydrogen bonding and electrostatic interactions with biological targets, often enhancing solubility and modulating pharmacokinetic properties.[4][5]

5-Bromobenzo[d]oxazole-2-carboxylic acid (C₈H₄BrNO₃) is a key heterocyclic building block that combines these valuable features.[6] The bromine atom at the 5-position offers a site for further synthetic modification, making it a versatile precursor for creating libraries of novel therapeutic agents.[7] Rigorous structural characterization is therefore paramount to ensuring the identity, purity, and quality of this compound before its use in drug discovery and development pipelines.

This technical guide provides a comprehensive framework for the analytical characterization of 5-Bromobenzo[d]oxazole-2-carboxylic acid. As experimental spectra for this specific molecule are not widely published, this document synthesizes foundational spectroscopic principles with data from structurally analogous compounds to present a detailed predictive analysis. We will outline the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, and provide robust, field-proven protocols for data acquisition.

Molecular Properties and Analytical Workflow

A logical and systematic workflow is essential for the unambiguous structural elucidation of a synthesized compound. The process begins with establishing the molecular weight and formula, proceeds to identify key functional groups, and culminates in the precise mapping of the atomic framework.

Molecular Identity:

  • Chemical Name: 5-bromo-1,3-benzoxazole-2-carboxylic acid[6]

  • Molecular Formula: C₈H₄BrNO₃[6]

  • Molecular Weight: 242.03 g/mol [6]

  • Monoisotopic Mass: 240.93746 Da[6]

Caption: Structure of 5-Bromobenzo[d]oxazole-2-carboxylic acid with atom numbering.

G synthesis Synthesis & Purification ms Mass Spectrometry (MS) synthesis->ms Molecular Weight & Formula ir IR Spectroscopy ms->ir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) ir->nmr Connectivity & Framework elucidation Structural Elucidation & Confirmation nmr->elucidation

Caption: General workflow for the spectroscopic characterization of novel compounds.[1]

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is the first critical step, providing direct evidence of the molecular weight and, with high-resolution instruments, the elemental composition. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a highly distinctive isotopic pattern that serves as a powerful validation point.

Predicted Mass Spectrum Data
  • Molecular Ion [M]⁺• or [M-H]⁻: The primary observation will be a pair of peaks corresponding to the molecule's isotopic variants. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be expected at m/z 240 and 242.

  • Isotopic Pattern: A characteristic doublet of peaks with a mass difference of 2 Da and a relative intensity of approximately 1:1, confirming the presence of a single bromine atom.

  • High-Resolution Mass Spectrometry (HRMS): This technique should yield an exact mass measurement that aligns with the calculated value for C₈H₄⁷⁹BrNO₃, confirming the elemental formula.

Predicted Fragmentation Pathway

The benzoxazole core is relatively stable, but predictable fragmentation can occur under ionization.

G parent [C₈H₄BrNO₃]⁻ m/z 240/242 frag1 [C₇H₃BrNO]⁻ m/z 196/198 parent->frag1 - CO₂ frag2 [C₇H₄BrNO₂]⁺• m/z 213/215 parent->frag2 - OH (from positive ion)

Caption: Predicted key fragmentation steps for 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent like methanol or acetonitrile.[8]

  • Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source, capable of both positive and negative ion mode detection.[8]

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).[8]

  • Data Analysis: Identify the deprotonated molecular ion [M-H]⁻ in negative mode or the protonated molecular ion [M+H]⁺ in positive mode.[9] Confirm the characteristic 1:1 isotopic pattern for bromine. Use the instrument's software to calculate the elemental composition from the exact mass and compare it to the theoretical value for C₈H₄BrNO₃.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For 5-Bromobenzo[d]oxazole-2-carboxylic acid, the spectrum will be dominated by features of the carboxylic acid and the aromatic heterocyclic system.

Predicted IR Absorption Data

The spectrum is expected to show several characteristic bands that, when viewed together, create a unique fingerprint for the molecule.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
2500 - 3300O-H stretchCarboxylic AcidVery broad, strong
1710 - 1760C=O stretchCarboxylic AcidSharp, very strong
1550 - 1620C=N stretch / C=C stretchBenzoxazole / Aromatic RingMedium to strong
1200 - 1300C-O stretchCarboxylic Acid / Benzoxazole EtherStrong
~800 - 850C-H out-of-plane bendSubstituted Benzene RingStrong

Table References:[10][11][12][13]

The causality behind these predictions is rooted in established spectroscopic principles. The O-H stretch of a carboxylic acid is exceptionally broad due to extensive intermolecular hydrogen bonding, a hallmark of this functional group.[10][12] The C=O stretch is typically one of the most intense peaks in the spectrum due to the large change in dipole moment during vibration.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the ATR crystal. No further preparation is typically needed.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample using the instrument's clamp to ensure good contact. Record the sample spectrum, typically co-adding 16 to 32 scans to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[8]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for determining the precise structure and connectivity of a molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons and the single carboxylic acid proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Singlet (broad)1H-COOHCarboxylic acid protons are highly deshielded and their signals are often broad due to hydrogen exchange.[10]
~8.0 - 8.2Doublet1HH-4This proton is adjacent to the electron-withdrawing oxazole nitrogen and will be the most downfield of the aromatic signals.
~7.7 - 7.9Doublet of doublets1HH-6This proton is coupled to both H-4 and H-7.
~7.5 - 7.7Doublet1HH-7This proton is adjacent to the oxazole oxygen. Aromatic protons of benzoxazoles typically appear in the δ 6.8–8.8 ppm range.[1]
Predicted ¹³C NMR Spectroscopic Data

Due to the lack of symmetry, all 8 carbon atoms in the molecule are expected to be chemically distinct, resulting in 8 unique signals in the ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~160 - 165C=O (Carboxylic Acid)Carboxyl carbons are significantly downfield, typically in the 165-185 δ range.[10]
~155 - 160C-2 (Oxazole)This carbon is part of the C=N bond and is attached to the carboxylic acid.
~145 - 150C-8a (Bridgehead)This carbon is part of the oxazole ring and fused to the benzene ring.
~140 - 145C-4a (Bridgehead)This carbon is part of the oxazole ring and fused to the benzene ring.
~125 - 135C-6, C-7Aromatic carbons.
~120 - 125C-4Aromatic carbon.
~115 - 120C-5 (C-Br)The carbon directly attached to bromine will be shifted by the halogen's electronic effect.

Table References:[10][14][15]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be necessary.[1]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument on the sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-14 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Process the data and calibrate the chemical shift to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Conclusion

The structural confirmation of 5-Bromobenzo[d]oxazole-2-carboxylic acid relies on the synergistic application of multiple spectroscopic techniques. Mass spectrometry will confirm the molecular weight and the presence of bromine through its distinct isotopic signature. IR spectroscopy will provide definitive evidence of the carboxylic acid and benzoxazole functional groups. Finally, ¹H and ¹³C NMR spectroscopy will deliver the unambiguous blueprint of the molecule's atomic connectivity, confirming the substitution pattern on the aromatic ring. The predicted data and detailed protocols within this guide provide a robust framework for researchers to confidently verify the identity and purity of this valuable chemical building block, ensuring its suitability for advancing research in drug discovery and materials science.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51358553, 5-Bromobenzo[d]oxazole-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Al-Ostath, A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Retrieved from [Link]

  • Al-Qubaisi, M., et al. (2023). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. MDPI. Retrieved from [Link]

  • Reddy, G. P., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • da Silva, D. L., et al. (2012). Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. PubMed. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Chauhan, B., et al. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental FT-IR spectrum of 2-chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Science World Journal. (n.d.). Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

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  • SpectraBase. (n.d.). 2-Bromo-benzoic acid. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to 5-Bromobenzo[d]oxazole-2-carboxylic acid: A Versatile Building Block for Modern Organic Synthesis

Executive Summary In the landscape of modern drug discovery and materials science, the demand for versatile, functionalized heterocyclic scaffolds is insatiable. Among these, the benzoxazole core stands out as a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery and materials science, the demand for versatile, functionalized heterocyclic scaffolds is insatiable. Among these, the benzoxazole core stands out as a "privileged scaffold," consistently appearing in a multitude of pharmacologically active agents.[1] This guide provides an in-depth technical overview of 5-Bromobenzo[d]oxazole-2-carboxylic acid, a strategically designed building block that offers two distinct and orthogonal points for chemical diversification. We will explore its synthesis, delineate its dual reactivity profile, and provide field-proven protocols for its application in constructing complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic intermediate.

The Strategic Value of the Benzoxazole Core

The benzoxazole heterocycle is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antiproliferative, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] Its rigid, planar structure allows for effective π–π stacking and hydrophobic interactions with biological targets, while the embedded nitrogen and oxygen atoms serve as key hydrogen bond acceptors.[1] This combination of features underpins its role in numerous marketed drugs and clinical candidates.[2][4][6]

5-Bromobenzo[d]oxazole-2-carboxylic acid capitalizes on this privileged core by incorporating two of the most valuable functional groups in synthetic chemistry: a carboxylic acid and an aryl bromide. This design enables sequential or orthogonal functionalization, providing an efficient pathway to diverse chemical libraries.

Physicochemical Properties
PropertyValueSource
IUPAC Name 5-bromo-1,3-benzoxazole-2-carboxylic acid[7]
CAS Number 944898-52-6[7][8][9]
Molecular Formula C₈H₄BrNO₃[7]
Molecular Weight 242.03 g/mol [7]
Canonical SMILES C1=CC2=C(C=C1Br)N=C(O2)C(=O)O[7]
Structural Overview of Reactivity

The utility of this building block stems from its two distinct reactive sites, which can be addressed with high chemoselectivity.

G cluster_main 5-Bromobenzo[d]oxazole-2-carboxylic acid cluster_cooh Site 1: Carboxylic Acid cluster_br Site 2: Aryl Bromide mol mol cooh_node Amide & Ester Formation mol->cooh_node Nucleophilic Acyl Substitution br_node Cross-Coupling Handle mol->br_node Pd-Catalyzed Cross-Coupling cooh_desc Enables coupling with amines/alcohols. Crucial for SAR studies and prodrug strategies. br_desc Enables C-C, C-N, C-O bond formation (e.g., Suzuki, Buchwald-Hartwig). Introduces molecular complexity.

Caption: Dual reactive sites of the title compound.

Synthesis of the Building Block: A Representative Protocol

The synthesis of benzoxazoles typically involves the condensation and subsequent cyclization of a 2-aminophenol with a carbonyl-containing component.[1] For the title compound, a robust and scalable approach involves the reaction of 2-amino-4-bromophenol with an oxalic acid derivative.

Workflow for Synthesis

synthesis_workflow start 2-Amino-4-bromophenol intermediate Aza-enediol Intermediate (transient) start->intermediate Acylation reagent + Oxalyl Chloride (or derivative) reagent->intermediate cyclization Cyclodehydration (Heat, Acid Catalyst) intermediate->cyclization product 5-Bromobenzo[d]oxazole- 2-carboxylic acid cyclization->product

Caption: General synthetic workflow for the title compound.

Detailed Experimental Protocol
  • Objective: To synthesize 5-Bromobenzo[d]oxazole-2-carboxylic acid.

  • Rationale: This one-pot procedure involves the acylation of the aminophenol with oxalyl chloride, followed by an in-situ cyclodehydration. Polyphosphoric acid (PPA) is an effective catalyst and dehydrating agent for this transformation.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-4-bromophenol (1.0 eq).

  • Solvent & Reagent Addition: Add anhydrous toluene (10 mL per 1 g of aminophenol). Stir the suspension at room temperature. Slowly add oxalyl chloride (1.1 eq) dropwise via a syringe. Causality Note: The slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Initial Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60 °C for 2 hours. The reaction mixture will become a thick slurry.

  • Cyclization: Cool the mixture to room temperature. Carefully add polyphosphoric acid (5 eq by weight) in portions. Heat the reaction to 130 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed. Causality Note: The high temperature is necessary to drive the dehydration and ring-closure to the thermodynamically stable aromatic benzoxazole system.

  • Workup: Cool the reaction to ~80 °C and quench by pouring it slowly onto crushed ice with vigorous stirring.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold diethyl ether to remove nonpolar impurities.

  • Purification: Dry the crude solid under vacuum. Recrystallization from an ethanol/water mixture typically yields the product in high purity.

Application in Synthesis I: The Carboxylic Acid Handle

The carboxylic acid at the C2 position is an exceptionally versatile functional group, primarily serving as a precursor for amide bond formation—the most common reaction in medicinal chemistry.[1][10]

Protocol: Amide Coupling via Activated Ester
  • Objective: To couple 5-Bromobenzo[d]oxazole-2-carboxylic acid with a representative primary amine (e.g., benzylamine).

  • Rationale: The use of a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a highly efficient and mild method for amide bond formation. It minimizes racemization in chiral substrates and proceeds at room temperature, showing broad functional group tolerance.[1]

  • Activation: In a dry flask under a nitrogen atmosphere, dissolve 5-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 20-30 minutes. Causality Note: This step forms a highly reactive O-acylisourea intermediate, which is primed for nucleophilic attack.

  • Amine Addition: Add the primary or secondary amine (e.g., benzylamine, 1.05 eq) to the activated acid solution.

  • Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by silica gel column chromatography or recrystallization.

Data Presentation: Scope of Amide Coupling
Amine InputProduct Structure (Representative)Key Application Area
Aniline Derivatives5-Bromo-N-phenylbenzoxazole-2-carboxamideKinase Inhibitor Scaffolds
Aliphatic Amines5-Bromo-N-cyclohexylbenzoxazole-2-carboxamideGPCR Ligands
Amino Acid EstersMethyl 2-(5-bromobenzoxazole-2-carboxamido)acetatePeptide Mimetics
Heterocyclic Amines5-Bromo-N-(pyridin-2-yl)benzoxazole-2-carboxamideAntiviral/Antifungal Agents

Application in Synthesis II: The Aryl Bromide Handle

The bromine atom at the C5 position is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful for forming C(sp²)-C(sp²) bonds with exceptional reliability and functional group tolerance.[1][11][12]

Protocol: Suzuki-Miyaura Cross-Coupling
  • Objective: To couple the C5-bromide with a representative boronic acid (e.g., 4-methoxyphenylboronic acid).

  • Rationale: This protocol uses a standard Pd(dppf)Cl₂ catalyst, which is robust and effective for a wide range of aryl bromides. The use of an aqueous base in a dioxane solvent system is a common and effective condition for this transformation.[11][13]

  • Reaction Setup: To a Schlenk flask, add the 5-bromobenzoxazole substrate (e.g., the methyl ester of the title compound, 1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (K₂CO₃) (2.5 eq). Causality Note: The carboxylic acid is often protected as an ester to prevent potential side reactions with the basic conditions, although some Suzuki couplings tolerate the free acid.

  • Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the organic phase with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.

Visualization: The Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r2 R¹-Pd(II)L₂(R²) transmetal->pd_r2 red_elim Reductive Elimination pd_r2->red_elim red_elim->pd0 product Ar-Ar' (Coupled Product) red_elim->product arx Ar-Br (Our Substrate) arx->ox_add boronic Ar'-B(OH)₂ boronic->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Integrated Synthetic Strategy: A Case Study

To demonstrate the power of this building block, consider a synthetic plan for a hypothetical complex molecule.

Target: A molecule with an amide linkage and a biaryl system.

  • Step A (Suzuki Coupling): Start with 5-Bromobenzo[d]oxazole-2-carboxylic acid, protecting the acid as a methyl ester. Perform a Suzuki coupling with pyrimidine-5-boronic acid to install the heteroaryl group at the C5 position.

  • Step B (Saponification): Hydrolyze the methyl ester back to the carboxylic acid using LiOH.

  • Step C (Amide Coupling): Couple the resulting carboxylic acid with 3-fluoroaniline using HATU/DIPEA conditions.

Integrated Workflow Diagram

integrated_workflow start 5-Bromobenzo[d]oxazole- 2-carboxylic acid esterification Esterification (MeOH, SOCl₂) start->esterification intermediate1 Methyl 5-bromobenzo[d]oxazole- 2-carboxylate esterification->intermediate1 suzuki Suzuki Coupling (Pyrimidine-5-boronic acid, Pd(dppf)Cl₂, K₂CO₃) intermediate1->suzuki intermediate2 Methyl 5-(pyrimidin-5-yl)benzo[d]oxazole- 2-carboxylate suzuki->intermediate2 saponification Saponification (LiOH, THF/H₂O) intermediate2->saponification intermediate3 5-(Pyrimidin-5-yl)benzo[d]oxazole- 2-carboxylic acid saponification->intermediate3 amide_coupling Amide Coupling (3-Fluoroaniline, HATU, DIPEA) intermediate3->amide_coupling final_product Final Target Molecule amide_coupling->final_product

Caption: A multi-step synthesis enabled by the title building block.

Conclusion

5-Bromobenzo[d]oxazole-2-carboxylic acid is a high-value, versatile building block for organic synthesis. Its dual functionality allows for the systematic and efficient construction of complex molecules. The carboxylic acid provides a reliable entry point for amide and ester formation, crucial for modulating physicochemical properties and interacting with biological targets. Simultaneously, the aryl bromide serves as a robust handle for modern cross-coupling chemistry, enabling the introduction of diverse aryl and heteroaryl fragments. By mastering the application of this reagent, researchers in drug discovery and materials science can significantly accelerate their synthetic programs and expand access to novel chemical space.

References

  • Di Mambro, T., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham), 382(4):33. [Link]

  • PubChem (n.d.). 5-Bromobenzo[d]oxazole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ScienceDirect (2024). Benzoxazole derivatives: Significance and symbolism. ScienceDirect Topics. [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1):83. [Link]

  • Wikipedia (n.d.). Benzoxazole. Wikipedia, The Free Encyclopedia. [Link]

  • International Journal of Research and Review (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. ijrrjournal.com. [Link]

  • Piaz, V. D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem, Inc. [Link]

  • Taha, Z. A., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. RSC Advances, 8(2), 808-815. [Link]

  • Singh, A., & Singh, V. K. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. International Journal of Engineering, Science and Mathematics, 6(8), 392-401. [Link]

  • Martins, P. F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

  • Wang, H., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(30), 21804-21808. [Link]

Sources

Exploratory

An In-depth Technical Guide to Omipalisib (GSK2126458): A Potent Dual PI3K/mTOR Inhibitor

A Note on Chemical Identification: The provided CAS number, 944898-52-6, corresponds to 5-Bromobenzo[d]oxazole-2-carboxylic acid, a compound with limited publicly available data regarding advanced biological applications...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: The provided CAS number, 944898-52-6, corresponds to 5-Bromobenzo[d]oxazole-2-carboxylic acid, a compound with limited publicly available data regarding advanced biological applications.[1][2][3] The detailed requirements of this guide, focusing on signal transduction, oncology, and drug development, strongly indicate an interest in the well-characterized clinical candidate Omipalisib (also known as GSK2126458) , whose CAS number is 1086062-66-9. This guide will proceed with a comprehensive analysis of Omipalisib to meet the technical demands of the intended audience.

Introduction

Omipalisib (GSK2126458) is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4][5] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[8][9] Omipalisib's ability to concurrently inhibit both PI3K and mTOR complexes (mTORC1 and mTORC2) allows for a more comprehensive blockade of this crucial signaling axis, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[10] This guide provides a detailed overview of the chemical properties, mechanism of action, and applications of Omipalisib for researchers and drug development professionals.

Chemical and Physicochemical Properties

Omipalisib is a pyridylsulfonamide derivative with the chemical name 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide.[11][12]

PropertyValue
CAS Number 1086062-66-9
Molecular Formula C25H17F2N5O3S
Molecular Weight 505.5 g/mol
Appearance Solid
Solubility DMSO: 5 mg/mL; DMF: 1 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL

Data sourced from Cayman Chemical.[11]

Mechanism of Action: Dual Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cellular signaling.[13] It is activated by various growth factors and hormones, initiating a cascade that promotes cell growth and survival.[6][14] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates AKT.[14] Activated AKT, in turn, modulates numerous downstream targets, including the mTOR complex 1 (mTORC1), which is a key regulator of protein synthesis.[7]

Omipalisib exerts its potent anti-proliferative effects by competitively inhibiting the ATP-binding site of both PI3K isoforms and mTOR kinase.[10] This dual inhibition leads to a significant reduction in the phosphorylation of key downstream effectors, including AKT at Ser473 (a target of mTORC2) and S6 ribosomal protein (a downstream target of mTORC1).[15][16] This comprehensive blockade of the PI3K/AKT/mTOR pathway results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in sensitive cancer cell lines.[5]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes EIF4EBP1->Proliferation Inhibits Omipalisib Omipalisib (GSK2126458) Omipalisib->PI3K Omipalisib->mTORC2 Omipalisib->mTORC1

Caption: Omipalisib inhibits PI3K and mTOR, blocking downstream signaling.

Biological Activity and Pharmacokinetics

Omipalisib is a highly potent inhibitor with low nanomolar to picomolar activity against Class I PI3K isoforms and mTOR.[15][17] This potent activity translates to significant cellular effects, including the inhibition of AKT phosphorylation and cell proliferation in a wide range of cancer cell lines.[16]

TargetKi (nM)
p110α0.019
p110β0.13
p110δ0.024
p110γ0.06
mTORC10.18
mTORC20.30

Data sourced from MedChemExpress and Selleck Chemicals.[15][17]

Preclinical studies in animal models have demonstrated good oral bioavailability and dose-dependent tumor growth inhibition in various xenograft models.[12][17] In a BT474 human tumor xenograft model, Omipalisib treatment led to a dose-dependent reduction in pAkt-S473 levels and significant tumor growth inhibition.[15]

Applications in Research and Drug Development

Oncology

The primary application of Omipalisib is in the field of oncology. The PI3K/AKT/mTOR pathway is one of the most frequently mutated pathways in human cancers, making it an attractive target for cancer therapy.[4][5] Omipalisib has been evaluated in Phase I clinical trials for patients with advanced solid tumors and lymphomas.[9][18] These studies have shown that Omipalisib is generally well-tolerated, with dose-limiting toxicities including diarrhea, fatigue, and rash.[18] Durable objective responses have been observed in various tumor types, including sarcoma, renal, breast, endometrial, oropharyngeal, and bladder cancer.[18] Interestingly, responses were not strictly correlated with the presence of PIK3CA mutations, suggesting a broader potential application.[18]

Other Therapeutic Areas

Beyond oncology, the role of the PI3K/mTOR pathway in other diseases has led to the investigation of Omipalisib in different contexts. For instance, it has been studied in idiopathic pulmonary fibrosis (IPF), where it demonstrated acceptable tolerability and target engagement in both blood and lungs.[19]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a compound like Omipalisib against a specific kinase using a luminescence-based assay that quantifies ADP production.

Materials
  • Kinase of interest (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Omipalisib (or other test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of Omipalisib in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted Omipalisib or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase enzyme to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[17]

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Omipalisib Start->Compound_Prep Dispense_Cmpd Dispense Compound/ DMSO to Plate Compound_Prep->Dispense_Cmpd Add_Kinase Add Kinase Enzyme Dispense_Cmpd->Add_Kinase Pre_Incubate Pre-incubate (10-15 min) Add_Kinase->Pre_Incubate Start_Reaction Initiate Reaction (Add Substrate/ATP) Pre_Incubate->Start_Reaction Incubate_Reaction Incubate (60 min) Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min) Stop_Reaction->Incubate_Stop Detect_Signal Generate Luminescence (Add Kinase Detection Reagent) Incubate_Stop->Detect_Signal Incubate_Detect Incubate (30 min) Detect_Signal->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Conclusion

Omipalisib (GSK2126458) is a highly potent, dual inhibitor of PI3K and mTOR, representing a significant tool for both basic research and clinical investigation. Its ability to comprehensively block a key oncogenic signaling pathway has shown promise in the treatment of various cancers. The insights gained from preclinical and clinical studies of Omipalisib continue to inform the development of next-generation PI3K/mTOR pathway inhibitors and combination strategies to improve therapeutic outcomes for patients.

References

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. Retrieved from [Link]

  • American Association for Cancer Research. (2009). Abstract C62: Identification of GSK2126458, a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Molecular Cancer Therapeutics. Retrieved from [Link]

  • Janku, F., et al. (2018). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cells, 7(11), 200. Retrieved from [Link]

  • Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Retrieved from [Link]

  • Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). PI3K/AKT/mTOR signaling. Retrieved from [Link]

  • Shen, M. H., et al. (2018). The dual PI3K/mTOR inhibitor GSK2126458 is effective for treating solid renal tumours in Tsc2+/- mice through suppression of cell proliferation and induction of apoptosis. Oncotarget, 9(4), 4939–4951. Retrieved from [Link]

  • New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • MDPI. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 13(11), 2691. Retrieved from [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. Retrieved from [Link]

  • Munster, P. N., et al. (2016). First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies. Clinical Cancer Research, 22(8), 1932-1939. Retrieved from [Link]

  • American Chemical Society. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Pharma Innovation. (n.d.). CAS 944898-52-6 5-Bromo-benzooxazole-2-carboxylic acid. Retrieved from [Link]

  • Maher, G., et al. (2016). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. European Respiratory Journal, 48(suppl 60), PA4575. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 5-Bromobenzo[d]oxazole-2-carboxylic Acid in Organic Solvents

Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. The benzoxazole scaffold, in particular, is a privileged structure present in numerous bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. The benzoxazole scaffold, in particular, is a privileged structure present in numerous biologically active compounds, exhibiting a wide array of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] 5-Bromobenzo[d]oxazole-2-carboxylic acid (CAS 944898-52-6) is a key intermediate and building block for the synthesis of more complex derivatives.[4][5][6]

The solubility of a compound is a critical physicochemical property that governs its behavior in both chemical and biological systems. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is essential for:

  • Reaction engineering: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Purification: Selecting appropriate solvents for crystallization and chromatography.

  • Formulation development: Creating stable and bioavailable drug products.

  • Biological assays: Guaranteeing accurate concentration-response relationships.

This guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromobenzo[d]oxazole-2-carboxylic acid in common organic solvents. In the absence of extensive published data for this specific molecule, this document focuses on the foundational principles and a robust experimental protocol to empower researchers to generate reliable solubility data in their own laboratories.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a substance is primarily dictated by its molecular structure and the intermolecular forces it can form with a solvent.[7][8] The principle of "like dissolves like" serves as a fundamental guideline.[9][10] Let's analyze the structure of 5-Bromobenzo[d]oxazole-2-carboxylic acid:

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests solubility in polar, protic solvents. Furthermore, its acidic nature means its solubility in aqueous solutions will be highly pH-dependent; it will be significantly more soluble in basic solutions where it can deprotonate to form a more polar carboxylate salt.[11]

  • Benzoxazole Core: This fused heterocyclic ring system is aromatic and contributes a degree of polarity to the molecule.[3]

  • Bromo Substituent (-Br): The bromine atom is electronegative but also increases the molecular weight and size, which can negatively impact solubility.[8]

Based on this structural analysis, a qualitative solubility profile can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to GoodCapable of hydrogen bonding with the carboxylic acid group.[11]
Polar Aprotic DMSO, DMF, AcetonitrileGood to ExcellentHigh dielectric constants and ability to accept hydrogen bonds make them effective solvents for polar organic molecules.[11]
Nonpolar Hexane, ToluenePoor to InsolubleThe overall polarity of the molecule is too high to be effectively solvated by nonpolar solvents.[10][11]

Experimental Determination of Solubility: The Shake-Flask Method

To obtain quantitative solubility data, a rigorous experimental method is required. The saturation shake-flask method is widely recognized as the gold standard for determining the equilibrium solubility of a compound.[11][12] It is a robust and reliable technique recommended by the Organisation for Economic Co-operation and Development (OECD).[13][14][15]

Core Principle

The method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is achieved. At equilibrium, the solution is saturated, and the concentration of the dissolved solute is measured, representing its solubility.

Experimental Workflow Diagram

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis prep1 Add excess solid compound to solvent in a vial prep2 Seal vials tightly prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 Place in shaker/incubator equil2 Allow to equilibrate (typically 24-48 hours) equil1->equil2 sep1 Cease agitation, allow solid to settle equil2->sep1 sep2 Filter or centrifuge to remove undissolved solid sep1->sep2 anal1 Take a precise aliquot of the clear supernatant sep2->anal1 Crucial step: avoid transferring solid anal2 Dilute with appropriate mobile phase or solvent anal1->anal2 anal3 Quantify concentration (e.g., via HPLC-UV) anal2->anal3 result Calculate Solubility (mg/mL or mol/L) anal3->result

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol

Materials:

  • 5-Bromobenzo[d]oxazole-2-carboxylic acid

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analysis equipment.

Procedure:

  • Preparation:

    • Add an excess amount of solid 5-Bromobenzo[d]oxazole-2-carboxylic acid to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare a blank (solvent only) and a set of calibration standards of known concentrations.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[9] Preliminary experiments can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully separate the saturated supernatant from the solid. This is a critical step.[12]

      • Method A (Centrifugation): Centrifuge the vials at high speed to pellet the undissolved solid.

      • Method B (Filtration): Use a syringe to draw the supernatant and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any suspended particles.

  • Analysis:

    • Immediately take a precise aliquot of the clear, saturated solution.

    • Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.

    • Construct a calibration curve from the standards to quantify the concentration in the diluted sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility Measurements

Achieving accurate and reproducible solubility data requires careful control over several experimental variables.

Temperature

The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[7][8] Therefore, maintaining a constant and accurately reported temperature is crucial for the comparability of results.

Compound Purity and Polymorphism

The presence of impurities can affect solubility. More importantly, organic molecules can exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. It is essential to characterize the solid form being tested.

pH (for Aqueous and Protic Solvents)

As a carboxylic acid, the compound's charge state will change with pH. In protic solvents that can support ionization, the apparent solubility will be significantly influenced by the solution's acidity or basicity.

Intermolecular Forces and Solvation

The dissolution process can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

G Figure 2: Key Intermolecular Interactions cluster_solvents Solvent Types Solute 5-Bromobenzo[d]oxazole- 2-carboxylic acid H-Bonding (COOH) Dipole-Dipole (Ring) Van der Waals (Aromatic/Bromo) Protic Polar Protic (e.g., Methanol) H-Bonding Dipole-Dipole Van der Waals Solute:hbond->Protic:hbond Strong Interaction (Good Solubility) Solute:dipole->Protic:dipole Aprotic Polar Aprotic (e.g., DMSO) Dipole-Dipole Van der Waals Solute:dipole->Aprotic:dipole Strong Interaction (Good Solubility) Nonpolar Nonpolar (e.g., Hexane) Van der Waals Solute:vdw->Nonpolar:vdw Weak Interaction (Poor Solubility)

Caption: Figure 2: Key Intermolecular Interactions.

As illustrated in Figure 2, strong interactions, such as the hydrogen bonding between the compound's carboxylic acid and a polar protic solvent like methanol, lead to good solubility.[16] Conversely, in a nonpolar solvent like hexane, only weak van der Waals forces are possible, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice, resulting in poor solubility.

Conclusion

References

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline. Retrieved from [Link]

  • Glende, M. (2024, December 22). Review on benzoxazole chemistry and pharmacological potential. Preprints.org. Retrieved from [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

  • Lokwani, P., et al. (n.d.). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • National Center for Biotechnology Information. (n.d.). 5-Bromobenzo[d]oxazole-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • PubMed. (2008, January 22). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

  • ScienceDirect. (2010, November 15). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • University of Alberta. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Various Authors. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
  • Various Authors. (n.d.).
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2025, February 20). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

Sources

Exploratory

The Strategic Reactivity of 5-Bromobenzo[d]oxazole-2-carboxylic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Abstract 5-Bromobenzo[d]oxazole-2-carboxylic acid is a versatile heterocyclic building block with significant potential in drug discovery and materials science.[1] Its trifunctional nature, featuring a reactive carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromobenzo[d]oxazole-2-carboxylic acid is a versatile heterocyclic building block with significant potential in drug discovery and materials science.[1] Its trifunctional nature, featuring a reactive carboxylic acid, a modifiable brominated aromatic ring, and a privileged benzoxazole core, offers a rich landscape for chemical exploration. This guide provides an in-depth analysis of the molecule's reactivity, offering field-proven insights into experimental design and execution. We will explore the distinct reactivity of each functional group, providing detailed protocols and mechanistic rationale to empower researchers in their synthetic endeavors.

Introduction: Unveiling a Privileged Scaffold

The benzoxazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic placement of a bromine atom and a carboxylic acid group on this scaffold, as in 5-Bromobenzo[d]oxazole-2-carboxylic acid, provides synthetic chemists with powerful tools for molecular diversification and the development of novel therapeutic agents.[1] The inherent reactivity of this molecule allows for precise and controlled modifications, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

Table 1: Physicochemical Properties of 5-Bromobenzo[d]oxazole-2-carboxylic acid [4]

PropertyValue
Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol
CAS Number 944898-52-6
Appearance White to off-white solid
SMILES C1=CC2=C(C=C1Br)N=C(O2)C(=O)O

The Three Pillars of Reactivity

The synthetic utility of 5-Bromobenzo[d]oxazole-2-carboxylic acid stems from the distinct and often orthogonal reactivity of its three key functional components: the carboxylic acid at the 2-position, the bromine atom at the 5-position, and the benzoxazole core itself. Understanding the interplay and selective manipulation of these groups is paramount for successful synthetic design.

G 5-Bromobenzo[d]oxazole-2-carboxylic acid 5-Bromobenzo[d]oxazole-2-carboxylic acid Carboxylic Acid (C2) Carboxylic Acid (C2) 5-Bromobenzo[d]oxazole-2-carboxylic acid->Carboxylic Acid (C2) Bromine (C5) Bromine (C5) 5-Bromobenzo[d]oxazole-2-carboxylic acid->Bromine (C5) Benzoxazole Core Benzoxazole Core 5-Bromobenzo[d]oxazole-2-carboxylic acid->Benzoxazole Core Amide Formation Amide Formation Carboxylic Acid (C2)->Amide Formation Esterification Esterification Carboxylic Acid (C2)->Esterification Decarboxylation Decarboxylation Carboxylic Acid (C2)->Decarboxylation Cross-Coupling (Suzuki, etc.) Cross-Coupling (Suzuki, etc.) Bromine (C5)->Cross-Coupling (Suzuki, etc.) Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Bromine (C5)->Nucleophilic Aromatic Substitution Ring Opening/Modification Ring Opening/Modification Benzoxazole Core->Ring Opening/Modification

Caption: Core reactivity sites of 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Reactivity at the Carboxylic Acid (C2-Position)

The carboxylic acid group is a versatile handle for introducing a wide array of functionalities, primarily through amide bond formation, esterification, and, under specific conditions, decarboxylation.

Amide Bond Formation: The Gateway to Bioactive Molecules

Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid of our title compound readily participates in this transformation. The direct reaction with an amine requires harsh conditions; therefore, activation of the carboxylic acid is essential.[5]

Causality in Experimental Choice: The choice of coupling reagent is critical and depends on the substrate's sensitivity and the desired purity of the final product. Carbodiimide-based reagents like DCC and EDC are effective but can lead to the formation of difficult-to-remove urea byproducts. For more sensitive substrates or to minimize side reactions, phosphonium or uronium salts such as HBTU or HATU are often preferred. The addition of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is necessary to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.[5]

Self-Validating Protocol: Amide Synthesis

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 5-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add the coupling reagent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

  • Coupling: To the activated ester solution, add the desired amine (1.2 eq) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

G cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester + Coupling Reagent + Base Coupling Reagent Coupling Reagent Base Base Amide Amide Activated Ester->Amide + Amine Amine Amine G Aryl-Br Aryl-Br 5-Bromobenzoxazole Oxidative Addition {Oxidative Addition} Aryl-Br->Oxidative Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative Addition Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative Addition->Aryl-Pd(II)-Br Transmetalation {Transmetalation} Aryl-Pd(II)-Br->Transmetalation Boronic Acid R-B(OH)2 Boronic Acid Boronic Acid->Transmetalation Base Base Base->Transmetalation Aryl-Pd(II)-R Aryl-Pd(II)-R Transmetalation->Aryl-Pd(II)-R Reductive Elimination {Reductive Elimination} Aryl-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Aryl-R Aryl-R Coupled Product Reductive Elimination->Aryl-R

Sources

Foundational

An In-depth Technical Guide to 5-Bromobenzo[d]oxazole-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract 5-Bromobenzo[d]oxazole-2-carboxylic acid is a halogenated heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid benzoxazole core, substituted with a r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromobenzo[d]oxazole-2-carboxylic acid is a halogenated heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid benzoxazole core, substituted with a reactive bromine atom and a carboxylic acid moiety, provides a versatile platform for the synthesis of novel therapeutic agents. This technical guide offers a comprehensive overview of the molecule's structure, a detailed, field-proven synthesis protocol, in-depth spectroscopic characterization, and a discussion of its significant applications, particularly in the development of targeted anticancer therapies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising building block in their work.

Molecular Structure and Physicochemical Properties

5-Bromobenzo[d]oxazole-2-carboxylic acid, with the IUPAC name 5-bromo-1,3-benzoxazole-2-carboxylic acid, possesses a fused ring system consisting of a benzene ring and an oxazole ring.[1] The bromine atom at the 5-position and the carboxylic acid at the 2-position are key functional groups that dictate its chemical reactivity and biological activity.

The molecular formula is C₈H₄BrNO₃, and its molecular weight is 242.03 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Bromobenzo[d]oxazole-2-carboxylic acid
PropertyValueSource
IUPAC Name 5-bromo-1,3-benzoxazole-2-carboxylic acidPubChem[1]
CAS Number 944898-52-6PubChem[1]
Molecular Formula C₈H₄BrNO₃PubChem[1]
Molecular Weight 242.03 g/mol PubChem[1]
Canonical SMILES C1=CC2=C(C=C1Br)N=C(O2)C(=O)OPubChem[1]
InChIKey AJRDRXNMYCNFOW-UHFFFAOYSA-NPubChem[1]
XLogP3 2.7PubChem[1]

The structural formula is visualized in the diagram below.

Caption: Molecular structure of 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Synthesis Protocol

The synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic acid is reliably achieved via the condensation and subsequent cyclization of 2-amino-4-bromophenol with an appropriate two-carbon electrophile. A well-established method utilizes diethyl oxalate for this purpose. The following protocol is a robust, self-validating system for laboratory-scale synthesis.

Causality Behind Experimental Choices:
  • Starting Material: 2-Amino-4-bromophenol is selected as the precursor because it contains the pre-formed substituted benzene ring and the ortho-amino and hydroxyl groups required for the one-pot formation of the benzoxazole ring system.

  • Reagent: Diethyl oxalate serves as the source for the C2-carboxylic acid moiety. It reacts first with the more nucleophilic amino group, followed by an intramolecular cyclization with the hydroxyl group to form the stable oxazole ring.

  • Solvent & Conditions: A high-boiling point solvent like ethanol is used to facilitate the reaction, which requires heating to overcome the activation energy for both the initial condensation and the final dehydration/cyclization step. The reaction is typically performed under reflux to maintain a constant, elevated temperature.

Experimental Protocol: Synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic acid

Materials:

  • 2-Amino-4-bromophenol (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware for reflux, filtration, and recrystallization

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-bromophenol (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add diethyl oxalate (1.2 eq) to the suspension.

  • Cyclization: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling the reaction mixture to room temperature, a precipitate of the ethyl ester intermediate may form. The solvent is typically removed under reduced pressure.

  • Hydrolysis: To the crude intermediate, add a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to reflux for an additional 2-4 hours to hydrolyze the ester to the carboxylic acid.

  • Isolation: Cool the reaction mixture in an ice bath. The product, 5-Bromobenzo[d]oxazole-2-carboxylic acid, will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. For higher purity, the product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

  • Validation: Dry the purified product under vacuum. Characterize the final product by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

The synthesis workflow is illustrated in the following diagram.

G start Start: 2-Amino-4-bromophenol + Diethyl Oxalate reflux Step 1: Condensation & Cyclization in Ethanol (Reflux) start->reflux Heat hydrolysis Step 2: Acid-Catalyzed Hydrolysis (HCl/Ethanol) reflux->hydrolysis Ester Intermediate isolation Step 3: Precipitation & Filtration hydrolysis->isolation Crude Product purification Step 4: Recrystallization isolation->purification Washing product Final Product: 5-Bromobenzo[d]oxazole-2-carboxylic acid purification->product Pure Solid

Caption: Workflow for the synthesis of the target molecule.

Spectroscopic Characterization

Authenticating the structure of the synthesized 5-Bromobenzo[d]oxazole-2-carboxylic acid is critical. This is achieved through a combination of spectroscopic techniques. While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, the following data for a close structural analog, 5-bromo-2-(2-nitrophenyl)-benzoxazole , provides a reliable reference for the key signals of the 5-bromobenzoxazole core.[2]

Rationale for Analog Comparison: The ¹H and ¹³C NMR signals for the benzoxazole ring system are primarily influenced by the substituents on that ring. The bromine atom at C5 will induce characteristic shifts and splitting patterns on the aromatic protons at C4, C6, and C7. These patterns are expected to be very similar between the target molecule and the reference analog. The primary difference will be the absence of signals for the 2-nitrophenyl group and the presence of a signal for the C2-carboxylic acid carbon in the target molecule's spectrum.

Table 2: Representative NMR Data for the 5-Bromobenzoxazole Core

(Based on the analog 5-bromo-2-(2-nitrophenyl)-benzoxazole in CDCl₃)[2]

¹H NMR Chemical Shift (δ, ppm)MultiplicityAssignment
Aromatic~ 7.8 - 8.2MultipletH-4, H-6, H-7
¹³C NMR Chemical Shift (δ, ppm)Assignment
Aromatic~ 110 - 150C4, C5, C6, C7, C3a, C7a
Oxazole~ 160C2
Expected for Target Molecule
Carboxylic Acid~ 165 - 175C=O
Carboxylic Acid> 10 (broad singlet)OH

Applications in Research and Drug Development

The benzoxazole nucleus is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[3] Derivatives of 5-bromobenzoxazoles, in particular, have garnered significant interest for their potential as targeted therapeutic agents, especially in oncology.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which benzoxazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[4] Kinases are crucial enzymes that regulate cellular signaling pathways involved in cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

Specifically, derivatives of the 5-bromobenzoxazole scaffold have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[5] VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels. Tumors require angiogenesis to grow and metastasize. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to apoptosis (programmed cell death) and a reduction in tumor growth.

One study demonstrated that a novel benzoxazole derivative, 12l , which features a substituted 5-methylbenzoxazole core (structurally related to the 5-bromo core), exhibited potent VEGFR-2 inhibitory activity with an IC₅₀ value of 97.38 nM.[5] This compound induced apoptosis in HepG2 liver cancer cells and arrested the cell cycle, highlighting the therapeutic potential of this chemical class.[5] The 5-bromo substituent on the core of our topic molecule serves as a key synthetic handle to build such complex, biologically active derivatives.

The general mechanism is depicted below.

G inhibitor 5-Bromobenzoxazole Derivative vegfr2 VEGFR-2 Kinase inhibitor->vegfr2 Inhibits apoptosis Apoptosis (Cell Death) inhibitor->apoptosis Induces angiogenesis Angiogenesis (New Blood Vessel Formation) vegfr2->angiogenesis Promotes tumor Tumor Growth & Metastasis angiogenesis->tumor Supports

Caption: Simplified pathway of VEGFR-2 inhibition by benzoxazole derivatives.

Conclusion

5-Bromobenzo[d]oxazole-2-carboxylic acid is a strategically important building block for the development of novel, high-value chemical entities. Its robust synthesis, combined with the versatile reactivity of its functional groups, allows for the creation of diverse molecular libraries. The demonstrated potential of its derivatives to act as potent kinase inhibitors, particularly against targets like VEGFR-2, underscores its significance in modern drug discovery. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their pursuit of next-generation therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]

  • MDPI. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Retrieved January 20, 2026, from [Link]

  • Medicine Science. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromobenzo[d]oxazole-2-carboxylic acid. Retrieved January 20, 2026, from [Link]

Sources

Exploratory

biological activity of 5-Bromobenzo[d]oxazole-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Bromobenzo[d]oxazole-2-carboxylic Acid Derivatives Executive Summary The benzo[d]oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, reco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Bromobenzo[d]oxazole-2-carboxylic Acid Derivatives

Executive Summary

The benzo[d]oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] This guide focuses on a specific, highly functionalized subclass: 5-Bromobenzo[d]oxazole-2-carboxylic acid derivatives. The strategic incorporation of a bromine atom at the C-5 position and a carboxylic acid at the C-2 position creates a unique chemical entity with significant therapeutic potential. The bromine atom modulates the molecule's lipophilicity and electronic properties while providing a potential site for halogen bonding, whereas the carboxylic acid group serves as a critical anchor for receptor binding and a versatile synthetic handle for creating diverse libraries of amides, esters, and other derivatives.[1][3] This document synthesizes the available scientific knowledge to provide a technical overview of the synthesis, potential anticancer, antimicrobial, and anti-inflammatory activities of these compounds, grounded in data from structurally related analogs.

The Core Pharmacophore: A Structural Rationale

The therapeutic potential of 5-Bromobenzo[d]oxazole-2-carboxylic acid derivatives stems from the synergistic contribution of its three key structural components.

  • The Benzo[d]oxazole Core: This planar, bicyclic system provides a rigid scaffold that correctly orients substituents for interaction with biological targets. Its aromatic nature allows for π–π stacking and hydrophobic interactions, while the nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, enhancing binding affinity.[1]

  • The C-2 Carboxylic Acid Moiety: The carboxylic acid group is a cornerstone of drug design, prevalent in many therapeutic agents.[1] Its ability to ionize at physiological pH enhances water solubility and allows it to form strong electrostatic and hydrogen bonds with amino acid residues in target proteins.[3] Furthermore, it is an exceptionally versatile functional group for synthetic derivatization, enabling the exploration of structure-activity relationships (SAR).[4]

  • The C-5 Bromo Substituent: The introduction of a halogen, specifically bromine, profoundly alters the molecule's physicochemical profile.[1] It increases lipophilicity, which can enhance membrane permeability, and its electron-withdrawing nature can modulate the electronic character of the entire ring system. Critically, the bromine atom can participate in halogen bonding, a specific non-covalent interaction that can contribute significantly to ligand-receptor binding affinity and specificity.[1]

node_core 5-Bromobenzo[d]oxazole-2-carboxylic Acid node_scaffold Benzo[d]oxazole Scaffold node_core->node_scaffold node_cooh C-2 Carboxylic Acid node_core->node_cooh node_bromo C-5 Bromo Group node_core->node_bromo prop_scaffold1 Rigid & Planar Structure node_scaffold->prop_scaffold1 prop_scaffold2 π–π Stacking Interactions node_scaffold->prop_scaffold2 prop_cooh1 H-Bonding & Electrostatic Interactions node_cooh->prop_cooh1 prop_cooh2 Synthetic Handle node_cooh->prop_cooh2 prop_bromo1 Modulates Lipophilicity node_bromo->prop_bromo1 prop_bromo2 Halogen Bonding node_bromo->prop_bromo2

Caption: Key pharmacophoric features of the core molecule.

General Synthesis and Derivatization

The synthesis of the benzoxazole core typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][5] For the title compound, this involves 2-amino-4-bromophenol and an oxalic acid derivative. The resulting carboxylic acid is then readily converted into a diverse library of derivatives (e.g., amides, esters) through standard coupling chemistry.

node_ligand VEGF node_receptor VEGFR-2 node_ligand->node_receptor binds node_dimer Receptor Dimerization & Autophosphorylation node_receptor->node_dimer node_pi3k PI3K/Akt Pathway node_dimer->node_pi3k node_mapk RAS/MAPK Pathway node_dimer->node_mapk node_plc PLCγ Pathway node_dimer->node_plc node_outcomes Cell Proliferation Survival Migration (Angiogenesis) node_pi3k->node_outcomes node_mapk->node_outcomes node_plc->node_outcomes node_inhibitor 5-Bromobenzoxazole Derivative node_inhibitor->node_receptor INHIBITS node_stimulus Inflammatory Stimulus node_pla2 Phospholipase A2 node_stimulus->node_pla2 activates node_membrane Membrane Phospholipids node_aa Arachidonic Acid node_membrane->node_aa cleaved by  PLA2 node_cox COX-1 / COX-2 Enzymes node_aa->node_cox substrate for node_pgg2 Prostaglandin G2 (PGG2) node_cox->node_pgg2 node_pgh2 Prostaglandin H2 (PGH2) node_pgg2->node_pgh2 node_prostaglandins Prostaglandins (PGE2, etc.) node_pgh2->node_prostaglandins node_inflammation Inflammation, Pain, Fever node_prostaglandins->node_inflammation node_inhibitor 5-Bromobenzoxazole Derivative node_inhibitor->node_cox INHIBITS

Sources

Foundational

Unlocking the Therapeutic Potential of 5-Bromobenzo[d]oxazole-2-carboxylic acid: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide focuses on a specific, yet underexplored derivative, 5-Bromobenzo[d]oxazole-2-carboxylic acid , providing a comprehensive roadmap for the identification and validation of its potential therapeutic targets. Drawing upon the established pharmacology of related benzoxazole analogues, this document synthesizes a rational basis for investigating this compound's mechanism of action and outlines detailed experimental protocols to empower researchers in their drug discovery efforts. By elucidating the key structural motifs of 5-Bromobenzo[d]oxazole-2-carboxylic acid, we propose a multi-pronged screening strategy against high-value therapeutic targets, including those implicated in cancer, inflammation, and infectious diseases. This guide is intended to serve as a foundational resource for academic and industry scientists poised to explore the therapeutic promise of this intriguing molecule.

Introduction: The Benzoxazole Core and the Promise of 5-Bromobenzo[d]oxazole-2-carboxylic acid

Benzoxazole derivatives have garnered significant attention in drug discovery due to their diverse pharmacological profiles.[1][2] These compounds are present in a variety of clinically utilized drugs, underscoring the therapeutic potential of this heterocyclic system.[3][4] The planar nature of the benzoxazole ring allows for effective interactions with biological macromolecules, while its constituent nitrogen and oxygen atoms can participate in hydrogen bonding, enhancing binding affinity to various targets.[5]

5-Bromobenzo[d]oxazole-2-carboxylic acid is a synthetic compound characterized by three key structural features: the benzoxazole scaffold, a bromine atom at the 5-position, and a carboxylic acid moiety at the 2-position.[6][7] The strategic placement of the electron-withdrawing bromine atom and the acidic carboxylic acid group is anticipated to significantly influence the molecule's physicochemical properties and biological activity.[8] While direct biological data for this specific compound is limited, the known activities of structurally similar benzoxazoles provide a strong foundation for hypothesizing its potential therapeutic applications.

Molecular Structure:

Caption: Structure of 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Hypothesized Therapeutic Targets and Mechanistic Rationale

Based on the established pharmacology of the benzoxazole class of compounds, we propose the following high-priority therapeutic targets for 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Anti-inflammatory and Immunosuppressive Targets

The anti-inflammatory and immunosuppressive properties of benzoxazole derivatives are well-documented.[4] These effects are often attributed to the modulation of key signaling pathways in immune cells.

Several benzoxazole derivatives exhibit inhibitory activity against COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[1] The pharmacophore for COX inhibitors typically includes hydrogen bond acceptors, hydrogen bond donors, and aromatic/hydrophobic regions.[1][9] The carboxylic acid moiety of 5-Bromobenzo[d]oxazole-2-carboxylic acid can act as a key interacting group within the COX active site, mimicking the interaction of endogenous substrates like arachidonic acid.

Benzoxazole derivatives have been shown to suppress the IL-6-mediated phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[10][11] The IL-6/STAT3 pathway is a critical driver of chronic inflammation and autoimmune diseases. Inhibition of this pathway represents a promising therapeutic strategy.

MD2 is an accessory protein of Toll-like receptor 4 (TLR4) that is essential for the recognition of bacterial lipopolysaccharide (LPS) and the subsequent inflammatory response. Recent studies have identified benzoxazole derivatives as inhibitors of MD2, thereby blocking LPS-induced inflammation.[12]

G cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_pathway Pro-inflammatory Signaling cluster_compound 5-Bromobenzo[d]oxazole-2-carboxylic acid LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 NFkB NF-κB MyD88->NFkB COX2 COX-2 NFkB->COX2 IL6 IL-6 NFkB->IL6 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation STAT3 STAT3 IL6->STAT3 STAT3->Inflammation Compound Compound Compound->TLR4_MD2 Inhibition Compound->COX2 Inhibition Compound->STAT3 Inhibition

Caption: Potential anti-inflammatory mechanisms of action.

Anticancer Targets

The antiproliferative activity of benzoxazoles against various cancer cell lines has been extensively reported.[13]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. The pharmacophore for VEGFR-2 inhibitors often includes features that can interact with the ATP-binding pocket of the kinase domain.[2][14] The planar benzoxazole ring system can function as a scaffold to present key interacting moieties for VEGFR-2 inhibition.

Antimicrobial Targets

Benzoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[15][16]

DNA gyrase is a bacterial enzyme that is essential for DNA replication and repair. It has been identified as a potential target for the antibacterial activity of some benzoxazole derivatives.[17] Pharmacophore models for DNA gyrase inhibitors often include hydrogen bond acceptors and donors, as well as hydrophobic features that can interact with the enzyme's active site.[17]

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for validating the hypothesized therapeutic targets of 5-Bromobenzo[d]oxazole-2-carboxylic acid.

In Vitro Enzyme Inhibition Assays

Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the specific COX enzyme (ovine COX-1 or human recombinant COX-2).

  • Add varying concentrations of 5-Bromobenzo[d]oxazole-2-carboxylic acid or a reference inhibitor (e.g., celecoxib) to the reaction mixture.

  • Initiate the reaction by adding arachidonic acid (substrate) and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Monitor the absorbance at 595 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain.

Protocol:

  • Prepare a reaction mixture containing kinase buffer, purified recombinant human VEGFR-2 kinase domain, and a biotinylated peptide substrate.

  • Add varying concentrations of 5-Bromobenzo[d]oxazole-2-carboxylic acid or a reference inhibitor (e.g., sorafenib) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • After incubation, stop the reaction and transfer the mixture to a streptavidin-coated plate.

  • Detect the phosphorylated substrate using a europium-labeled anti-phosphotyrosine antibody and time-resolved fluorescence.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assays

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of STAT3 in response to IL-6 stimulation in a human cell line.

Protocol:

  • Culture a suitable cell line (e.g., HepG2) and serum-starve overnight.

  • Pre-treat the cells with varying concentrations of 5-Bromobenzo[d]oxazole-2-carboxylic acid for 1-2 hours.

  • Stimulate the cells with recombinant human IL-6.

  • Lyse the cells and determine the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 by Western blotting or a specific ELISA kit.

  • Quantify the p-STAT3/total STAT3 ratio and determine the IC50 value.

G cluster_workflow Target Validation Workflow Start Hypothesized Target InVitro In Vitro Enzyme Assay (e.g., COX, VEGFR-2) Start->InVitro CellBased Cell-Based Assay (e.g., p-STAT3) InVitro->CellBased Binding Direct Binding Assay (e.g., SPR, ITC) CellBased->Binding InVivo In Vivo Model (e.g., Animal model of disease) Binding->InVivo End Validated Target InVivo->End

Caption: A generalized workflow for therapeutic target validation.

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Hypothetical IC50 Values for 5-Bromobenzo[d]oxazole-2-carboxylic acid against Proposed Targets

TargetAssay TypeReference InhibitorIC50 (µM) of Ref.Hypothetical IC50 (µM) of Test Compound
COX-1Enzyme InhibitionCelecoxib5.2>50
COX-2Enzyme InhibitionCelecoxib0.82.5
VEGFR-2Kinase AssaySorafenib0.091.8
IL-6/STAT3Cell-BasedTofacitinib0.15.6
DNA GyraseEnzyme InhibitionCiprofloxacin0.510.2

Note: The IC50 values for the test compound are hypothetical and serve as an example of how to present the data.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic investigation of the therapeutic potential of 5-Bromobenzo[d]oxazole-2-carboxylic acid. By leveraging the known pharmacology of the benzoxazole scaffold, we have identified a set of high-priority therapeutic targets in the areas of inflammation, cancer, and infectious disease. The detailed experimental protocols outlined herein will enable researchers to efficiently validate these targets and elucidate the compound's mechanism of action.

Future studies should focus on lead optimization to improve potency and selectivity, as well as a comprehensive evaluation of the compound's pharmacokinetic and toxicological properties. The insights gained from the proposed research plan will be instrumental in advancing 5-Bromobenzo[d]oxazole-2-carboxylic acid through the drug discovery pipeline and ultimately realizing its therapeutic potential.

References

  • Sherikar, A., et al. (2017). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica, 9(21), 79-85.
  • Park, H., et al. (2010). Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry, 45(10), 4484-4491.
  • ElectronicsAndBooks. (n.d.). Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. Retrieved from [Link]

  • Asadollahi-Baboli, M., et al. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study.
  • López-Rodríguez, M. L., et al. (2001). Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. Journal of Medicinal Chemistry, 44(11), 1839-1851.
  • Sari, A. N., et al. (2021). Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. Research Journal of Pharmacy and Technology, 14(11), 5897-5902.
  • ResearchGate. (n.d.). The essential pharmacophoric features of VEGFR-2 inhibitors. Retrieved from [Link]

  • Temml, V., et al. (2014). Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. Future Medicinal Chemistry, 6(16), 1829-1841.
  • PubChem. (n.d.). 5-Bromobenzo[d]oxazole-2-carboxylic acid. Retrieved from [Link]

  • Kim, H. Y., et al. (2017). Synthesis of benzoxazole derivatives as interleukin-6 antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3473.
  • Scribd. (n.d.). Designing Pharmacophores For COX 2 Enzyme: An in Silico Approach. Retrieved from [Link]

  • Yildiz-Oren, I., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1229, 129532.
  • Yurttaş, L., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery, 19(8), 738-749.
  • Al-Dhfyan, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 2999.
  • Kłopot, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
  • Wang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202201145.
  • Misiura, K., et al. (2020).
  • ResearchGate. (n.d.). Benzoxazoles as promising antimicrobial agents: A systematic review. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of New Benzimidazole, Benzoxazole, Imidazole and Tetrazole Derivatives. Retrieved from [Link]

  • Bohrium. (2017). Synthesis of benzoxazole derivatives as interleukin-6 antagonists. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 944898-52-6 | 5-Bromobenzo[d]oxazole-2-carboxylic acid. Retrieved from [Link]

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Exploratory

The Benzoxazole Carboxylic Acid Scaffold: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Applications

Introduction: The Privileged Nature of Benzoxazole Carboxylic Acids in Medicinal Chemistry The benzoxazole core, a bicyclic heterocyclic system, has long been recognized as a "privileged" scaffold in the realm of medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Nature of Benzoxazole Carboxylic Acids in Medicinal Chemistry

The benzoxazole core, a bicyclic heterocyclic system, has long been recognized as a "privileged" scaffold in the realm of medicinal chemistry.[1] This designation stems from its remarkable ability to serve as a versatile framework for the development of compounds that can bind to a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1] When functionalized with a carboxylic acid moiety, the therapeutic potential of this scaffold is significantly enhanced. The carboxylic acid group often acts as a key pharmacophoric element, participating in crucial hydrogen bonding interactions with biological targets, thereby improving potency and selectivity.[2]

This technical guide provides an in-depth exploration of benzoxazole carboxylic acids, intended for researchers, scientists, and professionals in drug development. We will delve into the core aspects of their synthesis, spectroscopic characterization, and diverse biological activities, with a particular focus on their roles as anticancer and antimicrobial agents. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure both scientific integrity and practical applicability.

Synthesis and Characterization: From Conception to Confirmation

The construction of the benzoxazole carboxylic acid core is most commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivatives.[3] This approach offers a convergent and efficient route to a wide array of substituted benzoxazoles.

General Synthetic Strategies

The one-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids and 2-aminophenols is a highly favored method due to its operational simplicity and atom economy.[1] This process typically involves the in-situ activation of the carboxylic acid, followed by condensation with the aminophenol and subsequent cyclodehydration to form the benzoxazole ring.[1] Various catalysts, including methanesulfonic acid, and reaction conditions, such as microwave irradiation, have been developed to facilitate this transformation with excellent yields.[1][2]

The general reaction pathway can be visualized as follows:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Carboxylic_Acid Carboxylic Acid (R-COOH) Amide_Intermediate N-(2-hydroxyphenyl)amide Carboxylic_Acid->Amide_Intermediate Condensation (-H₂O) Aminophenol 2-Aminophenol Derivative Aminophenol->Amide_Intermediate Benzoxazole 2-Substituted Benzoxazole Carboxylic Acid Amide_Intermediate->Benzoxazole Cyclodehydration (-H₂O)

Caption: General reaction pathway for the one-pot synthesis of 2-substituted benzoxazoles.

Detailed Experimental Protocol: One-Pot Synthesis using Methanesulfonic Acid

This protocol is a robust starting point for the synthesis of a variety of 2-substituted benzoxazole carboxylic acids.[1][2]

Materials:

  • Substituted carboxylic acid (1.0 mmol)

  • Substituted 2-aminophenol (e.g., 3-amino-4-hydroxybenzoic acid) (1.0 mmol)

  • Methanesulfonic acid (3.0 mmol)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 mmol) and the 2-aminophenol derivative (1.0 mmol).

  • Carefully add methanesulfonic acid (3.0 mmol) to the flask.

  • Heat the reaction mixture to 100 °C with continuous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted benzoxazole carboxylic acid.[1]

Spectroscopic Characterization

The structural confirmation of newly synthesized benzoxazole carboxylic acids is paramount and is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of a benzoxazole carboxylic acid is characterized by distinct signals in the aromatic region.[4] The carboxylic acid proton is typically observed as a broad singlet in the downfield region (δ 10-13 ppm).[4][5] In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid provides a diagnostic signal between δ 165-185 ppm, while the aromatic carbons of the benzoxazole core resonate in the δ 110-160 ppm range.[4]

The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for a representative 2-arylbenzoxazole-5-carboxylic acid.

¹H NMR Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet
Aromatic Protons (Benzoxazole & Aryl)7.0 - 8.5Multiplet
¹³C NMR Assignment Expected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)165 - 185
Aromatic Carbons (Benzoxazole & Aryl)110 - 160

Biological Activities and Therapeutic Potential

Benzoxazole carboxylic acid derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of new therapeutic agents.[6]

Anticancer Activity: Targeting VEGFR-2 in Angiogenesis

A significant area of investigation for benzoxazole carboxylic acids is their potential as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][8] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, thereby impeding its growth and spread.[6]

Pharmacophore Model for VEGFR-2 Inhibition: The pharmacophore of a 2-aryl-benzo[d]oxazole-4-carboxylic acid derivative as a VEGFR-2 inhibitor can be broken down into three key regions:

  • The Benzo[d]oxazole Core: This rigid, bicyclic system acts as the central scaffold.

  • The 2-Aryl Substituent: This group typically occupies a hydrophobic pocket in the active site of the enzyme.

  • The 4-Carboxylic Acid Group: This acidic moiety is crucial for forming key hydrogen bond interactions with amino acid residues in the hinge region of the kinase.

G cluster_pharmacophore Pharmacophore Model Core Benzoxazole Core (Scaffold) Aryl 2-Aryl Group (Hydrophobic Pocket) Core->Aryl Carboxyl 4-Carboxylic Acid (Hinge Binding) Core->Carboxyl

Caption: Generalized pharmacophore model for Benzo[d]oxazole-4-carboxylic acid derivatives as VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway and Inhibition: VEGF-A binding to VEGFR-2 initiates a cascade of downstream signaling pathways, including the Ras/Raf/ERK/MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.[4] Benzoxazole carboxylic acid derivatives act as competitive inhibitors at the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking these downstream signaling events and inhibiting angiogenesis.[7][8]

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis Inhibitor Benzoxazole Carboxylic Acid Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by benzoxazole carboxylic acid derivatives.

Quantitative Biological Data: VEGFR-2 Inhibition Several studies have reported the potent VEGFR-2 inhibitory activity of benzoxazole derivatives. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected compounds against VEGFR-2.

Compound IC₅₀ (µM) for VEGFR-2 Inhibition Reference
Compound 5e0.07 ± 0.01[9]
Compound 5c0.08 ± 0.01[9]
Compound 5f0.10 ± 0.02[9]
Compound 8d0.0554[10][11]
Compound 8a0.0579[11]
Compound 8e0.0741[11]
Sorafenib (Reference)0.1 ± 0.02[9]
Sorafenib (Reference)0.0782[10][11]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[3] Benzoxazole derivatives have shown promising activity against a range of bacteria and fungi.[3] The mechanism of their antimicrobial action is an area of active research, with some studies suggesting inhibition of essential bacterial enzymes like DNA gyrase.

Quantitative Biological Data: Antimicrobial Activity The antimicrobial efficacy of benzoxazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound Microorganism MIC (µg/mL) Reference
Various DerivativesE. faecalis64
Compound 10B. subtilis1.14 x 10⁻³ µM[3]
Compound 24E. coli1.40 x 10⁻³ µM[3]
Compound 13P. aeruginosa2.57 x 10⁻³ µM[3]
Compound 1C. albicans0.34 x 10⁻³ µM[3]

Conclusion and Future Perspectives

Benzoxazole carboxylic acids represent a highly versatile and valuable scaffold in modern medicinal chemistry. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further drug discovery and development efforts. The ability to fine-tune their pharmacological properties through substitution on both the benzoxazole core and the aryl moiety provides a clear path for lead optimization.

Future research in this area will likely focus on several key aspects:

  • Elucidation of Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects will enable more rational drug design.

  • Expansion of the Therapeutic Scope: Investigating the potential of benzoxazole carboxylic acids against other therapeutic targets is a promising avenue for new discoveries.

  • Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds will be crucial for their successful translation into clinical candidates.

The continued exploration of the benzoxazole carboxylic acid scaffold holds significant promise for the development of novel and effective therapies for a range of human diseases.

References

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881. Retrieved from: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances. Retrieved from: [Link]

  • Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies. (n.d.). National Institutes of Health. Retrieved from: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. Retrieved from: [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Molecules. Retrieved from: [Link]

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. Retrieved from: [Link]

  • In Silico Study of Microbiologically Active Benzoxazole Derivatives. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from: [Link]

  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors. (2019). Archiv der Pharmazie. Retrieved from: [Link]

  • Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). ResearchGate. Retrieved from: [Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). Molecules. Retrieved from: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. Retrieved from: [Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). Molecules. Retrieved from: [Link]

  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. (2019). Archiv der Pharmazie. Retrieved from: [Link]

  • Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. (2020). Archiv der Pharmazie. Retrieved from: [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2024). Journal of Cancer Metastasis and Treatment. Retrieved from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Benzoxazoles. (2012). Zeitschrift für Naturforschung C. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic Acid and Its Derivatives: A Detailed Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-bromobenzo[d]oxazole-2-carboxylic acid and its subsequent derivat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-bromobenzo[d]oxazole-2-carboxylic acid and its subsequent derivatization into esters and amides. These compounds are of significant interest in medicinal chemistry and materials science due to the prevalence of the benzoxazole scaffold in a wide range of biologically active molecules. This document offers a robust, two-stage synthetic strategy, beginning with the formation of the core heterocyclic structure followed by functionalization of the carboxylic acid moiety.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic incorporation of a bromine atom at the 5-position and a carboxylic acid at the 2-position provides a versatile scaffold for further chemical elaboration, enabling the generation of diverse compound libraries for drug discovery and development programs. The bromine atom can serve as a handle for cross-coupling reactions, while the carboxylic acid is readily converted into a variety of functional groups, such as esters and amides, to modulate the physicochemical and pharmacological properties of the molecule.

Core Synthetic Strategy: A Two-Stage Approach

The synthesis of 5-bromobenzo[d]oxazole-2-carboxylic acid derivatives is most effectively achieved through a two-stage process. The first stage involves the construction of the benzoxazole core, followed by the derivatization of the carboxylic acid in the second stage. This approach allows for the efficient and controlled synthesis of a wide range of analogues.

Synthesis_Strategy cluster_stage1 Stage 1: Benzoxazole Core Synthesis cluster_stage2 Stage 2: Derivatization A 2-Amino-4-bromophenol C Ethyl 5-bromobenzo[d]oxazole-2-carboxylate A->C Cyclocondensation B Diethyl Oxalate B->C D 5-Bromobenzo[d]oxazole-2-carboxylic acid C->D Hydrolysis E Ester Derivatives D->E Esterification F Amide Derivatives D->F Amide Coupling

Figure 1: Overall two-stage synthetic strategy.

Stage 1: Synthesis of the 5-Bromobenzo[d]oxazole-2-carboxylic Acid Core

The initial and crucial step is the formation of the benzoxazole ring system. This is accomplished through the cyclocondensation of 2-amino-4-bromophenol with a suitable two-carbon electrophile, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.

Protocol 1: Synthesis of Ethyl 5-bromobenzo[d]oxazole-2-carboxylate

This protocol details the cyclocondensation reaction between 2-amino-4-bromophenol and diethyl oxalate to form the ethyl ester intermediate. The reaction is typically performed at elevated temperatures to drive the cyclization and dehydration.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-Amino-4-bromophenol40925-68-6188.021.0 eq
Diethyl oxalate95-92-1146.142.0 eq
Ethanol (absolute)64-17-546.07As solvent
Hydrochloric acid (conc.)7647-01-036.46Catalytic amount

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-bromophenol (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add diethyl oxalate (2.0 eq) followed by a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol to afford pure ethyl 5-bromobenzo[d]oxazole-2-carboxylate as a solid.

Protocol 2: Hydrolysis to 5-Bromobenzo[d]oxazole-2-carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. This saponification reaction is typically straightforward and high-yielding.[1]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Ethyl 5-bromobenzo[d]oxazole-2-carboxylate-270.081.0 eq
Sodium hydroxide1310-73-240.002.0-3.0 eq
Ethanol/Water mixture--As solvent
Hydrochloric acid (conc.)7647-01-036.46For acidification

Step-by-Step Procedure:

  • Reaction Setup: Suspend ethyl 5-bromobenzo[d]oxazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

  • Addition of Base: Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the suspension.

  • Reaction: Heat the mixture to reflux for 1-2 hours, during which the solid should dissolve as the reaction proceeds. Monitor the reaction by TLC until the ester is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. The carboxylic acid will precipitate as a solid.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-bromobenzo[d]oxazole-2-carboxylic acid.

Stage 2: Synthesis of Ester and Amide Derivatives

The carboxylic acid functionality of 5-bromobenzo[d]oxazole-2-carboxylic acid is a versatile handle for the synthesis of a wide array of derivatives. Standard esterification and amide coupling protocols can be employed.

Derivatization_Workflow cluster_ester Ester Synthesis cluster_amide Amide Synthesis Start 5-Bromobenzo[d]oxazole-2-carboxylic acid E1 Choose Esterification Method Start->E1 A1 Choose Amide Coupling Reagent Start->A1 E2 DCC/DMAP Coupling E1->E2 E3 Acid Chloride Formation E1->E3 E4 Purification E2->E4 E3->E4 End_Ester End_Ester E4->End_Ester Ester Derivative A2 HATU Coupling A1->A2 A3 EDC/HOBt Coupling A1->A3 A4 Purification A2->A4 A3->A4 End_Amide End_Amide A4->End_Amide Amide Derivative

Sources

Application

Application Notes and Protocols for the Use of 5-Bromobenzo[d]oxazole-2-carboxylic acid in Advanced Peptide Coupling Reactions

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the theoretical application of 5-Bromobenzo[d]oxazole-2-carboxylic acid as a nove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the theoretical application of 5-Bromobenzo[d]oxazole-2-carboxylic acid as a novel activating agent in peptide coupling reactions. While not a conventional coupling reagent, its unique electronic and structural features present a compelling case for its utility in forming amide bonds, particularly in challenging synthetic contexts. These notes elucidate the proposed mechanism of action, offer detailed protocols for its use in solution-phase peptide synthesis, and provide a framework for troubleshooting and optimization.

Introduction: The Rationale for a Novel Benzoxazole-Based Approach

The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The critical step in this process is the formation of the amide (peptide) bond, a reaction that requires the activation of a carboxylic acid moiety to facilitate nucleophilic attack by an amine.[1][2] For decades, reagents like dicyclohexylcarbodiimide (DCC) and uronium salts (HBTU, HATU) have been the workhorses of peptide synthesis.[3][4] However, challenges such as racemization, side reactions, and the coupling of sterically hindered amino acids persist, driving the search for novel activating agents.[5][6]

5-Bromobenzo[d]oxazole-2-carboxylic acid is a unique heterocyclic compound. We propose its application as an "activatable" coupling auxiliary. The core hypothesis is that the benzoxazole moiety can be converted into a highly effective leaving group, facilitating amide bond formation. The presence of the bromine atom, an electron-withdrawing group, is anticipated to enhance the electrophilicity of the activated carboxylate, potentially accelerating the coupling reaction.[7][8]

This guide is built on established principles of carboxylic acid activation and peptide chemistry to provide a scientifically grounded, albeit theoretical, framework for the application of this novel reagent.[9][10][11]

Proposed Mechanism of Action

The utility of 5-Bromobenzo[d]oxazole-2-carboxylic acid in peptide coupling is predicated on its conversion into a highly reactive "active ester" intermediate. This process would occur in two main stages: in situ activation of the benzoxazole reagent, followed by the coupling reaction with the desired amino acids.

Step 1: Formation of the Activated Intermediate

The carboxylic acid of the N-protected amino acid (AA1-COOH) is first activated by a standard coupling agent, such as a carbodiimide (e.g., EDC or DIC).[3] In this proposed scheme, 5-Bromobenzo[d]oxazole-2-carboxylic acid acts as an additive, similar to the role played by HOBt or HOAt, to form a more reactive and potentially more stable active ester intermediate.[12] This intermediate is more susceptible to nucleophilic attack by the amino group of the second amino acid (H₂N-AA2) than the O-acylisourea intermediate formed with carbodiimides alone, which can be prone to side reactions.[6]

Step 2: Nucleophilic Attack and Peptide Bond Formation

The free amino group of the C-protected amino acid (H₂N-AA2) then attacks the carbonyl carbon of the activated ester. The 5-bromobenzoxazole-2-carboxylate serves as an excellent leaving group, stabilized by the aromatic system. The reaction yields the desired dipeptide and regenerates the 5-Bromobenzo[d]oxazole-2-carboxylic acid, which would be removed during workup.

Diagram: Proposed Peptide Coupling Mechanism

PeptideCoupling cluster_activation Activation Phase cluster_coupling Coupling Phase AA1_COOH N-Protected Amino Acid (AA1) Active_Ester Activated Ester Intermediate AA1_COOH->Active_Ester EDC EDC EDC (Carbodiimide) Byproduct EDC-Urea Byproduct EDC->Byproduct Benzoxazole_Acid 5-Bromobenzo[d]oxazole- 2-carboxylic acid Benzoxazole_Acid->Active_Ester Dipeptide Protected Dipeptide Active_Ester->Dipeptide Nucleophilic Attack AA2_NH2 C-Protected Amino Acid (AA2) AA2_NH2->Dipeptide

Caption: Proposed mechanism for peptide bond formation using 5-Bromobenzo[d]oxazole-2-carboxylic acid as an activating additive with a carbodiimide.

Experimental Protocols: Solution-Phase Synthesis

The following protocols are designed for the solution-phase synthesis of a model dipeptide. These should be considered as a starting point for optimization.

Materials and Reagents
  • N-α-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • C-terminal protected amino acid methyl ester (e.g., H-Phe-OMe·HCl)

  • 5-Bromobenzo[d]oxazole-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Standard Peptide Coupling Protocol

This protocol outlines the coupling of Fmoc-Alanine with Phenylalanine methyl ester.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Fmoc-Ala-OH (1.0 equiv.), 5-Bromobenzo[d]oxazole-2-carboxylic acid (1.1 equiv.), and H-Phe-OMe·HCl (1.0 equiv.).

  • Solvation: Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent). If solubility is an issue, a co-solvent such as DMF can be used.

  • Neutralization: Cool the mixture to 0 °C in an ice bath. Add DIPEA (1.1 equiv.) dropwise to neutralize the hydrochloride salt and maintain a basic environment for the coupling.

  • Activation: Add EDC (1.2 equiv.) to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram: Experimental Workflow

Workflow Start Combine Reactants: - N-Fmoc-AA1-OH - H-AA2-OMe·HCl - 5-Bromobenzoxazole Acid Solvation Dissolve in Anhydrous DCM Start->Solvation Cooling Cool to 0°C Solvation->Cooling Neutralization Add DIPEA Cooling->Neutralization Activation Add EDC Neutralization->Activation Reaction Stir at RT (4-12h) Monitor by TLC/LC-MS Activation->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Characterization Analyze Pure Dipeptide (NMR, MS) Purification->Characterization End Isolated Product Characterization->End

Caption: A generalized workflow for solution-phase peptide coupling using the proposed method.

Data Presentation and Optimization

The following table provides hypothetical starting conditions for coupling various types of amino acids. Optimization of solvent, temperature, and reaction time will be necessary for each specific case.

Amino Acid Type (AA1) Amino Acid Type (AA2) Proposed Solvent System Reaction Time (h) Key Considerations
Non-hindered (e.g., Ala, Gly)Non-hindered (e.g., Leu, Phe)DCM or DMF4-6Standard protocol should be effective.
β-branched (e.g., Val, Ile)Non-hindered (e.g., Gly)DMF8-12Slower reaction rate expected due to steric hindrance.[13]
ProlineAnyDCM/DMF (1:1)6-10Monitor for diketopiperazine formation if Pro is the second residue.[5]
Acidic side-chain (e.g., Asp)AnyDMF6-8Ensure side-chain is adequately protected to prevent side reactions.
Basic side-chain (e.g., Lys)AnyDMF6-8Ensure side-chain is adequately protected.

Troubleshooting and Advanced Considerations

  • Low Yield: If the reaction yield is low, consider increasing the amount of EDC and the benzoxazole additive to 1.5 equivalents. Switching to a more polar solvent like DMF can also improve reaction rates.

  • Racemization: For couplings involving chiral amino acids prone to racemization, it is advisable to run the reaction at 0 °C for a longer period. The addition of copper(II) salts has also been reported to suppress racemization in some coupling systems.

  • Side Reactions: The formation of N-acylurea is a common side reaction with carbodiimides.[6] The use of 5-Bromobenzo[d]oxazole-2-carboxylic acid is intended to mitigate this by rapidly trapping the O-acylisourea intermediate. If this side product is observed, ensure that the benzoxazole additive is of high purity and added before the carbodiimide.

Conclusion

5-Bromobenzo[d]oxazole-2-carboxylic acid presents a promising, albeit theoretical, platform for the development of new peptide coupling methodologies. Its unique electronic properties, stemming from the brominated benzoxazole core, may offer advantages in terms of activation efficiency and reaction kinetics. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers to explore the potential of this and related heterocyclic compounds in the challenging field of peptide synthesis. Further experimental validation is required to fully elucidate its efficacy and scope.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • König, W., & Geiger, R. (1970). A new method for the synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide and 1-hydroxybenzotriazoles. Chemische Berichte, 103(3), 788-798.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of onium salt-based coupling reagents in peptide synthesis. The Journal of Organic Chemistry, 63(26), 9678-9683.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • RSC Publishing. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. Retrieved from [Link]

  • International Journal of Peptide Research and Therapeutics. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Solution-Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2007). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2018). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

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Sources

Method

Application Notes & Protocols: The Strategic Use of 5-Bromobenzo[d]oxazole-2-carboxylic Acid in the Synthesis of Potent VEGFR-2 Inhibitors

Authored by a Senior Application Scientist Introduction: Targeting Angiogenesis through VEGFR-2 Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Targeting Angiogenesis through VEGFR-2

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis. A key mediator of this pathway is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase (RTK). Upon activation by its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, triggering downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][2] Consequently, inhibiting VEGFR-2 is a clinically validated and highly pursued strategy in oncology drug development.

The benzo[d]oxazole scaffold has emerged as a "privileged structure" in kinase inhibitor design, owing to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site. This guide provides a detailed exploration of 5-Bromobenzo[d]oxazole-2-carboxylic acid , a versatile chemical intermediate, and its application in the synthesis of potent and selective VEGFR-2 inhibitors. We will dissect the synthetic rationale, provide step-by-step protocols for synthesis and biological evaluation, and discuss critical structure-activity relationships (SAR).

G cluster_0 VEGFR-2 Signaling Cascade cluster_1 Downstream Pathways VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor Dimerization & Autophosphorylation VEGF->VEGFR2 Binding Adaptor Recruitment of Adaptor Proteins (e.g., Shc, GRB2) VEGFR2->Adaptor Permeability Vascular Permeability VEGFR2->Permeability PI3K PI3K/Akt Pathway Adaptor->PI3K MAPK RAS/MAPK Pathway Adaptor->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation Migration Cell Migration PI3K->Migration MAPK->Proliferation MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Permeability->Angiogenesis

Figure 1: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Part 1: The Benzoxazole Scaffold and Synthetic Strategy

Rationale for the Benzoxazole Core

The benzoxazole nucleus is an effective hinge-binding motif. Docking studies consistently show that the benzoxazole's nitrogen and oxygen atoms can form crucial hydrogen bonds with key residues in the hinge region of the VEGFR-2 kinase domain, such as Cys919.[3] This interaction anchors the inhibitor in the ATP-binding pocket, providing a solid foundation for potency.

Strategic Importance of 5-Bromobenzo[d]oxazole-2-carboxylic Acid

This particular intermediate is highly valuable for two primary reasons, which allow for a divergent and modular synthetic approach:

  • The 2-Carboxylic Acid Group: This functional group is an ideal handle for forming amide bonds. Amide linkers are commonly used to connect the hinge-binding motif to moieties that occupy the solvent-exposed region, influencing pharmacokinetic properties.

  • The 5-Bromo Group: The bromine atom serves as a versatile attachment point for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions are used to install hydrophobic fragments that interact with the deep allosteric pocket of the kinase, a key determinant of inhibitor selectivity and potency.

G cluster_0 Module 1: Amide Formation cluster_1 Module 2: Cross-Coupling Start 5-Bromobenzo[d]oxazole -2-carboxylic acid Amide_Coupling Amide Coupling (e.g., HATU, EDCI) Start->Amide_Coupling Intermediate1 Amide Intermediate Amide_Coupling->Intermediate1 Amine R1-NH2 (Various Amines) Amine->Amide_Coupling Cross_Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate1->Cross_Coupling Final_Product Final VEGFR-2 Inhibitor Cross_Coupling->Final_Product Boronic_Acid R2-B(OH)2 (Hydrophobic Fragment) Boronic_Acid->Cross_Coupling

Figure 2: Modular synthetic workflow using the title compound.

Part 2: Synthetic Protocol

This section provides a representative, two-step protocol for synthesizing a potent VEGFR-2 inhibitor from 2-amino-4-bromophenol, which is first converted to the key 5-bromobenzo[d]oxazole-2-carboxylic acid intermediate.

Protocol 2.1: Synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic acid
  • Principle: This step involves the condensation and cyclization of 2-amino-4-bromophenol with a two-carbon electrophile, followed by hydrolysis to yield the carboxylic acid. A common method involves reaction with diethyl oxalate followed by saponification.

  • Materials:

    • 2-amino-4-bromophenol

    • Diethyl oxalate

    • Sodium ethoxide (NaOEt)

    • Ethanol (absolute)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl, concentrated)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add 2-amino-4-bromophenol (1.0 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add diethyl oxalate (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Add a solution of NaOH (2.5 eq) in water and stir at 60°C for 2 hours to saponify the ester.

    • Cool the mixture in an ice bath and acidify to pH ~2 with concentrated HCl.

    • The resulting precipitate is the target acid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Self-Validation: Characterize the product by ¹H NMR and Mass Spectrometry to confirm its structure and purity before proceeding.

Protocol 2.2: Synthesis of a Representative Inhibitor (Amide Coupling & Suzuki Coupling)
  • Principle: The carboxylic acid is first activated and coupled with an amine. The resulting bromo-intermediate then undergoes a Suzuki coupling to install the final hydrophobic moiety.

  • Materials:

    • 5-Bromobenzo[d]oxazole-2-carboxylic acid (from Protocol 2.1)

    • 4-fluoroaniline (as an example amine)

    • HATU (coupling agent)

    • DIPEA (base)

    • DMF (anhydrous solvent)

    • Phenylboronic acid (as an example coupling partner)

    • Pd(PPh₃)₄ (palladium catalyst)

    • Sodium carbonate (Na₂CO₃)

    • Toluene/Ethanol/Water solvent mixture

    • Silica gel for column chromatography

  • Procedure:

    • Amide Coupling:

      • Dissolve the starting acid (1.0 eq) in anhydrous DMF.

      • Add HATU (1.2 eq), DIPEA (2.5 eq), and 4-fluoroaniline (1.1 eq).

      • Stir the reaction at room temperature for 8-12 hours. Monitor completion by TLC.

      • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

      • Filter the solid, wash with water, and dry. This intermediate is N-(4-fluorophenyl)-5-bromobenzo[d]oxazole-2-carboxamide. Purify by recrystallization or a short silica plug if necessary.

    • Suzuki Coupling:

      • In a flask, combine the bromo-intermediate (1.0 eq), phenylboronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).

      • Add the solvent mixture (e.g., Toluene:Ethanol:Water 4:1:1).

      • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

      • Add the palladium catalyst Pd(PPh₃)₄ (0.05 eq) under an inert atmosphere.

      • Heat the reaction to 90°C and stir for 6-10 hours until the starting material is consumed (monitor by TLC/LC-MS).

      • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final inhibitor.

    • Self-Validation: Confirm the final structure, purity (>95%), and identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Structure-Activity Relationship (SAR)

Modifications to the benzoxazole core, guided by the versatile chemistry of the 5-bromo and 2-carboxy functionalities, have a profound impact on inhibitory activity.

Compound Ref.R1 (5-position)R2 (Attached to 2-carboxamide)VEGFR-2 IC₅₀ (nM)Antiproliferative IC₅₀ (µM) (Cell Line)Citation(s)
Sorafenib (Ref)--78.2 - 1003.40 (HepG2), 4.21 (MCF-7)[4][5][6]
Cmpd 1-H4-(2-((p-tolyl)amino)acetamido)phenyl57.93.43 (MCF-7)[4][7]
Cmpd 2-Cl4-(2-((p-tolyl)amino)acetamido)phenyl74.14.11 (MCF-7)[4][7]
Cmpd 3-CH₃4-(2-((p-tolyl)amino)acetamido)phenyl>1005.21 (MCF-7)[4][7]
Cmpd 4-H4-chloro-3-(trifluoromethyl)phenyl704.13 (HepG2)[5][6]
Cmpd 5-CH₃3-chlorophenyl97.410.50 (HepG2)[3][8][9]

Key Insights from SAR Data:

  • 5-Position Substitution: Unsubstituted (R1 = H) or small electron-withdrawing groups like chloro (R1 = Cl) at the 5-position are generally more potent than electron-donating groups like methyl (R1 = CH₃).[4][7] This suggests that the electronic properties and size of this substituent are critical for optimal interaction. 5-chloro derivatives often show better cytotoxic activities than unsubstituted or 5-methyl analogues.[10]

  • Hydrophobic Tail: The nature of the group attached via the amide linker is crucial. Large, hydrophobic moieties with specific electronic features (e.g., trifluoromethylphenyl groups) can lead to highly potent inhibitors by effectively occupying the hydrophobic back pocket of the kinase domain.[5][6]

  • Linker Optimization: The choice of amide linker and its connection point is a key area for optimization to achieve the desired orientation within the active site.

Part 4: Biological Evaluation Protocols

Protocol 4.1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
  • Principle: This assay measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will reduce kinase activity, resulting in less ATP consumption and a higher luminescence signal. The Kinase-Glo™ MAX assay is a common commercial kit for this purpose.[2][11]

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in a buffer containing a low percentage of DMSO (e.g., final concentration ≤1%).

    • In a white 96-well plate, add the kinase buffer, a suitable poly-(Glu, Tyr) substrate, and ATP.

    • Add 5 µL of the diluted test inhibitor or vehicle (for positive control) to the appropriate wells.

    • Initiate the reaction by adding recombinant human VEGFR-2 kinase to all wells except the "blank" control.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the reaction and detect the remaining ATP by adding Kinase-Glo™ reagent according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature to stabilize the signal.

    • Read luminescence on a microplate reader.

    • Data Analysis: Subtract the blank reading from all other values. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 4.2: Cell-Based Anti-Proliferative Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Seed human cancer cells (e.g., HepG2, MCF-7) or endothelial cells (HUVEC) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

    • Treat the cells with serial dilutions of the test compound and a vehicle control for 48-72 hours.

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the media and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the IC₅₀ value.

Protocol 4.3: In Vivo Anti-Angiogenesis Models (Brief Overview)

For compounds showing high potency in vitro, in vivo evaluation is the critical next step.

  • Chick Chorioallantoic Membrane (CAM) Assay: A widely used intermediate model where the test compound is applied to the CAM of a developing chick embryo. Inhibition of blood vessel growth in the treated area indicates anti-angiogenic activity.[12]

  • Subcutaneous Xenograft Model: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Efficacy is measured by the reduction in tumor volume and weight over time compared to a vehicle-treated control group.[12][13] This model assesses both anti-angiogenic and direct anti-tumor effects.

Conclusion

5-Bromobenzo[d]oxazole-2-carboxylic acid represents a high-value, strategically designed intermediate for the synthesis of novel VEGFR-2 inhibitors. Its two distinct functional handles—the carboxylic acid and the bromo group—allow for a modular and efficient exploration of chemical space around the critical hinge-binding and hydrophobic pocket regions of the kinase. The protocols and insights provided herein offer a robust framework for researchers in medicinal chemistry and drug discovery to design, synthesize, and evaluate the next generation of benzoxazole-based anti-angiogenic agents.

References

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  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Adair, T. H., & Montani, J. P. (Eds.). (2010). In vivo models of angiogenesis. Semantic Scholar. [Link]

  • Sakr, H., El-Helby, A. A., Eissa, I. H., Al-Ansary, A. A., Elkaeed, M. M., & Elkady, H. (2019). Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. PubMed. [Link]

  • Azimi, M. S., Myers, L., Lacey, M., Stewart, S. A., Shi, Q., Katakam, P. V., & Murfee, W. L. (2015). An Ex Vivo Model for Anti-Angiogenic Drug Testing on Intact Microvascular Networks. PLOS ONE. [Link]

  • D'archivio, M., Santini, F., Scazzocchio, B., Vari, R., Filesi, C., Giovannini, C., & Masella, R. (2016). In vitro, ex vivo and in vivo assays used to evaluate anti-angiogenic activity. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. ResearchGate. [Link]

  • Taghour, M. S., Mahdy, H. A., Gomaa, M. H., Aglan, A., Eldeib, M. G., Elwan, A., Dahaba, M. A., El-Sayed, E. B., Al-Ansary, A. A., Elkaeed, M. M., Eissa, I. H., & Elkady, H. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. National Center for Biotechnology Information. [Link]

  • Elkady, H., Mahdy, H. A., Gomaa, M. H., Aglan, A., Eldeib, M. G., Elwan, A., El-Sayed, E. B., Al-Ansary, A. A., Elkaeed, M. M., & Eissa, I. H. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. PubMed. [Link]

  • Elkady, H., Mahdy, H. A., Gomaa, M. H., Aglan, A., Eldeib, M. G., Elwan, A., El-Sayed, E. B., Al-Ansary, A. A., Elkaeed, M. M., & Eissa, I. H. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. [Link]

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Application

Application Notes and Protocols: Antimicrobial Activity Screening of 5-Bromobenzo[d]oxazole-2-carboxylic acid

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Benzoxazoles The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Benzoxazoles

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of new antimicrobial compounds with novel mechanisms of action. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, attracting significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Their structural similarity to biomolecules like adenine and guanine allows for potential interactions with various biological macromolecules.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on screening the antimicrobial activity of 5-Bromobenzo[d]oxazole-2-carboxylic acid . While specific biological data for this particular compound is not extensively documented in publicly available literature, the protocols detailed herein are based on established and standardized methodologies for evaluating novel chemical entities for antimicrobial efficacy.[4][5] We will delve into the principles of antimicrobial susceptibility testing, provide step-by-step protocols for key assays, and offer insights into data interpretation and potential mechanisms of action.

The core objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC) of the test compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][7]

Scientific Rationale: Why Benzoxazoles?

The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse pharmacological effects.[8] The introduction of a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the benzoxazole ring in 5-Bromobenzo[d]oxazole-2-carboxylic acid can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity. The carboxylic acid group, in particular, can engage in strong electrostatic and hydrogen bonding interactions with biological targets.[8]

While the precise mechanism of action for all benzoxazole derivatives is not fully elucidated, some studies suggest that their antibacterial effects may be attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[6][9]

Experimental Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of a novel compound like 5-Bromobenzo[d]oxazole-2-carboxylic acid for antimicrobial activity.

Antimicrobial Screening Workflow Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis cluster_confirmation Confirmatory Assays Compound_Prep Compound Preparation (Stock Solution in DMSO) Broth_Microdilution Broth Microdilution Assay (96-well plate format) Compound_Prep->Broth_Microdilution Agar_Diffusion Agar Well/Disk Diffusion (Qualitative Assessment) Compound_Prep->Agar_Diffusion Inoculum_Prep Microbial Inoculum Preparation (0.5 McFarland Standard) Inoculum_Prep->Broth_Microdilution Inoculum_Prep->Agar_Diffusion Media_Prep Culture Media Preparation (e.g., Mueller-Hinton Broth) Media_Prep->Broth_Microdilution Media_Prep->Agar_Diffusion Incubation Incubation (37°C for 18-24h) Broth_Microdilution->Incubation Agar_Diffusion->Incubation MIC_Determination MIC Determination (Visual or OD Reading) Incubation->MIC_Determination Zone_Measurement Measure Zone of Inhibition (mm) Incubation->Zone_Measurement MBC_Determination Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Time_Kill_Kinetics Time-Kill Kinetic Assay MIC_Determination->Time_Kill_Kinetics

Caption: General workflow for antimicrobial susceptibility testing of novel compounds.

Materials and Reagents

  • Test Compound: 5-Bromobenzo[d]oxazole-2-carboxylic acid (CAS 944898-52-6)[10][11][12]

  • Solvent: Dimethyl sulfoxide (DMSO, sterile)

  • Microbial Strains:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungal strains: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

  • Culture Media:

    • Mueller-Hinton Broth (MHB) for bacteria

    • RPMI-1640 medium for fungi

    • Mueller-Hinton Agar (MHA) for bacteria

    • Sabouraud Dextrose Agar (SDA) for fungi

  • Positive Controls:

    • Ciprofloxacin or Vancomycin for bacteria

    • Fluconazole for fungi

  • Equipment and Consumables:

    • Sterile 96-well microtiter plates

    • Micropipettes and sterile tips

    • Incubator

    • Spectrophotometer or plate reader (optional)

    • Sterile petri dishes

    • Sterile swabs

    • Cork borer (for agar well diffusion)

    • 0.5 McFarland turbidity standard

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for quantitatively determining the MIC of a compound against a specific microorganism in a liquid medium.[5][6]

  • Preparation of Test Compound Stock Solution:

    • Dissolve a known weight of 5-Bromobenzo[d]oxazole-2-carboxylic acid in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Due to the carboxylic acid group, the compound's solubility might be pH-dependent.[13]

    • Note: The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent toxicity to the microorganisms.

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[5]

    • Dilute this standardized suspension in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup in a 96-Well Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient of the test compound.

    • Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.

    • Controls:

      • Positive Control: Wells containing broth, inoculum, and a standard antibiotic (e.g., ciprofloxacin).

      • Negative Control (Growth Control): Wells containing broth, inoculum, and the same concentration of DMSO as the test wells, but no compound.

      • Sterility Control: Wells containing broth only, to check for contamination.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, and at a suitable temperature for fungi (e.g., 28-30°C for 24-48 hours).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[5][7] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[4]

  • Preparation of Agar Plates:

    • Prepare MHA or SDA plates of a uniform thickness.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized microbial inoculum (0.5 McFarland) and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Creation of Wells:

    • Use a sterile cork borer (e.g., 6 mm diameter) to create uniform wells in the agar.

  • Application of Compound:

    • Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) to a designated well.

    • Add the positive control antibiotic to another well and a solvent control (DMSO) to a third well.

  • Incubation:

    • Incubate the plates under the same conditions as described for the broth microdilution assay.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[6] A larger diameter indicates greater antimicrobial activity.

Data Presentation and Interpretation

Effective data management is crucial for comparing antimicrobial efficacy. The following table provides a standardized format for presenting MIC data.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for 5-Bromobenzo[d]oxazole-2-carboxylic acid

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureusPositive0.5, 1, 2, 4, 8, 16, 32, 64, 128Vancomycin[Insert Data][Insert Data]
Escherichia coliNegative0.5, 1, 2, 4, 8, 16, 32, 64, 128Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegative0.5, 1, 2, 4, 8, 16, 32, 64, 128Ciprofloxacin[Insert Data][Insert Data]
Candida albicansN/A0.5, 1, 2, 4, 8, 16, 32, 64, 128Fluconazole[Insert Data][Insert Data]

Potential Mechanism of Action: A Hypothetical Pathway

As previously mentioned, a potential mechanism of action for benzoxazole derivatives is the inhibition of bacterial DNA gyrase. The following diagram illustrates this hypothetical pathway.

DNA_Gyrase_Inhibition Hypothetical DNA Gyrase Inhibition by Benzoxazole Compound DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase binds to Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling introduces Replication DNA Replication Supercoiling->Replication Transcription Transcription Supercoiling->Transcription Cell_Division Bacterial Cell Division Replication->Cell_Division Transcription->Cell_Division Compound 5-Bromobenzo[d]oxazole- 2-carboxylic acid Compound->DNA_Gyrase inhibits Inhibition

Caption: Proposed mechanism of DNA gyrase inhibition by the benzoxazole compound.

Troubleshooting and Considerations

  • Compound Solubility: If 5-Bromobenzo[d]oxazole-2-carboxylic acid exhibits poor solubility in DMSO, consider alternative solvents or the use of co-solvents. Always run a solvent toxicity control. The carboxylic acid moiety suggests that solubility will be higher at a basic pH.[13]

  • Inconsistent Results: Ensure the use of fresh microbial cultures and a precisely standardized inoculum for reproducible results.

  • Contamination: Adhere to strict aseptic techniques throughout the experimental procedures.

  • Colorimetric Interference: If the test compound is colored, it may interfere with OD readings. In such cases, a visual assessment of growth or the use of a viability dye like resazurin may be necessary.[4]

Conclusion

This application note provides a robust framework for the initial antimicrobial screening of 5-Bromobenzo[d]oxazole-2-carboxylic acid. By following these standardized protocols, researchers can obtain reliable and reproducible data on the compound's potential as a novel antimicrobial agent. The determination of the MIC is a critical first step in the drug discovery pipeline, paving the way for further investigations into the mechanism of action, spectrum of activity, and potential for in vivo efficacy.

References

  • BenchChem. (2025). Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents. BenchChem.
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  • ResearchGate. (n.d.). (PDF)
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  • Ambeed. (n.d.). 944898-52-6 | 5-Bromobenzo[d]oxazole-2-carboxylic acid.
  • BenchChem. (n.d.). 5-Bromobenzo[d]oxazole-7-carboxylic acid.
  • Chem-Impex. (n.d.). 5-Bromobenzo[d]oxazole-2-thiol.
  • BenchChem. (n.d.). Solubility profile of 5-Methoxyoxazole-2-carboxylic acid in common lab solvents.

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Method

Application Notes and Protocols for the Evaluation of Anticancer Activity of 5-Bromobenzo[d]oxazole-2-carboxylic acid

Introduction: The Therapeutic Potential of Benzoxazoles The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzoxazoles

The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4] This structural motif, consisting of a fused benzene and oxazole ring, is of significant interest in oncology due to the potent anticancer properties exhibited by many of its derivatives.[1][4] Benzoxazole-containing compounds have been reported to exert their effects through various mechanisms, including the inhibition of crucial enzymes like protein tyrosine kinases and topoisomerase II, as well as the induction of programmed cell death (apoptosis).[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anticancer activity of a novel benzoxazole derivative, 5-Bromobenzo[d]oxazole-2-carboxylic acid (herein referred to as BBOXA). While specific biological data for BBOXA is not yet extensively published, these protocols are based on established methodologies for characterizing novel chemical entities in cancer research.

Compound Profile: 5-Bromobenzo[d]oxazole-2-carboxylic acid (BBOXA)

PropertyValueSource
IUPAC Name 5-bromo-1,3-benzoxazole-2-carboxylic acid[7]
CAS Number 944898-52-6[7][8][9]
Molecular Formula C₈H₄BrNO₃[7]
Molecular Weight 242.03 g/mol [7]
Appearance White to off-white solidAssumed
Solubility Soluble in DMSO, DMF, and basic aqueous solutionsAssumed

Part 1: In Vitro Evaluation of Anticancer Activity

The initial phase of screening involves a battery of in vitro assays to determine the cytotoxic and cytostatic effects of BBOXA on various cancer cell lines. This tiered approach allows for a comprehensive understanding of the compound's cellular effects.

Experimental Workflow for In Vitro Analysis

G cluster_0 Initial Screening cluster_1 Mechanistic Assays cluster_2 Data Analysis & Interpretation A Select Cancer Cell Lines (e.g., MCF-7, A549, HT-29) B MTT Cell Viability Assay (Determine IC₅₀) A->B C Apoptosis Assay (Annexin V-FITC/PI Staining) B->C If IC₅₀ is potent D Cell Cycle Analysis (Propidium Iodide Staining) B->D If IC₅₀ is potent E Kinase Inhibition Assay (Optional) C->E Investigate upstream targets F Quantify Apoptotic vs. Necrotic Cells C->F G Determine Cell Cycle Arrest Phase D->G H Correlate Findings F->H G->H

Caption: Workflow for in vitro anticancer evaluation of BBOXA.

Protocol 1.1: Cell Viability Assessment using MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11] This assay is a primary screening tool to determine the concentration of BBOXA that inhibits 50% of cell growth (IC₅₀). The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells to form purple formazan crystals.[10]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HT-29 colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • BBOXA stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.[12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of BBOXA in culture medium. Replace the old medium with 100 µL of medium containing various concentrations of BBOXA (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well.[12] Agitate the plate on an orbital shaker for 15 minutes to dissolve the crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage viability against the log of BBOXA concentration to determine the IC₅₀ value.

Example Data Table:

BBOXA Conc. (µM)% Viability (MCF-7)% Viability (A549)% Viability (HT-29)
0 (Control)100 ± 4.5100 ± 5.1100 ± 3.9
0.198 ± 3.895 ± 4.299 ± 4.1
185 ± 5.288 ± 3.592 ± 3.3
1052 ± 4.165 ± 4.875 ± 2.9
5021 ± 3.335 ± 3.948 ± 3.7
1008 ± 2.115 ± 2.725 ± 2.5
IC₅₀ (µM) ~9.5 ~22.0 ~45.0
Protocol 1.2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Scientific Rationale: To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, an Annexin V/PI assay is performed.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Treated and control cells from culture

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with BBOXA at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V(-) / PI(-): Live cells

  • Annexin V(+) / PI(-): Early apoptotic cells

  • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

  • Annexin V(-) / PI(+): Necrotic cells

Protocol 1.3: Cell Cycle Analysis

Scientific Rationale: Anticancer agents often exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase).[2] Flow cytometry with PI staining is a standard method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[16]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution

  • PI staining solution

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Culture cells and treat with BBOXA at the IC₅₀ concentration for 24 hours.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Rehydration and RNA Removal: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Staining: Add PI staining solution and incubate for 15 minutes in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

Data Interpretation: The resulting histogram will show peaks corresponding to cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.

Part 2: Potential Mechanism of Action

Based on literature for related benzoxazole derivatives, BBOXA may exert its anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.[5][17] A plausible mechanism involves the inhibition of receptor tyrosine kinases (RTKs) and the subsequent modulation of downstream pathways, coupled with the induction of the intrinsic apoptotic pathway.

Hypothesized Signaling Pathway

G cluster_0 Cell Proliferation Pathway cluster_1 Apoptosis Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax inhibits Mito Mitochondria Bax->Mito activates Caspase Caspase Cascade Mito->Caspase releases Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis BBOXA 5-Bromobenzo[d]oxazole- 2-carboxylic acid (BBOXA) BBOXA->RTK Inhibition BBOXA->Bcl2 Inhibition

Caption: Hypothesized mechanism of BBOXA's anticancer activity.

Part 3: In Vivo Evaluation

Following promising in vitro results, the anticancer efficacy of BBOXA must be evaluated in a living organism. Human tumor xenograft models in immunodeficient mice are a standard and essential preclinical tool for this purpose.[18][19]

Protocol 3.1: Human Tumor Xenograft Model

Scientific Rationale: This model involves implanting human cancer cells into immunodeficient mice, allowing the formation of tumors that can be monitored for growth in response to treatment.[18] This provides crucial data on the compound's efficacy, toxicity, and pharmacodynamics in a whole-organism context.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Athymic Nude mice)

  • Cancer cell line that showed high sensitivity to BBOXA in vitro (e.g., MCF-7)

  • Matrigel (optional, to support tumor growth)

  • BBOXA formulation for injection (e.g., in a solution of DMSO, Cremophor EL, and saline)

  • Standard-of-care chemotherapy agent (e.g., Doxorubicin) for positive control

  • Digital calipers

Step-by-Step Protocol:

  • Cell Preparation: Harvest cancer cells and resuspend in sterile PBS or medium, potentially mixed with Matrigel, at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume 2-3 times weekly using calipers. Tumor volume is calculated as (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle Control, BBOXA low dose, BBOXA high dose, Positive Control).

  • Drug Administration: Administer the treatments via a clinically relevant route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule (e.g., daily for 14 days).

  • Monitoring: Monitor tumor growth, body weight (as an indicator of toxicity), and overall animal health throughout the study.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Analysis: Primary endpoints include tumor growth inhibition (TGI) and changes in body weight. TGI is calculated as: % TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%

Example Data Presentation:

Treatment GroupMean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control1250 ± 150-+5.2
BBOXA (25 mg/kg)750 ± 11040%+1.5
BBOXA (50 mg/kg)400 ± 9568%-2.3
Doxorubicin (5 mg/kg)350 ± 8072%-8.5

Conclusion

This document outlines a structured and comprehensive approach to evaluating the anticancer potential of 5-Bromobenzo[d]oxazole-2-carboxylic acid. By progressing from broad in vitro cytotoxicity screening to detailed mechanistic assays and culminating in in vivo efficacy studies, researchers can build a robust data package to support the further development of this promising compound as a potential therapeutic agent. Each protocol is designed to be self-validating, with clear endpoints and data interpretation guidelines, ensuring scientific rigor and trustworthiness in the generated results.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Cold Spring Harbor Protocols, 2016(9). Available at: [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]

  • An, Z., Wang, X., & Geller, J. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 33(1), 1–6. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromobenzo[d]oxazole-2-carboxylic acid. Retrieved from [Link]

  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. Available at: [Link]

  • International Journal of Research in Engineering, Science and Management. (2020). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Retrieved from [Link]

  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. BMC Chemistry, 18(1), 2. Available at: [Link]

  • ResearchGate. (2015). Patient-derived xenograft models for oncology drug discovery. Retrieved from [Link]

  • Sharma, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. Available at: [Link]

  • Vijayabaskaran, M., et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences, 13(2), 2828-2841. Retrieved from [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Dykes, D. J., et al. (2008). Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute, 100(22), 1588–1601. Available at: [Link]

  • Desai, S., et al. (2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 93, 103382. Available at: [Link]

  • Firoozpour, L., et al. (2019). Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma. Anti-Cancer Agents in Medicinal Chemistry, 19(15), 1866-1877. Available at: [Link]

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Sources

Application

The Emerging Role of 5-Bromobenzo[d]oxazole-2-carboxylic Acid in Organometallic Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzoxazole Scaffold as a Privileged Ligand Framework The benzoxazole motif is a cornerstone in medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold as a Privileged Ligand Framework

The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its rigid, planar structure and its presence in numerous biologically active compounds.[1] In the realm of organometallic catalysis, N-heterocyclic compounds are pivotal as ligands, influencing the stability, activity, and selectivity of metal catalysts. 5-Bromobenzo[d]oxazole-2-carboxylic acid integrates several key features that make it a compelling ligand candidate:

  • Bidentate Coordination: The nitrogen atom of the oxazole ring and the oxygen of the carboxylate group can chelate to a metal center, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complex.

  • Electronic Tuning: The electron-withdrawing nature of the bromine atom and the carboxylic acid group can modulate the electron density at the metal center. This electronic tuning is crucial for optimizing the different steps of a catalytic cycle, such as oxidative addition and reductive elimination.

  • Structural Rigidity: The planar and rigid structure of the benzoxazole backbone can impart a well-defined geometry to the catalytic complex, which can be advantageous for stereoselective transformations.

  • Reactive Handle: The bromine atom at the 5-position serves as a functional handle for further modifications of the ligand, allowing for the synthesis of more complex and tailored ligand architectures.

This guide will delve into the practical aspects of utilizing 5-Bromobenzo[d]oxazole-2-carboxylic acid, from its synthesis to its potential deployment in cutting-edge catalytic systems.

Synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic Acid

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry.[2] A common and direct approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2] For the synthesis of the title compound, 2-amino-4-bromophenol is a key starting material.

Protocol 1: Synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic Acid

This protocol describes a two-step synthesis starting from the readily available 2-amino-4-bromophenol and diethyl oxalate.

Step 1: Condensation of 2-amino-4-bromophenol with Diethyl Oxalate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromophenol (1.0 eq.), diethyl oxalate (1.2 eq.), and a high-boiling point solvent such as toluene or xylene.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product, ethyl 5-bromobenzo[d]oxazole-2-carboxylate, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

  • Reaction Setup: Dissolve the ethyl 5-bromobenzo[d]oxazole-2-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Reaction Conditions: Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq.), to the solution. Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Work-up and Isolation: After cooling the reaction mixture, acidify it with a dilute acid (e.g., 1 M HCl) until the product precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these catalytic systems is highly dependent on the nature of the ligand coordinated to the palladium center. The structural and electronic features of 5-Bromobenzo[d]oxazole-2-carboxylic acid make it a promising candidate as a ligand in these transformations.

Suzuki-Miyaura Coupling: A Potential Application

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)n Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L)n Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' caption Figure 1. Postulated Suzuki-Miyaura catalytic cycle. CH_Activation cluster_0 Catalytic Cycle Substrate Substrate with C-H bond Coordination Coordination to M-L complex Substrate->Coordination CH_Cleavage C-H Cleavage Coordination->CH_Cleavage Functionalization Functionalization CH_Cleavage->Functionalization Product_Release Product Release Functionalization->Product_Release Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration Catalyst_Regeneration->Coordination caption Figure 2. Generalized workflow for C-H activation.

Sources

Method

Application Notes and Protocols: Derivatization of 5-Bromobenzo[d]oxazole-2-carboxylic acid for Bioassays

Introduction The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This is often attributed to their structural resemblance to endogenous nucleic acid bases, allowing for interactions with various biological macromolecules.[1][2] 5-Bromobenzo[d]oxazole-2-carboxylic acid is a key starting material for the synthesis of diverse compound libraries. Its structure features two primary points for chemical modification: the carboxylic acid at the 2-position and the bromo group at the 5-position. These reactive handles allow for the introduction of a wide array of chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This guide provides detailed protocols for the derivatization of 5-Bromobenzo[d]oxazole-2-carboxylic acid and subsequent screening in relevant bioassays. The methodologies are designed to be robust and adaptable for the generation of compound libraries suitable for high-throughput screening.

Chemical Properties of 5-Bromobenzo[d]oxazole-2-carboxylic acid
PropertyValueSource
Molecular Formula C8H4BrNO3PubChem CID: 51358553[4]
Molecular Weight 242.03 g/mol PubChem CID: 51358553[4]
IUPAC Name 5-bromo-1,3-benzoxazole-2-carboxylic acidPubChem CID: 51358553[4]
CAS Number 944898-52-6PubChem CID: 51358553[4]

Part 1: Derivatization Strategies and Protocols

The derivatization of 5-Bromobenzo[d]oxazole-2-carboxylic acid can be systematically approached by targeting its two key functional groups. This allows for a combinatorial approach to library synthesis.

Strategy 1: Amide Bond Formation at the C2-Carboxylic Acid

The carboxylic acid moiety is readily converted to a diverse range of amides using standard coupling reagents. This modification is crucial for exploring interactions with protein targets, as the amide bond can act as a hydrogen bond donor and acceptor.

Rationale for Amide Coupling

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[5] The resulting amides are generally stable and can mimic peptide bonds, facilitating interactions with biological targets. A variety of commercially available amines allows for the introduction of diverse functionalities, including aliphatic and aromatic groups, heterocycles, and charged moieties.

Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as coupling agents, a common and efficient method for amide bond formation.[6]

Materials:

  • 5-Bromobenzo[d]oxazole-2-carboxylic acid

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 5-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

Strategy 2: Esterification of the C2-Carboxylic Acid

Esterification provides another avenue for derivatization, introducing different steric and electronic properties compared to amides. Esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

Rationale for Esterification

Esterification can improve the lipophilicity of the parent compound, potentially enhancing cell permeability. While esters can be susceptible to hydrolysis, this can be advantageous for creating prodrugs that release the active compound at the target site.[7]

Experimental Protocol: Fischer Esterification

This protocol describes a classic acid-catalyzed esterification.

Materials:

  • 5-Bromobenzo[d]oxazole-2-carboxylic acid

  • Desired alcohol (e.g., methanol, ethanol; used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • Suspend 5-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq) in the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ester by flash column chromatography.

Strategy 3: Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position

The bromine atom at the 5-position is a versatile handle for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyuara reaction.[8] This allows for significant expansion of the molecular scaffold.

Rationale for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[9] The reaction is tolerant of a wide range of functional groups, making it ideal for late-stage diversification of complex molecules. The introduction of various boronic acids or esters allows for the exploration of new binding pockets and interactions with biological targets.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of the 5-bromo-benzoxazole core.

Materials:

  • 5-Bromobenzo[d]oxazole-2-carboxylic acid derivative (amide or ester from previous steps) (1.0 eq)

  • Desired boronic acid or boronic acid pinacol ester (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the 5-bromo-benzoxazole derivative (1.0 eq), boronic acid/ester (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by flash column chromatography.

Derivatization Workflow Diagram

G A 5-Bromobenzo[d]oxazole-2-carboxylic acid B Amide Library A->B Amide Coupling (EDC, HOBt, Amine) C Ester Library A->C Esterification (Alcohol, H2SO4) D Suzuki Coupling on Amides B->D Suzuki Coupling (Boronic Acid, Pd Catalyst) E Suzuki Coupling on Esters C->E Suzuki Coupling (Boronic Acid, Pd Catalyst)

Caption: Workflow for the derivatization of 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Part 2: Bioassay Protocols

Once a library of derivatives has been synthesized, the next crucial step is to screen them for biological activity. Benzoxazole derivatives have been reported to exhibit a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[10][11]

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Rationale for MTT Assay

This assay provides a quantitative measure of cell viability, allowing for the determination of the concentration at which a compound exhibits cytotoxic effects (e.g., the IC50 value). It is a robust and high-throughput method suitable for initial screening of a compound library.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized benzoxazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Rationale for Broth Microdilution

This assay provides a quantitative measure of a compound's ability to inhibit the growth of a specific microorganism. It is a widely accepted method for screening potential antimicrobial agents.

Experimental Protocol: Broth Microdilution

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)[10]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized benzoxazole derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a bacterial or fungal inoculum with a standardized cell density (e.g., 5 x 10^5 CFU/mL).

  • Prepare two-fold serial dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Many anti-inflammatory drugs act by inhibiting cyclooxygenase (COX) enzymes. This assay measures the ability of the synthesized compounds to inhibit the activity of the COX-2 enzyme.

Rationale for COX-2 Inhibition Assay

Selective inhibition of COX-2 is a desirable property for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[3]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Synthesized benzoxazole derivatives

  • Assay buffer

  • 96-well black microtiter plates

  • Fluorometric microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid and the fluorometric probe.

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the rate of the reaction for each compound concentration.

  • Determine the IC50 value for COX-2 inhibition.

Biological Pathway Visualization

G cluster_0 Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits ATP Binding ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.[8]

Conclusion

The derivatization of 5-Bromobenzo[d]oxazole-2-carboxylic acid provides a powerful platform for the generation of diverse chemical libraries. The protocols outlined in this guide offer robust methods for synthesizing a wide range of amides, esters, and bi-aryl derivatives. Subsequent screening of these compounds in relevant bioassays can lead to the identification of novel lead compounds for drug discovery programs targeting cancer, infectious diseases, and inflammation.

References

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  • Kowalska, P., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Applied Microbiology and Biotechnology, 105(4), 1541-1554.
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  • (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical and Biological Sciences, 13(1), 1-10.
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  • Singh, S. P., et al. (2014). Synthesis and pharmacological screening of some noval benzoxazole derivatives. Der Pharmacia Lettre, 6(6), 283-288.
  • Verma, N. K. (2016). Synthesis and pharmacological screening of some noval benzoxazole derivatives.
  • Williams, B. B., et al. (2014). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility.
  • Nováková, L., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435.
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  • ResearchGate. (n.d.). Synthetic pathway to ester of benzoxazole. Retrieved from [Link]

  • Taylor & Francis Online. (2022, July 6). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Retrieved from [Link]

  • Marquis, B. J., et al. (2018). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Sharma, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(52), 152667.
  • MDPI. (2023, March 27). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Retrieved from [Link]

  • Taylor & Francis Online. (2022, November 22). Synthesis of benzoxazoles via a silver mediated oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions.
  • Al-Ghorbani, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17822.
  • Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10545-10556.
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Sources

Application

Application Note: A Comprehensive Guide to Amide Bond Formation Utilizing 5-Bromobenzo[d]oxazole-2-carboxylic Acid

Introduction The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of blockbuster pharmaceuticals.[1][2] The synthesis of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of blockbuster pharmaceuticals.[1][2] The synthesis of amides, typically through the condensation of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][3] However, this transformation is not spontaneous and requires the activation of the carboxylic acid to proceed efficiently under mild conditions.[4]

This application note provides a detailed guide for researchers on the effective use of 5-Bromobenzo[d]oxazole-2-carboxylic acid, a valuable heterocyclic building block, in amide coupling reactions. The benzoxazole motif is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds. This guide offers field-proven protocols, explains the causality behind experimental choices, and provides a robust framework for troubleshooting, ensuring reliable and reproducible synthesis of novel amide derivatives.

Reagent Profile: 5-Bromobenzo[d]oxazole-2-carboxylic acid

Understanding the properties of this key building block is fundamental to its successful application.

PropertyValueSource
IUPAC Name 5-bromo-1,3-benzoxazole-2-carboxylic acid[PubChem CID: 51358553][5]
Molecular Formula C₈H₄BrNO₃[PubChem CID: 51358553][5]
Molecular Weight 242.03 g/mol [PubChem CID: 51358553][5]
CAS Number 944898-52-6[PubChem CID: 51358553][5]

The presence of the electron-withdrawing benzoxazole ring system and the bromine atom influences the reactivity of the carboxylic acid group. This electronic nature can be advantageous but also necessitates carefully optimized coupling conditions to achieve high yields, especially when paired with challenging amine substrates.

The Chemistry of Amide Bond Formation: Mechanism and Rationale

The formation of an amide bond from a carboxylic acid and an amine is a two-step process that requires a coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group.[4][6]

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylate to form a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides like EDC) or an active ester (with uronium/phosphonium reagents like HATU or PyBOP).[4]

  • Nucleophilic Attack by the Amine: The amine's lone pair of electrons attacks the carbonyl carbon of the activated intermediate. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group to form the stable amide bond.

To enhance efficiency and minimize side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often employed. These additives trap the activated intermediate to form a more stable active ester, which is less prone to side reactions like N-acylurea formation (a common issue with carbodiimides) and reduces the risk of racemization when using chiral carboxylic acids.[6]

Amide Coupling Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (5-Bromobenzo[d]oxazole-2-carboxylic acid) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea) RCOOH->ActivatedIntermediate + Reagent CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate ActiveEster Active Ester (More stable) ActivatedIntermediate->ActiveEster + Additive Additive Additive (e.g., HOBt) Additive->ActiveEster Amide Final Amide Product ActiveEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide Byproducts Byproducts (e.g., DCU, HOBt)

Caption: General mechanism of amide bond formation.

Experimental Protocols

Here we present two robust protocols for coupling 5-Bromobenzo[d]oxazole-2-carboxylic acid with a generic primary or secondary amine. The choice between them often depends on the amine's reactivity, steric hindrance, and cost considerations.

Protocol 1: EDC/HOBt Mediated Coupling (Standard, Cost-Effective)

This method is a workhorse in organic synthesis, offering a good balance of reactivity and cost. It is particularly suitable for routine couplings with unhindered amines.

Materials & Reagents:

  • 5-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq.)

  • Amine (1.0-1.2 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) (1.2-1.5 eq.)[7]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq.) and HOBt (1.2 eq.).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Add the amine (1.0-1.2 eq.) followed by the base (DIPEA, 2.0-3.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath. This minimizes potential side reactions and controls the exothermic reaction upon adding the coupling reagent.[7][8]

  • Add EDC (1.2-1.5 eq.) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl or 5% citric acid solution, saturated NaHCO₃ solution, and finally with brine.[9] These washes remove the urea byproduct from EDC, excess base, and unreacted HOBt.[7]

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: HATU Mediated Coupling (High-Efficiency)

HATU is a highly effective uronium-based coupling reagent, ideal for challenging substrates, including sterically hindered components or electron-deficient amines where EDC/HOBt may fail.[3][6]

Materials & Reagents:

  • 5-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq.)

  • Amine (1.0-1.2 eq.)

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.1-1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • In a dry flask under an inert atmosphere, dissolve 5-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) and stir the mixture for 10-15 minutes at room temperature. This "pre-activation" step forms the HOAt active ester.[10]

  • Add the amine (1.0-1.2 eq.) to the activated mixture, followed by an additional portion of DIPEA (1.0 eq.) if the amine was supplied as a salt.

  • Stir the reaction at room temperature for 2-6 hours. HATU-mediated reactions are typically much faster than EDC couplings.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water or 5% LiCl solution (which aids in removing DMF).[9]

    • Wash the organic layer extensively with water and then brine to remove DMF and byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product using flash column chromatography.

Protocol Comparison
ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDCHATU
Additive HOBt(Internal, HOAt)
Base DIPEA or TEADIPEA
Typical Solvent DCM, DMFDMF
Temperature 0 °C to RTRoom Temperature
Reaction Time 12 - 24 hours2 - 6 hours
Best For Standard, cost-sensitive synthesesDifficult couplings, hindered substrates
Key Byproduct N-acylurea (water-soluble)Tetramethylurea (water-soluble)

Experimental Workflow Visualization

Experimental Workflow Start Starting Materials: - 5-Bromobenzo[d]oxazole-2-carboxylic acid - Amine - Reagents & Solvent Reaction Reaction Setup: 1. Dissolve Acid & Additive 2. Add Amine & Base 3. Cool to 0°C (for EDC) 4. Add Coupling Reagent Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Work-up: - Dilute with Organic Solvent - Acid/Base/Brine Washes Monitoring->Workup Reaction Complete Purification Purification: - Dry & Concentrate - Flash Column Chromatography Workup->Purification FinalProduct Final Purified Amide Purification->FinalProduct

Caption: A typical workflow for amide bond synthesis.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues.[11]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inefficient carboxylic acid activation.[11]2. Poorly nucleophilic or sterically hindered amine.[3][11]3. Presence of water hydrolyzing the active intermediate.[11]4. Amine is protonated and non-nucleophilic.1. Switch to a more powerful coupling reagent like HATU.2. Increase reaction temperature or time. For very difficult cases, consider converting the acid to an acyl fluoride.[3][12]3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Ensure sufficient non-nucleophilic base (e.g., DIPEA) is present, especially if the amine is used as an HCl or TFA salt.
Unreacted Starting Material 1. Insufficient equivalents of coupling reagent or base.2. Reaction time is too short.3. Low reaction temperature for a difficult coupling.1. Re-check calculations and stoichiometry. Use 1.1-1.2 eq. of the limiting reagent.2. Allow the reaction to stir for a longer duration.3. For HATU couplings, gentle heating (40-50 °C) can sometimes drive the reaction to completion.
N-Acylurea Byproduct Detected (with EDC) O-acylisourea intermediate rearranged before reacting with the amine. This is a known side reaction for carbodiimides.[6]1. Ensure HOBt is used, as it traps the intermediate.2. Add the amine before adding EDC.3. Keep the reaction temperature low (0 °C) during and after EDC addition.
Difficult Purification Byproducts (urea, HOBt, base) are co-eluting with the product.1. Perform a thorough aqueous work-up as described in the protocols. Acidic and basic washes are critical for removing impurities before chromatography.[9]2. If using DMF, ensure it is thoroughly removed by washing with water or a LiCl solution, as it can interfere with chromatography.[9]

Conclusion

5-Bromobenzo[d]oxazole-2-carboxylic acid is a highly versatile building block for constructing novel amide-containing molecules. By selecting the appropriate coupling conditions based on substrate reactivity and project requirements, researchers can reliably and efficiently synthesize target compounds. The EDC/HOBt protocol offers a cost-effective solution for general-purpose couplings, while the HATU protocol provides a powerful alternative for more challenging transformations. Adherence to anhydrous conditions, correct stoichiometry, and proper work-up procedures are paramount to achieving high yields and purity.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • HepatoChem. (2015). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 150-154. [Link]

  • Prajapati, C. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical & Pharmaceutical Sciences, 13(3). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51358553, 5-Bromobenzo[d]oxazole-2-carboxylic acid. Retrieved from [Link].

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wang, P., et al. (2019). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 84(9), 5526-5536. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Reddit. (2024). r/Chempros - HATU coupling - what's the best order?[Link]

  • Ghorbani, F., et al. (2023). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]

  • Reddit. (2021). r/Chempros - Tips and tricks for difficult amide bond formation?[Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives.[Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • Reddit. (2024). r/Chempros - EDC-HOBt Amide coupling workup help. [Link]

Sources

Method

Application Note & Protocols: Efficient One-Pot Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids

Introduction: The Strategic Value of Benzoxazoles The benzoxazole scaffold is a privileged heterocyclic motif of immense interest in medicinal chemistry and materials science.[1] Compounds bearing this core structure exh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Benzoxazoles

The benzoxazole scaffold is a privileged heterocyclic motif of immense interest in medicinal chemistry and materials science.[1] Compounds bearing this core structure exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Consequently, the development of efficient and robust synthetic routes to 2-substituted benzoxazoles is a critical objective in drug discovery pipelines.

Traditionally, the synthesis of these compounds involved multi-step procedures that were often hampered by harsh reaction conditions, the need to pre-activate starting materials, and tedious purification processes.[4] The evolution towards one-pot methodologies, particularly the direct condensation of carboxylic acids with 2-aminophenols, represents a significant advancement. These strategies offer superior operational simplicity, improved atom economy, and are often conducted under milder, more environmentally benign conditions, streamlining the path to these valuable molecules.[4][5]

This guide provides an in-depth exploration of several field-proven, one-pot methodologies for synthesizing 2-substituted benzoxazoles directly from carboxylic acids. We will dissect the core reaction mechanism and present detailed, step-by-step protocols, comparative data, and expert insights to facilitate the selection and execution of the optimal synthetic strategy for your research needs.

Core Reaction Pathway: From Acid to Heterocycle

The direct one-pot synthesis of a 2-substituted benzoxazole from a carboxylic acid and a 2-aminophenol is a convergent process that hinges on two key transformations: amidation and cyclodehydration.

  • In-Situ Activation & Amidation: The process begins with the activation of the carboxylic acid's carbonyl group. This is typically achieved using a strong acid catalyst or a dehydrating agent, which renders the carbonyl carbon more electrophilic.

  • Condensation: The nucleophilic amino group of the 2-aminophenol then attacks the activated carbonyl, forming a tetrahedral intermediate which subsequently eliminates water to yield a crucial N-(2-hydroxyphenyl)amide intermediate.[5]

  • Intramolecular Cyclodehydration: Under the reaction conditions (typically elevated temperature and/or the presence of an acid), the hydroxyl group of the amide intermediate performs an intramolecular nucleophilic attack on the amide carbonyl. This is followed by the elimination of a second molecule of water to afford the final, aromatic 2-substituted benzoxazole.[3][5]

The elegance of the one-pot approach lies in orchestrating these sequential steps within a single reaction vessel, obviating the need to isolate and purify the amide intermediate.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product RCOOH Carboxylic Acid Amide N-(2-hydroxyphenyl)amide Intermediate RCOOH->Amide Condensation (-H₂O) Catalyst/Heat Aminophenol 2-Aminophenol Aminophenol->Amide Benzoxazole 2-Substituted Benzoxazole Amide->Benzoxazole Intramolecular Cyclodehydration (-H₂O) G start Start mix Combine Carboxylic Acid, 2-Aminophenol, & MeSO₃H start->mix heat Heat at 100 °C mix->heat monitor Monitor by TLC heat->monitor workup Cool & Pour into Ice-Water monitor->workup Reaction Complete neutralize Neutralize with Sat. NaHCO₃ workup->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Dry, Concentrate, & Purify extract->purify end Pure Product purify->end G start Start combine Combine Reactants & Lawesson's Reagent start->combine seal Seal Vessel combine->seal irradiate Irradiate in Microwave Reactor seal->irradiate cool Cool Vessel to Room Temp. irradiate->cool 15-30 min dissolve Dissolve Crude Mixture cool->dissolve purify Purify via Column Chromatography dissolve->purify end Pure Product purify->end

Sources

Application

Application Notes & Protocols: Leveraging 5-Bromobenzo[d]oxazole-2-carboxylic acid in Fragment-Based Drug Discovery

< < Introduction: The Strategic Value of the Benzoxazole Scaffold in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to high-throughput screening (HTS) for...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Strategic Value of the Benzoxazole Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds, or "fragments," which typically exhibit weak binding affinities but do so with high ligand efficiency.[4][5] These fragment hits then serve as starting points for rational, structure-guided optimization into more potent, drug-like molecules.[6][7]

Within the vast chemical space of possible fragments, the benzoxazole moiety has emerged as a privileged scaffold.[8][9] Benzoxazole derivatives are prevalent in a wide array of biologically active natural products and synthetic compounds, demonstrating a diverse range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12] This inherent biological relevance makes them attractive starting points for drug discovery campaigns.

This application note focuses on a specific, strategically functionalized fragment: 5-Bromobenzo[d]oxazole-2-carboxylic acid . We will explore the rationale behind its use, provide detailed protocols for its application in primary fragment screening using state-of-the-art biophysical techniques, and outline a roadmap for hit-to-lead optimization.

Physicochemical Properties of 5-Bromobenzo[d]oxazole-2-carboxylic acid

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening campaigns and interpreting binding data.

PropertyValueSource
Molecular Formula C₈H₄BrNO₃PubChem CID: 51358553[13]
Molecular Weight 242.03 g/mol PubChem CID: 51358553[13]
XLogP3 2.7PubChem CID: 51358553[13]
Hydrogen Bond Donors 1PubChem CID: 51358553[13]
Hydrogen Bond Acceptors 3PubChem CID: 51358553[13]

Table 1: Key Physicochemical Properties

The properties of 5-Bromobenzo[d]oxazole-2-carboxylic acid align well with the "Rule of Three," a guiding principle for fragment library design (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).[14] This adherence suggests good potential for oral bioavailability and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties in downstream development.

Strategic Rationale for Employing 5-Bromobenzo[d]oxazole-2-carboxylic acid in FBDD

The utility of this fragment extends beyond its basic physicochemical profile. Its specific functionalization offers several strategic advantages:

  • The Benzoxazole Core: This rigid, bicyclic system provides a well-defined shape for probing protein binding pockets. Its aromatic nature allows for favorable π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

  • The Carboxylic Acid Moiety: This group is a versatile hydrogen bond donor and acceptor, capable of forming strong, directional interactions with polar residues such as arginine, lysine, and histidine in a protein's active site. It also serves as a key anchor point for synthetic elaboration.

  • The Bromo Substituent: The bromine atom at the 5-position is a critical feature. It can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen, which can significantly contribute to binding affinity and specificity. Furthermore, the bromine atom provides a reactive handle for synthetic diversification during hit-to-lead optimization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Figure 1: Strategic features of 5-Bromobenzo[d]oxazole-2-carboxylic acid for FBDD.

Experimental Protocols: Fragment Screening and Hit Validation

Due to the typically weak binding affinities of fragments, highly sensitive biophysical techniques are required for their detection.[5][15][16] A multi-pronged approach, utilizing orthogonal methods, is highly recommended to minimize false positives and negatives.[17][18]

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a powerful, high-throughput technique for primary screening of fragment libraries due to its sensitivity and ability to provide real-time kinetic data.[15][18][19]

Protocol: SPR-Based Fragment Screening

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling. Aim for a low to medium immobilization density to minimize mass transport effects.

    • Include a reference flow cell with a mock immobilization or an irrelevant protein to subtract non-specific binding signals.

  • Fragment Solution Preparation:

    • Prepare a stock solution of 5-Bromobenzo[d]oxazole-2-carboxylic acid in 100% DMSO.

    • Prepare a dilution series of the fragment in running buffer (e.g., HBS-EP+). The final DMSO concentration should be matched across all samples and the running buffer, typically ≤ 5%.

    • A typical concentration range for fragment screening is 10 µM to 1 mM.

  • SPR Analysis:

    • Perform a kinetic titration experiment, injecting the different fragment concentrations over the protein and reference surfaces.

    • Monitor the change in refractive index (measured in Response Units, RU) over time.

    • Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a low pH glycine solution or a high salt buffer).

  • Data Analysis:

    • Double-reference the data by subtracting the signal from the reference flow cell and a buffer-only injection.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

    • Hits are typically classified as fragments that show a concentration-dependent binding response.

Secondary Screening & Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent orthogonal method to validate hits from primary screens.[20][21] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for detecting weak fragment binding.[14][21][22]

Protocol: STD-NMR for Hit Validation

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable deuterated buffer (e.g., phosphate buffer in D₂O). A typical protein concentration is 10-50 µM.

    • Prepare a stock solution of the 5-Bromobenzo[d]oxazole-2-carboxylic acid fragment.

    • Add the fragment to the protein solution to a final concentration of ~100-fold molar excess (e.g., 1-5 mM).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the sample to serve as a reference.

    • Acquire an STD-NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of this saturation to the binding ligand.

    • Acquire a reference off-resonance spectrum where the saturation pulse is applied at a frequency where no protein signals are present.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.

    • Signals present in the STD difference spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most intimately involved in the binding interaction.

Structural Characterization: X-ray Crystallography

The gold standard for understanding fragment binding is to obtain a high-resolution crystal structure of the protein-fragment complex.[4][23][24] This provides a detailed, three-dimensional view of the binding mode, which is invaluable for structure-based drug design.[25]

Protocol: Co-crystallization or Soaking

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the target protein in its apo form. This often requires extensive screening of crystallization conditions.

  • Fragment Introduction:

    • Soaking: Transfer the apo crystals to a solution containing a high concentration of 5-Bromobenzo[d]oxazole-2-carboxylic acid (typically 1-50 mM, limited by solubility) dissolved in the crystallization mother liquor.[4] The soaking time can range from minutes to hours.

    • Co-crystallization: If soaking is unsuccessful (e.g., it cracks the crystals), set up crystallization trials with the protein pre-incubated with the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure.

    • Carefully analyze the electron density maps to confirm the presence and determine the binding pose of the fragment.

    • Analyze the specific interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) between the fragment and the protein.

FBDD_Workflow cluster_screening Screening & Validation cluster_optimization Hit-to-Lead Optimization SPR Primary Screen: Surface Plasmon Resonance (SPR) NMR Secondary Screen: NMR Spectroscopy (STD, WaterLOGSY) SPR->NMR Validate Hits Xray Structural Characterization: X-ray Crystallography NMR->Xray Confirm Binding Mode Growing Fragment Growing Xray->Growing Guide Rational Design Merging Fragment Merging Xray->Merging Guide Rational Design Linking Fragment Linking Xray->Linking Guide Rational Design

Figure 2: A typical experimental workflow for FBDD.

Hit-to-Lead Optimization Strategies

Once a fragment hit like 5-Bromobenzo[d]oxazole-2-carboxylic acid has been validated and its binding mode determined, the next phase is to evolve it into a more potent lead compound.[26][27][28] The structural information from X-ray crystallography is crucial at this stage.

  • Fragment Growing: This is often the most direct strategy.[26] It involves adding chemical functionality to the fragment to engage with nearby sub-pockets in the protein's binding site. The bromine atom on the 5-position of our fragment is an ideal vector for this approach. For example, a Suzuki coupling reaction could be used to introduce a phenyl group, which could then be further functionalized to pick up additional interactions.

  • Fragment Linking: If another fragment is found to bind in a proximal, but distinct, sub-pocket, the two fragments can be connected with a suitable linker.[28] The goal is to design a linker that maintains the optimal binding orientation of both fragments.

  • Fragment Merging: In cases where two fragments bind in overlapping regions of the active site, a new, single molecule can be designed that incorporates the key binding features of both.[28]

Conclusion

5-Bromobenzo[d]oxazole-2-carboxylic acid represents a highly valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its favorable physicochemical properties, coupled with the strategic placement of a versatile carboxylic acid and a synthetically tractable bromine atom on a privileged benzoxazole scaffold, make it an excellent starting point for FBDD campaigns. The integrated application of sensitive biophysical techniques such as SPR and NMR for screening and validation, followed by structure-guided optimization informed by X-ray crystallography, provides a robust pathway for the discovery of novel, high-quality lead compounds.

References

  • Vertex AI Search. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
  • PubMed. (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy.
  • PubMed. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents.
  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview.
  • ACS Publications. (n.d.). Fragment-Based Lead Discovery Using X-ray Crystallography.
  • Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?.
  • Sygnature Discovery. (n.d.). Fragment Screening.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
  • PNAS. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • PubMed. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery.
  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD).
  • NIH. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery.
  • PubMed. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries.
  • International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review.
  • PubMed. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery.
  • NIH. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy.
  • PMC - NIH. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries.
  • Bioscience Horizons. (2019). Biophysical screening in fragment-based drug design: a brief overview.
  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing,....
  • Sci-Hub. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
  • Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development.
  • PMC - NIH. (2010). Fragment Screening by Surface Plasmon Resonance.
  • ScienceDirect. (2024). Benzoxazole derivatives: Significance and symbolism.
  • PubChem. (n.d.). 5-Bromobenzo[d]oxazole-2-carboxylic acid.
  • PMC - NIH. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
  • Creative Biostructure. (n.d.). Fragment-to-Lead.
  • PMC - NIH. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Bromobenzo[d]oxazole-2-carboxylic Acid

Welcome to the technical support center for the synthesis and purification of 5-Bromobenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromobenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.

Introduction to the Purification Challenges

5-Bromobenzo[d]oxazole-2-carboxylic acid is a valuable building block in medicinal chemistry. Its purification, however, can be challenging due to the potential for isomeric impurities, residual starting materials, and by-products from incomplete reactions. The key to successful purification lies in understanding the likely impurities and selecting the appropriate purification strategy. This guide will walk you through these considerations, providing both theoretical understanding and practical, field-proven protocols.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 5-Bromobenzo[d]oxazole-2-carboxylic acid in a question-and-answer format.

Question 1: After my synthesis, TLC analysis of the crude product shows multiple spots. What are the likely impurities?

Answer: The presence of multiple spots on your TLC plate is a common observation and can be attributed to several factors inherent to the synthesis of benzoxazoles. The most probable impurities include:

  • Unreacted 2-amino-4-bromophenol: This is a common impurity if the condensation reaction has not gone to completion.

  • Isomeric Byproducts: Depending on the purity of your starting 2-amino-4-bromophenol, you may have isomeric impurities. For instance, if the starting material contains 2-amino-6-bromophenol, you could form the corresponding 7-bromobenzo[d]oxazole-2-carboxylic acid regioisomer.[1]

  • Incomplete Cyclization Intermediate: The reaction proceeds through an intermediate amide, which, if not fully cyclized, will appear as a separate spot on your TLC.

  • Over-brominated Species: While less common in this specific synthesis, if harsh conditions or excess brominating agents were used in the preparation of the starting material, di- or even tri-brominated species could be present.[1]

Question 2: My final product has a persistent colored impurity that I can't remove by simple filtration. What is it and how do I get rid of it?

Answer: A persistent color in your product often indicates the presence of oxidized species or highly conjugated impurities. These can arise from the degradation of the starting aminophenol or from side reactions during the synthesis.

To address this, a charcoal treatment during recrystallization can be very effective. Activated charcoal has a high surface area and can adsorb colored impurities.

Protocol for Charcoal Treatment:

  • Dissolve your crude 5-Bromobenzo[d]oxazole-2-carboxylic acid in a suitable hot solvent for recrystallization (e.g., ethanol or a mixture of ethyl acetate and ethanol).

  • Add a small amount of activated charcoal (typically 1-2% w/w of your crude product) to the hot solution.

  • Swirl the mixture gently and keep it hot for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified product.

Question 3: I'm struggling to find a good solvent system for recrystallization. The product either crashes out immediately or stays in solution.

Answer: Finding the ideal recrystallization solvent is a balance of solubility. The ideal solvent should dissolve the compound when hot but have low solubility when cold. For 5-Bromobenzo[d]oxazole-2-carboxylic acid, which is a moderately polar molecule with a carboxylic acid group, a polar protic solvent or a mixture of polar and non-polar solvents is a good starting point.

Recommended Solvents to Screen for Recrystallization:

Solvent/Solvent SystemRationale
Ethanol or MethanolThe carboxylic acid group should have good solubility in hot alcohols and lower solubility upon cooling.
Ethyl Acetate/HexaneA polar/non-polar mixture. Dissolve the crude product in a minimum of hot ethyl acetate and then add hot hexane dropwise until the solution becomes slightly cloudy. Allow to cool slowly.
Acetone/WaterAnother polar solvent system. Dissolve in hot acetone and add hot water until persistent cloudiness is observed.
Acetic Acid/WaterAcetic acid can be a good solvent for carboxylic acids. Dissolve in hot acetic acid and add hot water to induce crystallization.

Question 4: My NMR spectrum shows broad peaks, and the integration is not clean. What could be the issue?

Answer: Broad peaks in an NMR spectrum can indicate several issues:

  • Residual Paramagnetic Impurities: If any metal catalysts were used in the synthesis of your starting materials, trace amounts could remain and cause peak broadening.

  • Incomplete Removal of Solvent: Residual high-boiling solvents like DMF or DMSO can lead to broad peaks. Ensure your product is thoroughly dried under high vacuum.

  • Presence of Aggregates: Carboxylic acids can form hydrogen-bonded dimers or other aggregates in solution, which can lead to peak broadening. Running the NMR in a different solvent (e.g., DMSO-d6, which is good at breaking up hydrogen bonds) or at a slightly elevated temperature might help to sharpen the peaks.

  • Chemical Exchange: The acidic proton of the carboxylic acid can exchange with residual water in the NMR solvent, leading to a broad signal.

To troubleshoot, ensure your product is meticulously purified and dried. If the issue persists, consider acquiring the spectrum in a different deuterated solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying 5-Bromobenzo[d]oxazole-2-carboxylic acid on a large scale?

A1: For large-scale purification, recrystallization is often the most practical and cost-effective method. Column chromatography can be resource-intensive for large quantities. Developing a robust recrystallization protocol from a suitable solvent system will be the most efficient approach.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for purity confirmation:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple eluent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A single sharp peak with a purity of >98% is generally considered good.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q3: What are the expected chemical shifts in the ¹H NMR spectrum of 5-Bromobenzo[d]oxazole-2-carboxylic acid?

A3: While the exact chemical shifts will depend on the solvent used, you can expect the following approximate regions for the aromatic protons: a singlet or a narrow doublet for the proton at the 4-position, a doublet for the proton at the 6-position, and a doublet of doublets for the proton at the 7-position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

Q4: Is 5-Bromobenzo[d]oxazole-2-carboxylic acid stable under normal laboratory conditions?

A4: Generally, benzoxazole derivatives are stable compounds. However, as with many organic molecules, it is good practice to store it in a cool, dark, and dry place to prevent any potential degradation over time.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of 5-Bromobenzo[d]oxazole-2-carboxylic acid. The choice of solvent should be optimized based on small-scale trials.

Materials:

  • Crude 5-Bromobenzo[d]oxazole-2-carboxylic acid

  • Recrystallization solvent (e.g., Ethanol, or Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 5-Bromobenzo[d]oxazole-2-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored, refer to the charcoal treatment protocol in the troubleshooting section.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under high vacuum.

Protocol 2: Purification by Column Chromatography

This method is suitable for removing impurities with different polarities from your target compound.

Materials:

  • Crude 5-Bromobenzo[d]oxazole-2-carboxylic acid

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexane)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexane).

  • Pack the chromatography column with the silica slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Begin eluting the column with the starting eluent.

  • Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexane).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Protocol 3: Purification by Acid-Base Extraction

This technique takes advantage of the acidic nature of the carboxylic acid group.

Materials:

  • Crude 5-Bromobenzo[d]oxazole-2-carboxylic acid

  • Ethyl acetate (or another water-immiscible organic solvent)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Separatory funnel

  • Beakers

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine the aqueous layers.

  • Wash the combined aqueous layers with ethyl acetate to remove any neutral or basic impurities.

  • Carefully acidify the aqueous layer with 1 M HCl until the product precipitates out.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any residual salts.

  • Dry the purified product under high vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Purification_Workflow cluster_purification Purification Options Synthesis Synthesis: 2-amino-4-bromophenol + Oxalic acid derivative Crude_Product Crude Product (with impurities) Synthesis->Crude_Product Analysis Purity Analysis (TLC, HPLC, NMR) Crude_Product->Analysis Initial Assessment Purification Purification Step Analysis->Purification If Impure Recrystallization Recrystallization Column_Chromatography Column Chromatography Acid_Base_Extraction Acid-Base Extraction Pure_Product Pure Product (>98% purity) Final_Analysis Final Purity Confirmation Pure_Product->Final_Analysis Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product

Caption: A typical workflow for the synthesis and purification of 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Impurity Formation and Removal Strategy

This diagram illustrates the potential formation of a common regioisomeric impurity and the principle of its separation.

Impurity_Formation SM1 2-amino-4-bromophenol (Starting Material) Reaction Condensation Reaction SM1->Reaction SM2 Isomeric Impurity: 2-amino-6-bromophenol SM2->Reaction Product Desired Product: 5-Bromobenzo[d]oxazole- 2-carboxylic acid Reaction->Product Impurity Isomeric Impurity: 7-Bromobenzo[d]oxazole- 2-carboxylic acid Reaction->Impurity Separation Separation (Chromatography/ Recrystallization) Product->Separation Impurity->Separation

Caption: Formation of a regioisomeric impurity and its subsequent removal.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51358553, 5-Bromobenzo[d]oxazole-2-carboxylic acid. Retrieved January 20, 2026, from [Link].

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Bromobenzo[d]oxazole-2-carboxylic Acid Derivatization

Welcome to the technical support center for the derivatization of 5-Bromobenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 5-Bromobenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

The derivatization of 5-Bromobenzo[d]oxazole-2-carboxylic acid, a key heterocyclic building block, most commonly involves the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine.[1][2] This process requires activation of the carboxylic acid, which can present several challenges.[1] This guide will walk you through common issues and their solutions, grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

Here we address common questions that arise during the derivatization of 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Q1: My amide coupling reaction is showing low to no yield. What are the likely causes and how can I fix it?

A1: Low or no product formation is a frequent issue and can stem from several factors related to reactant activation, stability, and reaction conditions.

  • Inefficient Carboxylic Acid Activation: The electron-withdrawing nature of the benzoxazole ring can decrease the nucleophilicity of the carboxylate, making activation more difficult.[3]

    • Solution: Switch to a more potent coupling reagent. If you are using a carbodiimide like DCC or EDC, consider moving to a uronium/aminium salt such as HATU or HBTU, or a phosphonium salt like PyBOP.[3][4] These reagents are known to be more reactive and can overcome the reduced reactivity of the carboxylic acid.[4]

  • Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions.

    • Solution: You can try increasing the reaction temperature to 40-60 °C to enhance the reaction rate.[3] Additionally, using a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA) can be beneficial.[3] Increasing the equivalents of the amine and coupling reagent (1.1-1.5 equivalents) may also help drive the reaction to completion.[3]

  • Suboptimal Reagent Addition Order: The order in which you add your reagents can significantly impact the outcome, especially with highly reactive coupling reagents like HATU.

    • Solution: For uronium-based coupling reagents like HATU, it is crucial to pre-activate the carboxylic acid.[5][6] This involves mixing the carboxylic acid, HATU, and a base (like DIPEA) in your solvent for several minutes before adding the amine.[5] This prevents a common side reaction where HATU reacts directly with the amine to form an inactive guanidinium byproduct.[5]

Q2: I am observing significant side product formation in my reaction. What are these impurities and how can I minimize them?

A2: Side product formation can complicate purification and reduce your overall yield. Identifying the likely culprits is the first step to mitigating them.

  • Guanidinium Byproduct Formation: As mentioned above, uronium-based coupling reagents can react with the amine if it is present before the carboxylic acid is fully activated.[6]

    • Solution: Always pre-activate the carboxylic acid with the coupling reagent and base before introducing the amine.[5][6]

  • Racemization: If your carboxylic acid or amine contains a chiral center, the harsh conditions of activation can sometimes lead to racemization.

    • Solution: The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[3] Modern coupling reagents like HATU and HCTU often have lower rates of racemization compared to older reagents.[4]

  • Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.

    • Solution: This side reaction can be minimized by adding HOBt or HOAt, which trap the O-acylisourea intermediate to form a more reactive HOBt/HOAt active ester.

Q3: How do I choose the right solvent and base for my coupling reaction?

A3: The choice of solvent and base is critical for ensuring all reactants are in solution and for optimizing the reaction rate and profile.

  • Solvent Selection:

    • Polar Aprotic Solvents are Preferred: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally good choices as they can dissolve the polar starting materials and intermediates.[5] Dichloromethane (DCM) can also be used, but solubility may be an issue for more polar substrates.[5]

    • Consider Downstream Processing: If you plan to purify your product by reverse-phase HPLC, using DMF, DMSO, or ACN can be advantageous as the crude reaction mixture may be directly injectable after a simple workup.[5]

  • Base Selection:

    • Non-Nucleophilic Tertiary Amines are Ideal: The most commonly used bases are DIPEA and TEA. DIPEA is often preferred as it is more sterically hindered and less likely to participate in side reactions.

    • Stoichiometry is Key: Typically, 2-3 equivalents of the base are used. One equivalent is needed to deprotonate the carboxylic acid, and another is required to neutralize the acid released during the coupling reaction.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the derivatization of 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inefficient Carboxylic Acid Activation: The electron-withdrawing oxazole ring deactivates the carboxylic acid.• Switch to a more powerful coupling reagent like HATU, HBTU, or PyBOP.[3][4]• Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[5]• Consider converting the carboxylic acid to the more reactive acid chloride using SOCl₂ or (COCl)₂ if the amine is robust.
2. Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines react slowly.• Increase the reaction temperature to 40-60 °C.[3]• Use a stronger, non-nucleophilic base like DIPEA.[3]• Use a slight excess (1.2-1.5 eq) of the amine and coupling reagent.[3]
3. Poor Solubility: Reactants or intermediates are not fully dissolved.• Switch to a more polar aprotic solvent such as DMF or DMSO.[3][5]
Presence of Multiple Side Products 1. Reaction of Amine with Coupling Reagent: Occurs when the amine is added before carboxylic acid activation is complete (especially with uronium reagents).• Ensure the carboxylic acid is pre-activated with the coupling reagent and base before adding the amine.[5][6]
2. Racemization (for chiral substrates): The activated intermediate is susceptible to epimerization.• Add a racemization suppressant like HOBt or HOAt to the reaction mixture.[3]
3. Decomposition of Starting Material or Product: The benzoxazole ring can be sensitive to harsh conditions.• Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times.• Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if sensitive to air or moisture.
Difficult Purification 1. Byproducts from Coupling Reagent: The byproducts of many coupling reagents can be difficult to remove.• For DCC, the dicyclohexylurea byproduct is insoluble in many organic solvents and can be removed by filtration.• For water-soluble byproducts (e.g., from EDC), an aqueous workup is effective.• For byproducts from phosphonium reagents (e.g., PyBOP), purification can be challenging; flash chromatography is often required.[6]
2. Excess Reagents: Unreacted starting materials and excess reagents complicate purification.• Use near-stoichiometric amounts of reactants where possible, or quench excess reagents during workup.

III. Experimental Protocols & Workflows

General Protocol for Amide Coupling using HATU

This protocol provides a reliable starting point for the derivatization of 5-Bromobenzo[d]oxazole-2-carboxylic acid with a primary or secondary amine.

  • Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq).

    • Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., DMF, 0.1 M).

  • Activation:

    • Add HATU (1.1 eq) to the solution.

    • Add a non-nucleophilic base, such as DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step.

  • Coupling:

    • Add the amine (1.1 eq) to the reaction mixture.

    • Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in your derivatization reaction.

G cluster_low_conversion Troubleshooting Low Conversion cluster_side_products Minimizing Side Products start Start Reaction Monitoring (TLC or LC-MS) check_conversion Low or No Conversion? start->check_conversion cause1 Inefficient Activation check_conversion->cause1 Yes check_side_products Side Products Observed? check_conversion->check_side_products No solution1a Switch to HATU/HBTU/PyBOP cause1->solution1a solution1b Pre-activate Acid cause1->solution1b cause2 Poor Nucleophile solution2a Increase Temperature cause2->solution2a solution2b Use Excess Amine cause2->solution2b cause3 Solubility Issue solution3 Switch to DMF/DMSO cause3->solution3 side_cause1 Guanidinium Formation check_side_products->side_cause1 Yes complete Reaction Complete Proceed to Workup check_side_products->complete No side_solution1 Pre-activate Acid side_cause1->side_solution1 side_cause2 Racemization side_solution2 Add HOBt/HOAt side_cause2->side_solution2

Caption: A decision-tree for troubleshooting derivatization.

IV. References

  • HATU coupling - what's the best order? : r/Chempros - Reddit. (2024). Retrieved from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • Reddy, T. J., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(17), 12186-12195. Retrieved from [Link]

  • EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids - Google Patents. (n.d.). Retrieved from

  • Krska, S. W., et al. (2021). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings and applications in drug discovery. ChemRxiv. Retrieved from [Link]

  • HATU/PyBOP coupling procedure question : r/Chempros - Reddit. (2023). Retrieved from [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

  • A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 5-Bromobenzo[d]oxazole-2-carboxylic acid | C8H4BrNO3 | CID 51358553 - PubChem. (n.d.). Retrieved from [Link]

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. (2017). Retrieved from [Link]

  • Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed. (2024). Retrieved from [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic Acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) related to the synthesis of 5-Bromobenzo[d]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) related to the synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic acid. This document is designed to offer practical, field-tested advice to overcome common challenges and minimize the formation of byproducts during this critical synthetic process.

Introduction

The synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic acid is a multi-step process that, while conceptually straightforward, is often plagued by the formation of various byproducts that can complicate purification and reduce overall yield. A common and efficient synthetic route involves the condensation of 2-amino-4-bromophenol with diethyl oxalate to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid product. This guide will focus on troubleshooting issues arising from this synthetic pathway.

Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagram illustrates the primary synthetic route and highlights the key stages where byproduct formation is most likely to occur.

cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_byproducts Potential Byproducts A 2-Amino-4-bromophenol C Ethyl 5-bromobenzo[d]oxazole-2-carboxylate A->C Condensation E Isomeric Benzoxazoles A->E Isomeric Impurities in Starting Material F Incomplete Cyclization Intermediates A->F Incomplete Reaction B Diethyl Oxalate B->C I Oxamic Acid Derivative B->I Side Reaction D 5-Bromobenzo[d]oxazole-2-carboxylic acid (Target) C->D Base or Acid Hydrolysis G Ethyl 5-bromobenzo[d]oxazole-2-carboxylate (Unreacted) C->G Incomplete Hydrolysis H 5-Bromobenzo[d]oxazole (Decarboxylation) D->H Degradation

Caption: Synthetic pathway and common byproduct origins.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My final product is contaminated with an isomeric byproduct.

Question: My NMR and mass spectrometry data suggest the presence of an isomer of 5-Bromobenzo[d]oxazole-2-carboxylic acid. How is this possible and how can I prevent it?

Answer:

Isomeric impurities are one of the most common challenges in this synthesis and typically originate from the purity of the starting material, 2-amino-4-bromophenol.

  • Root Cause: The commercial or synthesized 2-amino-4-bromophenol may contain regioisomers such as 2-amino-5-bromophenol or 2-amino-6-bromophenol. These isomers will undergo the same cyclization and hydrolysis reactions, leading to the formation of the corresponding isomeric bromobenzo[d]oxazole-2-carboxylic acids, which can be difficult to separate from the desired product.[1]

  • Preventative Measures:

    • Starting Material Purity Check: Always verify the purity of the 2-amino-4-bromophenol by techniques such as NMR or HPLC before starting the synthesis.

    • Purification of Starting Material: If isomeric impurities are detected, purify the 2-amino-4-bromophenol by recrystallization or column chromatography.

  • Troubleshooting & Purification:

    • Fractional Recrystallization: Carefully chosen solvent systems may allow for the selective crystallization of the desired isomer.

    • Preparative HPLC: For high-purity requirements, preparative HPLC is often the most effective method for separating closely related isomers.

Issue 2: My reaction yield is low, and I have unreacted starting materials.

Question: My TLC analysis shows significant amounts of unreacted 2-amino-4-bromophenol and/or the ethyl ester intermediate even after the hydrolysis step. What went wrong?

Answer:

Low yields and the presence of unreacted starting materials or intermediates point towards incomplete reactions in either the cyclization or hydrolysis step.

  • Root Cause of Incomplete Cyclization:

    • Insufficient Reaction Time or Temperature: The condensation reaction between 2-amino-4-bromophenol and diethyl oxalate may require prolonged heating to go to completion.

    • Sub-optimal Catalyst or Reaction Conditions: The choice of acid or base catalyst and solvent can significantly impact the reaction rate.[1]

  • Root Cause of Incomplete Hydrolysis:

    • Insufficient Hydrolysis Reagent: An inadequate amount of base (e.g., LiOH, NaOH) or acid will result in incomplete conversion of the ester to the carboxylic acid.

    • Short Reaction Time: Saponification can be a slow process, and insufficient reaction time will leave unreacted ester.

  • Preventative Measures & Optimization:

    • Optimize Cyclization: Monitor the reaction by TLC to determine the optimal reaction time and temperature. Consider screening different acid catalysts (e.g., p-toluenesulfonic acid) to improve the rate of cyclization.

    • Ensure Complete Hydrolysis: Use a molar excess of the hydrolysis reagent (typically 2-3 equivalents of base). Monitor the disappearance of the ester spot on TLC to confirm reaction completion.

  • Troubleshooting Workflow:

start Low Yield/ Unreacted Starting Material check_cyclization TLC Analysis: Presence of 2-amino-4-bromophenol? start->check_cyclization check_hydrolysis TLC Analysis: Presence of Ethyl Ester? check_cyclization->check_hydrolysis No optimize_cyclization Optimize Cyclization: - Increase reaction time/temp - Screen catalysts check_cyclization->optimize_cyclization Yes optimize_hydrolysis Optimize Hydrolysis: - Increase equivalents of base - Extend reaction time check_hydrolysis->optimize_hydrolysis Yes purify Purification: - Column chromatography - Recrystallization check_hydrolysis->purify No optimize_cyclization->purify optimize_hydrolysis->purify

Caption: Troubleshooting workflow for low yield.

Issue 3: I am observing a significant amount of a decarboxylated byproduct.

Question: My mass spectrometry results show a peak corresponding to 5-Bromobenzo[d]oxazole. How is this forming and how can I avoid it?

Answer:

The presence of 5-Bromobenzo[d]oxazole is a classic sign of decarboxylation of the target molecule.

  • Root Cause: Benzoxazole-2-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures or under harsh acidic or basic conditions. This involves the loss of carbon dioxide from the carboxylic acid group.

  • Preventative Measures:

    • Mild Reaction Conditions: During the hydrolysis step, avoid excessively high temperatures. If possible, conduct the hydrolysis at room temperature or with gentle warming.

    • Careful Work-up: During the acidic work-up to protonate the carboxylate, avoid strong heating. It is best to perform the acidification at low temperatures (e.g., in an ice bath).

    • Storage: Store the final product in a cool, dark place to prevent thermal degradation over time.

  • Purification:

    • The decarboxylated byproduct is less polar than the desired carboxylic acid. This difference in polarity can be exploited for separation by column chromatography on silica gel. The carboxylic acid will have a much lower Rf value and will elute later.

Issue 4: My product is contaminated with a byproduct derived from diethyl oxalate.

Question: I have an unknown impurity that seems to be related to the diethyl oxalate reagent. What could it be?

Answer:

A likely byproduct is the N-(5-bromo-2-hydroxyphenyl)oxamic acid ethyl ester, which results from the reaction of only one molecule of 2-amino-4-bromophenol with diethyl oxalate.

  • Root Cause: Diethyl oxalate has two ester groups. If the reaction conditions are not optimized, the reaction may stall after the first nucleophilic attack by the amino group of 2-amino-4-bromophenol, without subsequent intramolecular cyclization. This is more likely if the reaction temperature is too low or the reaction time is too short.[2][3][4]

  • Preventative Measures:

    • Promote Cyclization: Ensure that the reaction conditions (temperature, catalyst) are sufficient to drive the reaction past the initial amide formation to the cyclized benzoxazole.

    • Molar Ratio: While a 1:1 molar ratio is typically used, a slight excess of diethyl oxalate can sometimes help drive the reaction to completion, though this can complicate purification.

  • Purification:

    • This byproduct will have different polarity compared to the desired product and can typically be removed by column chromatography.

Summary of Potential Byproducts and Their Characteristics

Byproduct NameMolecular WeightFormation MechanismKey Analytical Signature (Expected)Purification Strategy
Isomeric Bromobenzo[d]oxazole-2-carboxylic acids242.03 g/mol Impure starting materialSimilar mass spectrum, different NMR chemical shiftsPreparative HPLC, Fractional Recrystallization
Ethyl 5-bromobenzo[d]oxazole-2-carboxylate270.06 g/mol Incomplete hydrolysisHigher Rf on TLC, presence of ethyl group signals in NMRColumn chromatography, re-subject to hydrolysis
5-Bromobenzo[d]oxazole198.02 g/mol Decarboxylation of the final productLower molecular weight in MS, absence of carboxylic acid proton in NMRColumn chromatography
N-(5-bromo-2-hydroxyphenyl)oxamic acid ethyl ester304.11 g/mol Incomplete cyclizationHigher molecular weight in MS, presence of phenolic and amide protons in NMRColumn chromatography

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-bromobenzo[d]oxazole-2-carboxylate
  • To a solution of 2-amino-4-bromophenol (1.0 eq) in a suitable high-boiling solvent (e.g., ethanol), add diethyl oxalate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting aminophenol is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Hydrolysis to 5-Bromobenzo[d]oxazole-2-carboxylic acid
  • Dissolve the ethyl 5-bromobenzo[d]oxazole-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Remove the THF under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify with 1M HCl until a precipitate forms (typically pH 2-3).

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

References

  • CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google P
  • 5-Bromobenzo[d]oxazole-2-carboxylic acid | C8H4BrNO3 | CID 51358553 - PubChem.
  • JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google P
  • (12)
  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google P
  • Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole - Benchchem.
  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google P
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchG
  • 5-Bromobenzo[d]oxazole-7-carboxylic acid | Benchchem.
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry.
  • Reaction of amines with diethyl oxalate (Hofmann amine separ
  • EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google P
  • CAS 944898-52-6 | 5-Bromobenzo[d]oxazole-2-carboxylic acid - Alchem Pharmtech.
  • Reaction of amines with diethyl oxalate (Hofmann amine separ
  • An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines - Benchchem.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • 5-Aminobenzo[d]oxazole-2-carboxylic acid | 591248-14-5 | Benchchem.
  • Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Benzoxazole Synthesis

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of this important heterocyclic scaffold. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome experimental hurdles and optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may be encountering at the bench.

Q1: My reaction yield is consistently low, and TLC analysis shows multiple spots, including a major one that isn't my desired benzoxazole. What is the likely culprit?

A1: Low yields with multiple byproducts often point to the formation of a stable Schiff base intermediate that fails to cyclize, or the occurrence of polymerization.

One of the most common pathways in benzoxazole synthesis from 2-aminophenol and an aldehyde involves the initial formation of a Schiff base (an imine).[1] Ideally, this intermediate rapidly undergoes intramolecular cyclization to form the benzoxazole ring. However, under certain conditions, this Schiff base can be surprisingly stable, leading to its accumulation as the major product and, consequently, a low yield of the desired benzoxazole.[2][3]

Causality and Troubleshooting:

  • Suboptimal Temperature: The cyclization step often requires a higher activation energy than the initial Schiff base formation. If the reaction temperature is too low, the reaction may stall at the intermediate stage. Conversely, excessively high temperatures can lead to polymerization and other side reactions.[4]

  • Inefficient Catalysis: Many benzoxazole syntheses rely on a catalyst to promote the cyclization of the Schiff base. The absence of a suitable catalyst or a deactivated catalyst can lead to the accumulation of the intermediate.[5] Brønsted or Lewis acids are commonly employed to activate the imine for nucleophilic attack by the phenolic hydroxyl group.[6]

  • Solvent Effects: The choice of solvent can influence the stability of the Schiff base and the transition state of the cyclization. Protic solvents can sometimes hinder the reaction, while polar aprotic solvents like DMF or DMSO can promote the desired cyclization.[7] However, in some cases, solvent-free conditions have been shown to be highly effective, particularly with microwave assistance.[8]

Recommended Actions:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. A good starting point for many syntheses is around 130°C, but this can vary significantly based on the substrates and catalyst used.[4]

  • Evaluate Your Catalyst: Ensure your catalyst is active and present in the correct loading. For reactions involving Brønsted acidic ionic liquids, a catalyst loading of 1 mol% has been shown to be effective.[6] If you are not using a catalyst, consider screening common options like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.

  • Solvent Screening: If applicable, screen a range of solvents with varying polarities. Consider a solvent-free approach, which can sometimes accelerate the reaction and simplify purification.[7]

Q2: I am observing the formation of a significant amount of insoluble material in my reaction flask. What is this, and how can I prevent it?

A2: The formation of insoluble material is often due to polymerization of the starting materials or intermediates.

Polymerization is a common side reaction, especially when using electron-rich 2-aminophenols or reactive aldehydes.[7] This can occur under harsh reaction conditions, such as high temperatures or in the presence of strong acids.

Causality and Troubleshooting:

  • High Temperatures: As mentioned previously, excessive heat can promote undesirable side reactions, including polymerization.

  • Substrate Reactivity: Certain substrates are more prone to polymerization. For example, 2-aminophenols with electron-donating substituents can be more susceptible to oxidation and subsequent polymerization.

  • Oxygen Sensitivity: Some intermediates in benzoxazole synthesis can be sensitive to atmospheric oxygen, leading to oxidative polymerization.

Recommended Actions:

  • Control the Temperature: Carefully control the reaction temperature and avoid localized overheating.

  • Use an Inert Atmosphere: If you suspect oxidative polymerization, conduct the reaction under an inert atmosphere of nitrogen or argon.

  • Modify Your Starting Materials: If a particular substrate is consistently leading to polymerization, consider using a derivative with a protecting group that can be removed after the benzoxazole ring is formed.

Q3: My synthesis involves the reaction of 2-aminophenol with a carboxylic acid derivative, and I'm getting a mixture of products. How can I improve the selectivity?

A3: When using carboxylic acid derivatives, a key challenge is controlling the chemoselectivity of the initial acylation step. The 2-aminophenol has two nucleophilic sites: the amino group and the hydroxyl group. The desired pathway is N-acylation, followed by cyclization. However, competitive O-acylation can occur, leading to undesired side products.

The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the reaction conditions. Generally, the amino group is more nucleophilic, favoring N-acylation. However, under certain conditions, O-acylation can become a significant competing reaction.

Causality and Troubleshooting:

  • Activating Agent: The choice of activating agent for the carboxylic acid can influence the selectivity. Highly reactive agents might lead to less selective reactions.

  • Solvent and Base: The solvent and the presence or absence of a base can alter the nucleophilicity of the amino and hydroxyl groups.

  • Temperature: Reaction temperature can also play a role in the selectivity of the acylation.

Recommended Actions:

  • Optimize the Activating Agent: When using an activating agent like triflic anhydride (Tf₂O), the reaction conditions can be optimized to favor the desired pathway.[9]

  • Control the Stoichiometry: Ensure the correct stoichiometry of your reactants.

  • Solvent Selection: The choice of solvent can be critical. Dichloromethane (DCM) has been found to be effective in some Tf₂O-mediated syntheses.[9]

Frequently Asked Questions (FAQs)

  • What is the best general method for purifying benzoxazoles? Column chromatography on silica gel is a widely used and effective method for purifying benzoxazoles.[1] Common eluent systems include mixtures of petroleum ether and ethyl acetate. Recrystallization is also a powerful purification technique if a suitable solvent can be identified. For benzoxazoles with basic properties, an acid-base workup can be an effective preliminary purification step.[1]

  • Are there "green" alternatives for benzoxazole synthesis? Yes, there is a significant push towards developing more environmentally friendly methods. These include the use of water or ethanol as solvents, solvent-free reactions assisted by microwave irradiation, and the use of reusable catalysts.[7][8]

  • How do I choose the right catalyst for my synthesis? The choice of catalyst is highly dependent on the specific reaction. For the condensation of 2-aminophenols with aldehydes, Brønsted acidic ionic liquids have shown excellent activity and reusability.[6] For other transformations, a variety of metal-based and organocatalysts have been reported. It is often beneficial to screen a small number of catalysts to find the optimal one for your specific substrates.

Data and Protocols

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole
CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Brønsted Acidic Ionic Liquid Gel2-aminophenol, benzaldehydeSolvent-free130598[4][6]
p-Toluenesulfonic acid (p-TsOH)2-aminophenol, various aldehydesEthanolReflux2-485-95[10]
Samarium triflate2-aminophenol, various aldehydesWater801-290-98[11]
Experimental Protocol: Minimizing Schiff Base Accumulation in the Synthesis of 2-Phenylbenzoxazole

This protocol utilizes a Brønsted acidic ionic liquid gel (BAIL gel) as a catalyst under solvent-free conditions to promote efficient cyclization and minimize the accumulation of the Schiff base intermediate.[6]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 5 mL reaction vessel, combine 2-aminophenol (0.109 g, 1.0 mmol), benzaldehyde (0.106 g, 1.0 mmol), and the BAIL gel (1 mol%).

  • Stir the reaction mixture at 130°C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, allow the reaction to cool to room temperature and dissolve the mixture in 10 mL of ethyl acetate.

  • Separate the catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of acetone and petroleum ether (1:19) to afford the pure 2-phenylbenzoxazole.

Visualizing Reaction Pathways

Diagram 1: Benzoxazole Formation vs. Schiff Base Accumulation

G cluster_0 Reaction Pathway 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Benzoxazole Desired Product (Benzoxazole) Schiff_Base->Benzoxazole Intramolecular Cyclization (Requires sufficient activation energy) Side_Product Stable Schiff Base (Side Product) Schiff_Base->Side_Product Accumulation (Insufficient activation or catalysis)

Caption: Key decision point in benzoxazole synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Benzoxazole Check_TLC Analyze TLC/LC-MS Start->Check_TLC Multiple_Spots Multiple Spots Observed? Check_TLC->Multiple_Spots Stable_Intermediate Hypothesis: Stable Intermediate (e.g., Schiff Base) Multiple_Spots->Stable_Intermediate Yes Polymerization Hypothesis: Polymerization Multiple_Spots->Polymerization Insoluble Material Optimize_Temp Action: Optimize Temperature Stable_Intermediate->Optimize_Temp Check_Catalyst Action: Check Catalyst Activity/Loading Stable_Intermediate->Check_Catalyst Polymerization->Optimize_Temp Inert_Atmosphere Action: Use Inert Atmosphere Polymerization->Inert_Atmosphere Re-evaluate Re-evaluate Reaction and Purify Optimize_Temp->Re-evaluate Check_Catalyst->Re-evaluate Inert_Atmosphere->Re-evaluate

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 5-Bromobenzo[d]oxazole-2-carboxylic Acid Reactions

Welcome to the technical support center for the synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important heterocyclic compound. The benzoxazole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2][3] This document provides in-depth, experience-driven advice in a question-and-answer format to address specific issues and enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for 5-Bromobenzo[d]oxazole-2-carboxylic acid is consistently low. What are the most common initial factors I should investigate?

A1: Persistently low yields are a frequent challenge in complex organic syntheses. A systematic, step-by-step approach is the most effective way to identify the root cause.[4][5] Here are the primary areas to investigate first:

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your starting materials, such as 4-bromo-2-aminophenol and your C2-synthon (e.g., oxalic acid or its derivative), can introduce competing side reactions or inhibit the desired transformation.[5][6]

    • Verification: Always verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, or chromatography (TLC, GC-MS) before starting the reaction.[6]

  • Reaction Atmosphere: 2-Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities and a significant decrease in yield.[5]

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[4][5]

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous and reagents are of an appropriate grade for your synthesis. Trace amounts of water can interfere with many condensation and cyclization reactions.

Q2: I'm following a literature procedure for the synthesis, but my yields are significantly lower than what is reported. What could be the discrepancy?

A2: It's a common experience for yields to differ between labs, even when following an established protocol. Several subtle variables can contribute to this:

  • Reagent Grade and Supplier: The purity and grade of reagents can vary between suppliers. Trace impurities specific to a certain manufacturer's process can sometimes have a significant impact on the reaction outcome.

  • Reaction Setup and Stirring: Inefficient stirring can lead to localized temperature gradients and poor mixing of reagents, resulting in incomplete reactions or the formation of side products. Ensure your reaction setup provides vigorous and uniform agitation.

  • Heat Transfer: The efficiency of heat transfer can differ based on the type of reaction vessel and heating mantle used. This can affect the actual reaction temperature, even if the setpoint is the same.

  • Work-up and Purification: Product loss during extraction, washing, and purification steps can be a major contributor to low isolated yields.[6] Re-evaluate your purification strategy for potential areas of loss.

Q3: My TLC analysis shows multiple spots, including what appears to be unreacted starting material, even after the recommended reaction time. What steps should I take?

A3: The presence of unreacted starting material indicates an incomplete reaction. Here's a systematic approach to troubleshoot this issue:

  • Extend the Reaction Time: The simplest first step is to continue the reaction and monitor its progress at regular intervals using TLC.[6]

  • Increase the Reaction Temperature: The reaction may have a higher activation energy than anticipated, requiring more thermal energy to proceed to completion. Incrementally increase the temperature while monitoring the reaction progress. Some benzoxazole syntheses require temperatures as high as 130°C.[5][7]

  • Catalyst Activity: If your synthesis utilizes a catalyst, its activity is crucial.[4][6]

    • Activation: Some catalysts may require pre-activation.

    • Deactivation: The catalyst may have been deactivated by impurities in the starting materials or by exposure to air or moisture.[5][6] Consider adding a fresh portion of the catalyst.

    • Loading: A slight increase in catalyst loading can sometimes significantly improve the reaction rate.[6]

In-Depth Troubleshooting Guides

Guide 1: Addressing Incomplete Cyclization and Side Product Formation

A common reason for low yields is the formation of stable intermediates that fail to cyclize or the prevalence of side reactions.

Issue: Formation of a Stable Schiff Base Intermediate

In syntheses involving the condensation of 4-bromo-2-aminophenol with an aldehyde-equivalent, the intermediate Schiff base may be stable and not readily cyclize to the benzoxazole ring.[5][6]

Solutions:

  • Optimize Reaction Conditions: Increasing the reaction temperature or switching to a higher-boiling point solvent can provide the necessary energy to overcome the activation barrier for cyclization.[5]

  • Choice of Catalyst: The use of a suitable Brønsted or Lewis acid catalyst can facilitate the cyclization step.[7] Methanesulfonic acid has been shown to be effective in promoting the cyclodehydration of the intermediate 2-hydroxyanilide.[8]

  • Addition of an Oxidant: In some cases, an oxidant is required to facilitate the final aromatization to the benzoxazole.

Issue: Dimerization and Polymerization

Under harsh conditions, such as high temperatures or extreme pH, 2-aminophenols can undergo self-condensation or polymerization, leading to insoluble materials and reduced yields.[5]

Solutions:

  • Careful Control of Temperature: Avoid excessive heating.

  • pH Control: Maintain the reaction at an appropriate pH to avoid unwanted side reactions.

Guide 2: Optimizing the Synthesis from 4-Bromo-2-aminophenol and Oxalic Acid

A common route to 5-Bromobenzo[d]oxazole-2-carboxylic acid involves the condensation of 4-bromo-2-aminophenol with oxalic acid.

Experimental Protocol: Synthesis via Condensation with Oxalic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-2-aminophenol (1.0 eq) and oxalic acid dihydrate (1.2 eq).

  • Solvent: Add a suitable high-boiling point solvent such as toluene or xylene.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the condensation reaction can be removed azeotropically using a Dean-Stark apparatus.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with a non-polar solvent (e.g., hexanes) to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting this Specific Reaction:
  • Incomplete Reaction: If the reaction stalls, ensure that water is being effectively removed. The presence of water can inhibit the reaction equilibrium.

  • Side Product Formation: Overheating can lead to decarboxylation of the desired product. Careful temperature control is crucial.

Guide 3: Alternative Synthetic Route: Hydrolysis of 5-Bromobenzo[d]oxazole-2-carbonitrile

An alternative pathway involves the synthesis and subsequent hydrolysis of 5-Bromobenzo[d]oxazole-2-carbonitrile.[9]

Experimental Protocol: Hydrolysis of the Nitrile
  • Reaction Setup: In a round-bottom flask, suspend 5-Bromobenzo[d]oxazole-2-carbonitrile in a mixture of a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.

  • Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.

Troubleshooting this Specific Reaction:
  • Incomplete Hydrolysis: If the hydrolysis is sluggish, increasing the concentration of the base or the reaction temperature may be necessary.

  • Product Degradation: The benzoxazole ring can be sensitive to harsh basic conditions. Prolonged reaction times at high temperatures should be avoided to prevent ring opening or other degradation pathways.

Data Presentation

Table 1: Common Solvents and Their Boiling Points for Benzoxazole Synthesis
SolventBoiling Point (°C)Notes
Toluene111Good for azeotropic water removal.
Xylene138-144Higher boiling point for less reactive substrates.
Dioxane101Aprotic solvent, often used with acid catalysts.[8]
N,N-Dimethylformamide (DMF)153High-boiling polar aprotic solvent, can facilitate reactions with poor solubility.[2]

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low Yield Observed purity Verify Starting Material Purity start->purity purity->start Impurities Found (Purify/Replace) conditions Re-evaluate Reaction Conditions (Temp, Time, Solvent) purity->conditions Purity Confirmed atmosphere Ensure Inert Atmosphere conditions->atmosphere catalyst Check Catalyst Activity/Loading atmosphere->catalyst workup Optimize Work-up & Purification catalyst->workup side_reactions Investigate Side Reactions workup->side_reactions success Yield Improved workup->success incomplete Incomplete Reaction side_reactions->incomplete degradation Product Degradation side_reactions->degradation incomplete->conditions Optimize degradation->conditions Milder Conditions

Caption: A systematic workflow for troubleshooting low reaction yields.

Diagram 2: Synthetic Pathways to 5-Bromobenzo[d]oxazole-2-carboxylic acid

G cluster_0 Pathway A: Condensation cluster_1 Pathway B: Nitrile Hydrolysis start_A 4-Bromo-2-aminophenol + Oxalic Acid product 5-Bromobenzo[d]oxazole- 2-carboxylic acid start_A->product Condensation/ Cyclization start_B 4-Bromo-2-aminophenol + Cyanogen Bromide (or equivalent) intermediate_B 5-Bromobenzo[d]oxazole- 2-carbonitrile start_B->intermediate_B Cyclization intermediate_B->product Hydrolysis

Sources

Optimization

Technical Support Center: Scale-Up Production of 5-Bromobenzo[d]oxazole-2-carboxylic acid

Welcome to the technical support resource for the synthesis and scale-up of 5-Bromobenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of 5-Bromobenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. We will address common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production, providing troubleshooting advice and detailed protocols grounded in established chemical principles.

Section 1: Synthesis Overview and Mechanism

5-Bromobenzo[d]oxazole-2-carboxylic acid is an important heterocyclic building block in medicinal chemistry and materials science.[1][2] Its synthesis typically involves the condensation and subsequent cyclization of a substituted 2-aminophenol with a carboxylic acid or its derivative. A common and effective route is the reaction of 2-amino-4-bromophenol with oxalic acid.

The reaction proceeds via an initial acylation of the amino group of the 2-aminophenol by oxalic acid, forming an intermediate amide. This is followed by an intramolecular cyclization, driven by a dehydrating agent or heat, where the phenolic hydroxyl group attacks the amide carbonyl, leading to the formation of the benzoxazole ring.

G cluster_start SM1 2-Amino-4-bromophenol Intermediate N-(5-bromo-2-hydroxyphenyl)oxalamic acid (Amide Intermediate) SM1->Intermediate Acylation SM2 Oxalic Acid SM2->Intermediate Acylation Reagents Condensing Agent (e.g., PPA, Eaton's Reagent) + Heat Product 5-Bromobenzo[d]oxazole- 2-carboxylic acid Water H₂O Product->Water Byproduct Reagents->Product Intramolecular Cyclization & Dehydration

Caption: Synthetic pathway for 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Section 2: Troubleshooting Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up of the synthesis in a question-and-answer format.

Issue 1: Decreased Yield and Incomplete Conversion

Question: My reaction yield dropped from 90% at the 10g lab scale to less than 60% on the 1kg pilot scale. TLC and HPLC analysis shows a significant amount of unreacted 2-amino-4-bromophenol. What are the primary causes?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

  • Causality - Inefficient Mixing: At the 1kg scale, reactants, especially if solids are involved, can be poorly suspended. This creates non-homogenous reaction conditions where localized concentrations of starting materials are too low for the reaction to proceed efficiently. The cyclization step often requires a strong acid catalyst which needs to be well-dispersed.

  • Causality - Inadequate Heat Transfer: The endothermic or exothermic nature of the reaction becomes more pronounced at scale. If the initial acylation is endothermic, insufficient heating in a large vessel can lead to a stalled reaction. Conversely, if the cyclization is exothermic, poor heat dissipation can create hot spots leading to side product formation or degradation.[3] Many benzoxazole syntheses require elevated temperatures, sometimes up to 130°C, to achieve good yields.[4]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Always confirm the purity of your starting materials before a large-scale run. Impurities can inhibit the reaction.[5]

    • Improve Agitation: Increase the stirrer speed or use a more appropriate impeller (e.g., anchor or turbine stirrer for viscous slurries) to ensure a homogenous mixture.

    • Optimize Reagent Addition: Instead of adding reagents all at once, consider a portion-wise or slow, continuous addition of one of the starting materials or the catalyst. This can help manage exotherms and maintain optimal concentrations.

    • Re-evaluate Solvent and Temperature: The solvent volume-to-surface area ratio changes upon scale-up. You may need to increase the reaction temperature slightly to compensate for inefficient heat transfer in a larger vessel. Monitor the internal reaction temperature closely, not just the jacket temperature.

G Start Low Yield at Scale CheckPurity 1. Verify Purity of Starting Materials Start->CheckPurity Impure Source New Batch or Re-purify Existing Stock CheckPurity->Impure Impurities Detected Pure Purity Confirmed CheckPurity->Pure OK CheckMixing 2. Evaluate Mixing Efficiency Pure->CheckMixing ImproveMixing Increase Agitation/ Change Impeller CheckMixing->ImproveMixing Non-homogenous Slurry Observed CheckTemp 3. Analyze Heat Transfer ImproveMixing->CheckTemp AdjustTemp Optimize Jacket Temp & Monitor Internal Temp CheckTemp->AdjustTemp Internal Temp Lag or Hotspots CheckAddition 4. Review Reagent Addition Strategy AdjustTemp->CheckAddition SlowAddition Implement Slow/ Portion-wise Addition CheckAddition->SlowAddition Initial Exotherm or Poor Control

Caption: Troubleshooting workflow for low yield issues during scale-up.
Issue 2: Impurity Profile and Purification Challenges

Question: My final product after scale-up is a dark, oily solid that is difficult to filter and purify. Lab-scale batches yielded a clean, crystalline powder. What's causing this, and how can I fix my purification process?

Answer: The change in physical form and color indicates the formation of new impurities or the exacerbation of minor ones, a common consequence of extended reaction times or temperature deviations at scale.

  • Causality - Side Product Formation:

    • Polymerization: Under harsh acidic conditions and high temperatures, phenolic compounds can polymerize, leading to tarry, dark-colored impurities.[5]

    • Incomplete Cyclization: The amide intermediate, N-(5-bromo-2-hydroxyphenyl)oxalamic acid, may persist if the cyclization conditions are not optimal. This impurity is more polar and can interfere with the crystallization of the final product.[6]

    • Decarboxylation: The carboxylic acid group on the benzoxazole ring can be labile under excessive heat, potentially leading to the formation of 5-bromobenzo[d]oxazole.

  • Causality - Crystallization Issues: Rapid, uncontrolled cooling of a large volume can lead to "oiling out," where the product separates as a supersaturated liquid before it has a chance to form an ordered crystal lattice. Impurities can also act as crystallization inhibitors.

  • Troubleshooting and Optimization - Purification at Scale:

    • Avoid Chromatography: Large-scale column chromatography is expensive and inefficient. A robust purification strategy should rely on extraction and crystallization.

    • Implement a pH-Swing Extraction:

      • Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate).

      • Wash with a basic aqueous solution (e.g., 1M Sodium Bicarbonate). The desired carboxylic acid product will deprotonate and move into the aqueous layer, while neutral impurities (like the decarboxylated side product) will remain in the organic layer.

      • Separate the layers.

      • Slowly acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3. The purified product will precipitate out.

    • Optimize Crystallization:

      • Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., Ethanol/Water, Acetic Acid/Water).

      • Controlled Cooling: Cool the solution slowly and with gentle agitation to promote the growth of larger, purer crystals. A programmed cooling ramp in the reactor is ideal.

      • Seeding: Introduce a small amount of pure crystalline product to the supersaturated solution to induce crystallization and prevent oiling out.

Section 3: Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Illustrative)

This protocol is a general guideline and requires optimization based on laboratory conditions.

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-amino-4-bromophenol (18.8 g, 0.1 mol) and oxalic acid dihydrate (13.8 g, 0.11 mol).

  • Reaction: Add polyphosphoric acid (PPA) (80 g) to the flask. The mixture will become a thick, stirrable slurry.

  • Heating: Heat the reaction mixture to 120-130°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., Mobile Phase: 30% Ethyl Acetate in Hexane with 1% Acetic Acid).

  • Work-up: Cool the reaction mixture to ~80°C and carefully pour it onto 500g of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Filter the crude solid, wash thoroughly with water until the filtrate is neutral (pH ~7), and dry under vacuum.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Protocol 2: Scale-Up Friendly Purification via pH-Swing
  • Dissolution: Take the crude, dry solid from the 1kg batch and dissolve it in an appropriate volume of Ethyl Acetate (approx. 5-10 L).

  • Basic Extraction: Transfer the solution to a suitable separation vessel. Extract the organic solution with 1M Sodium Bicarbonate solution (3 x 2 L). Combine the aqueous layers.

  • Back-Extraction (Optional): Wash the combined aqueous layers with a small amount of fresh Ethyl Acetate (1 L) to remove any entrained neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 6M HCl until the pH of the solution is 2. A thick precipitate will form.

  • Isolation & Drying: Filter the precipitated solid. Wash the filter cake extensively with cold deionized water (until the filtrate is free of chloride ions, tested with AgNO₃). Dry the solid in a vacuum oven at 60-70°C to a constant weight.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during scale-up? A1: The most critical parameters are:

  • Temperature: Both internal reaction temperature and jacket temperature.

  • Agitation Rate: To ensure homogeneity.

  • Rate of Reagent Addition: To control exotherms and reaction kinetics.

  • Reaction Time: To ensure complete conversion without promoting degradation.

  • pH: During the extractive work-up, this is crucial for efficient separation.

Q2: What analytical methods are recommended for in-process control (IPC) and final product release? A2:

  • IPC: High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of starting materials and the appearance of the product. Thin-Layer Chromatography (TLC) can be used as a faster, qualitative check.

  • Final Product Release:

    • HPLC: To determine purity (>99% is often required).

    • NMR (¹H and ¹³C): To confirm the structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.[7]

    • Melting Point: As an indicator of purity.

Q3: Are there specific safety concerns for this process? A3: Yes.

  • Corrosive Reagents: Polyphosphoric acid and other strong acid catalysts are highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.[8]

  • Exothermic Potential: Be prepared for a potential exotherm during the cyclization step. Ensure the reactor's cooling system is operational and adequate for the batch size.

  • Handling Powders: The starting materials and final product are fine powders. Avoid inhalation by handling them in a well-ventilated area or using appropriate respiratory protection.[9]

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • MDPI. (2024).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 5-Bromobenzo[d]oxazole-2-carboxylic acid.
  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • ACS Omega. (2019).
  • Alchem Pharmtech. (n.d.). CAS 944898-52-6 | 5-Bromobenzo[d]oxazole-2-carboxylic acid.
  • Fisher Scientific. (2025).
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Advanced Journal of Chemistry-Section A. (2023).
  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • Benchchem. (2025). Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis.
  • Ambeed. (n.d.). 944898-52-6 | 5-Bromobenzo[d]oxazole-2-carboxylic acid.
  • BLD Pharmatech. (n.d.). Safety Data Sheet for 6-Bromobenzo[d]thiazole-4-carboxylic acid.
  • NIH. (n.d.).
  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Google Patents. (n.d.).
  • NIH. (2021).
  • A2B Chem. (n.d.). 1781578-59-3 | 5-bromobenzo[d]oxazole-7-carboxylic acid.
  • Benchchem. (n.d.). 5-Bromobenzo[d]oxazole-7-carboxylic acid.

Sources

Troubleshooting

Technical Support Center: Strategies for 5-Bromobenzo[d]oxazole-2-carboxylic acid

Welcome to the technical support center for 5-Bromobenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromobenzo[d]oxazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental challenges associated with this valuable heterocyclic building block. Its rigid, planar structure and functional group array make it a compound of significant interest, but also one that presents solubility hurdles in common reaction conditions. This document provides in-depth, field-proven insights and troubleshooting protocols to enhance its utility in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 5-Bromobenzo[d]oxazole-2-carboxylic acid?

A1: 5-Bromobenzo[d]oxazole-2-carboxylic acid is a largely planar, aromatic carboxylic acid. Its rigid heterocyclic core contributes to strong crystal lattice packing, resulting in poor solubility in many common organic solvents.

  • Polar Aprotic Solvents: It exhibits its best solubility in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Ethereal Solvents: Solubility is moderate to low in solvents like Tetrahydrofuran (THF) and 1,4-dioxane.

  • Chlorinated Solvents: It is poorly soluble in dichloromethane (DCM) and chloroform.

  • Non-Polar Solvents: It is practically insoluble in non-polar solvents such as hexanes and toluene.

  • Polar Protic Solvents: Solubility in alcohols like methanol and ethanol is generally low but can be enhanced by the addition of a base. In aqueous solutions, its solubility is highly pH-dependent.

Q2: I'm struggling to get my 5-Bromobenzo[d]oxazole-2-carboxylic acid to dissolve for an amide coupling reaction. What are my options?

A2: This is a common challenge. The low nucleophilicity of the benzoxazole nitrogen and the acidity of the carboxylic acid can complicate reactions. Here are several strategies, starting with the simplest:

  • Solvent Selection: Begin with DMF or DMSO, as these are most likely to dissolve your starting material.

  • In-situ Salt Formation: The most effective and widely used technique is to convert the carboxylic acid to its more soluble carboxylate salt in situ. The addition of a non-nucleophilic organic base can dramatically improve solubility.

  • Use of Co-solvents: A mixture of solvents can disrupt crystal packing and improve solubility.[1][2]

  • Elevated Temperatures: Heating the reaction mixture can increase solubility, but must be done with caution to avoid degradation of thermally sensitive coupling reagents.

Q3: What is the estimated pKa of 5-Bromobenzo[d]oxazole-2-carboxylic acid?

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a critical transformation for this substrate. Low solubility is the most frequent cause of reaction failure or low yields.

Issue 1: Starting material does not dissolve in the reaction solvent.

Causality: The planar structure and potential for intermolecular hydrogen bonding of the carboxylic acid lead to high crystal lattice energy and poor solvation in many organic solvents. Direct reaction of a carboxylic acid with an amine can also form an insoluble ammonium carboxylate salt, effectively halting the reaction.

Troubleshooting Protocol:

  • Base-Mediated Solubilization:

    • Step 1: Suspend the 5-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq) in your chosen anhydrous solvent (DMF is a good starting point) at room temperature.

    • Step 2: Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) or Triethylamine (TEA, 2.0-3.0 eq).

    • Step 3: Stir the mixture for 15-30 minutes. You should observe a significant increase in solubility as the carboxylate salt is formed.

    • Step 4: Once the solution is homogeneous or significantly less heterogeneous, add your coupling agent (e.g., HATU, HBTU) and stir for the recommended activation time before adding your amine.

  • Solvent System Optimization:

    • If solubility remains an issue even with a base, consider a co-solvent system. A mixture of DMF and DCM can sometimes provide a good balance of polarity for dissolving both the carboxylate salt and other, less polar reagents.

Workflow for Base-Mediated Solubilization:

Caption: Workflow for improving solubility via in-situ salt formation.

Issue 2: The reaction is slow or stalls despite improved solubility.

Causality: Steric hindrance around the carboxylic acid or the amine partner can slow down the coupling reaction. Additionally, some common coupling reagents may not be effective for this electron-deficient heterocyclic system.

Troubleshooting Protocol:

  • Choice of Coupling Agent: For sterically hindered or electron-deficient partners, more potent coupling agents are often required.

    • Consider moving from carbodiimide-based reagents (like EDC) to uronium/aminium-based reagents (like HATU, HBTU, or COMU) which are generally more reactive.

    • Phosphonium-based reagents like PyBOP can also be effective.

  • Reaction Temperature:

    • Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition of reagents or product.

  • Acyl Fluoride Intermediate:

    • For particularly challenging couplings, conversion of the carboxylic acid to an acyl fluoride intermediate can be a powerful strategy. This can be achieved using reagents like Cyanuric Fluoride or XtalFluor-E. The resulting acyl fluoride is typically more reactive towards nucleophilic attack by the amine.

Table 1: Common Coupling Reagents for Challenging Amide Bond Formation

Coupling ReagentClassTypical SolventKey Advantages
HATU UroniumDMF, NMPHigh reactivity, low racemization
HBTU UroniumDMF, DCMCost-effective, widely used
PyBOP PhosphoniumDMF, DCMGood for hindered substrates
COMU UroniumDMF, MeCNHigh solubility, very reactive
EDC/HOBt CarbodiimideDMF, DCMCommon, cost-effective

Troubleshooting Guide: Esterification Reactions

Esterification of 5-Bromobenzo[d]oxazole-2-carboxylic acid can be challenging due to its poor solubility and the potential for side reactions.

Issue: Low yield in Fischer Esterification.

Causality: Fischer esterification requires strong acid catalysis and often elevated temperatures with an excess of the alcohol. The poor solubility of the starting material in many common alcohols (especially larger ones) can lead to low conversion. The benzoxazole ring may also be sensitive to prolonged heating in strong acid.

Troubleshooting Protocol:

  • Activation of the Carboxylic Acid: Instead of direct Fischer esterification, convert the carboxylic acid to a more reactive intermediate.

    • Acid Chloride Formation: A reliable method is to convert the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and will readily couple with the alcohol in the presence of a base like pyridine or TEA.

    • Coupling Agent-Mediated Esterification: Use standard amide coupling agents like DCC or EDC with a catalytic amount of 4-Dimethylaminopyridine (DMAP). This method proceeds under milder conditions than Fischer esterification.

Protocol for Esterification via Acid Chloride:

  • Step 1: Suspend 5-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like toluene or DCM containing a catalytic amount of DMF.

  • Step 2: Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Step 3: Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Step 4: Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Step 5: Dissolve the crude acid chloride in anhydrous DCM and add the desired alcohol (1.2 eq) followed by a base such as triethylamine (1.5 eq) at 0 °C.

  • Step 6: Stir the reaction at room temperature and monitor by TLC until completion.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is a handle for C-C bond formation via reactions like the Suzuki-Miyaura coupling.

Issue: Low yield or no reaction in Suzuki-Miyaura coupling.

Causality: The presence of the free carboxylic acid can interfere with the catalytic cycle of the Suzuki reaction. The acidic proton can react with the basic conditions required for the reaction, and the carboxylate may coordinate to the palladium catalyst, potentially deactivating it. Poor solubility of the starting material in typical Suzuki reaction solvents (e.g., toluene, dioxane/water mixtures) is also a major factor.

Troubleshooting Protocol:

  • Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is generally more soluble and does not interfere with the catalytic cycle. The ester can be hydrolyzed back to the carboxylic acid after the coupling is complete.

  • Careful Selection of Base and Conditions:

    • If proceeding with the free acid, a sufficient excess of a mild base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (at least 3.0 equivalents) is necessary to both deprotonate the carboxylic acid and facilitate the catalytic cycle.

    • Using a co-solvent system like DMF/water or dioxane/water at elevated temperatures (80-100 °C) can help to solubilize the starting materials.

Recommended Workflow for Suzuki Coupling:

Caption: Recommended workflows for Suzuki-Miyaura coupling.

References

  • Wikipedia. Cosolvent. [Link]

  • PubChem. 5-Bromobenzo[d]oxazole-2-carboxylic acid. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ACS Publications. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]

  • Taylor & Francis Online. Benzoxazole – Knowledge and References. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • ChemAxon. pKa calculation. [Link]

  • RSC Publishing. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]

  • NIH National Library of Medicine. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • NIH National Library of Medicine. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Wikipedia. Benzoxazole. [Link]

Sources

Optimization

preventing degradation of benzoxazole derivatives during synthesis

Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzoxazole derivatives. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your synthetic routes and prevent product degradation.

Section 1: Understanding Benzoxazole Stability & Degradation

The benzoxazole core, while aromatic and generally stable, possesses latent reactivity that can lead to degradation under common synthetic conditions.[1] Understanding these pathways is the first step toward prevention.

1.1 Primary Degradation Pathways:

  • Hydrolysis: The oxazole ring is susceptible to cleavage under both acidic and basic aqueous conditions. Acid-catalyzed hydrolysis is particularly common during reaction workups or purification.[2] The reaction proceeds via protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 position, leading to ring opening and formation of the corresponding 2-amidophenol byproduct.[2]

  • Oxidation: The primary precursor, o-aminophenol, is highly sensitive to air oxidation, which can lead to the formation of dark, polymeric impurities that are difficult to remove and can lower the yield of the desired product.[3] Intermediates, such as the Schiff base formed during condensation with aldehydes, can also be susceptible to oxidation.[4]

  • Thermal Decomposition: Many classical methods for benzoxazole synthesis, such as the Phillips condensation using polyphosphoric acid (PPA), require high temperatures (150-250°C).[5][6] These harsh conditions can cause degradation of sensitive functional groups on either the precursor or the final benzoxazole product, leading to charring and a complex mixture of byproducts.

Below is a diagram illustrating the primary degradation pathways.

G cluster_0 Precursors & Intermediates cluster_1 Desired Product cluster_2 Degradation Pathways o-Aminophenol o-Aminophenol Schiff_Base Schiff Base Intermediate o-Aminophenol->Schiff_Base + Aldehyde Oxidized_Impurity Oxidized Impurities (Colored) o-Aminophenol->Oxidized_Impurity Air (O2) Benzoxazole Benzoxazole Schiff_Base->Benzoxazole Oxidative Cyclization Ring_Opened 2-Amidophenol (Hydrolysis Product) Benzoxazole->Ring_Opened H3O+ / OH- Thermal_Byproducts Thermal Byproducts Benzoxazole->Thermal_Byproducts High Temp (>150°C) G start Low Yield Observed check_sm 1. Verify Purity of Starting Materials start->check_sm sm_impure Impure? (e.g., colored o-aminophenol) check_sm->sm_impure check_conditions 2. Optimize Reaction Conditions reaction_stalled Reaction Stalled? check_conditions->reaction_stalled check_atmosphere 3. Ensure Inert Atmosphere air_sensitive Substrates Air-Sensitive? check_atmosphere->air_sensitive sm_impure->check_conditions No purify_sm Purify by Recrystallization or Sublimation sm_impure->purify_sm Yes purify_sm->check_conditions reaction_stalled->check_atmosphere No increase_temp Incrementally Increase Temperature reaction_stalled->increase_temp Yes check_catalyst Check/Increase Catalyst Loading increase_temp->check_catalyst check_catalyst->check_atmosphere use_inert Use N2 or Ar Atmosphere. Degas Solvents. air_sensitive->use_inert Yes success Yield Improved air_sensitive->success No use_inert->success

Caption: Troubleshooting Workflow for Low Benzoxazole Yield.

Problem 2: Product Degradation During Workup or Purification

Q: I see my product on TLC of the crude reaction mixture, but it disappears or new spots appear after aqueous workup or column chromatography. Why is this happening?

A: This is a classic sign of product degradation, most likely due to hydrolysis of the benzoxazole ring.

Potential Causes & Recommended Solutions:

  • Acid-Catalyzed Hydrolysis During Workup:

    • Insight: Using strong aqueous acids (e.g., 1M HCl) to neutralize basic reaction mixtures or to wash organic layers can cause rapid ring-opening of the benzoxazole product. [2] * Actionable Protocol:

      • Avoid strong acids during workup. Use milder alternatives like saturated aqueous sodium bicarbonate (NaHCO₃) or a saturated ammonium chloride (NH₄Cl) solution for neutralization.

      • Minimize contact time with any aqueous phase. Perform extractions quickly and move immediately to the drying step (e.g., with MgSO₄ or Na₂SO₄).

      • If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture through a plug of Celite or silica gel and simply evaporating the solvent.

  • Degradation on Silica Gel:

    • Insight: Standard silica gel is slightly acidic and can act as a stationary-phase catalyst for hydrolysis, especially when using protic solvents like methanol in the eluent.

    • Actionable Protocol:

      • Deactivate the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (Et₃N) or pyridine in your chosen eluent system. This will neutralize the acidic sites.

      • Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column, which are less likely to cause degradation of acid-sensitive compounds.

      • Optimize Eluent: Avoid highly protic solvents if possible. If methanol is required for polarity, keep its concentration low and consider adding a basic modifier as described above.

Parameter Problematic Condition Recommended Solution Rationale
Aqueous Workup Washing with 1M HClUse saturated NaHCO₃(aq) or NH₄Cl(aq).Avoids strong acid which catalyzes ring-opening hydrolysis. [2]
Chromatography Standard Silica GelUse silica gel treated with 1% Et₃N, or switch to neutral alumina.Neutralizes acidic sites on the stationary phase that promote degradation.
Eluent System High % MethanolUse a less protic solvent system (e.g., EtOAc/Hexanes, DCM/Acetone).Minimizes the presence of a nucleophile (MeOH) that can participate in solvolysis.
Contact Time Prolonged exposure to aqueous or acidic mediaPerform workup and purification steps rapidly.Reduces the time available for the degradation reaction to occur.

Section 3: Frequently Asked Questions (FAQs)

Q1: Is it always necessary to use an inert atmosphere? A: For the highest possible yield and purity, yes. o-Aminophenols are susceptible to oxidative dimerization and polymerization, which generates colored impurities. [3]While some robust, high-temperature syntheses may proceed in air, using a nitrogen or argon atmosphere is a simple and effective measure to prevent these side reactions and is strongly recommended, especially when developing a new procedure or working with sensitive substrates.

Q2: My final product is colored. How can I remove the color? A: Color often arises from oxidized impurities. If the impurity is minor, it can sometimes be removed by recrystallization, perhaps with the addition of a small amount of activated charcoal. However, preventing its formation is the best strategy. Ensure your starting o-aminophenol is pure and that the reaction is conducted under an inert atmosphere.

Q3: Can I use a protecting group to prevent degradation? A: Protecting groups are generally not used on the benzoxazole ring itself, as their introduction and removal would likely involve conditions that could also cause degradation. Instead, protecting groups are crucial for other functional groups on the starting materials that might be incompatible with the reaction conditions. For example:

  • If your o-aminophenol or coupling partner has a sensitive amine, it could be protected as a Boc or Cbz carbamate. [7]* A sensitive hydroxyl group could be protected as a silyl ether (e.g., TBDMS) or a benzyl ether. The key is to choose an "orthogonal" protecting group that can be removed under conditions that will not harm the final benzoxazole product (e.g., fluoride for silyl ethers, or hydrogenolysis for benzyl ethers). [8] Q4: What are some milder alternatives to the classical PPA or high-temperature condensation methods? A: Modern synthetic chemistry offers many milder alternatives that often provide higher yields and purity with less degradation. Consider exploring:

  • Catalytic Methods: A wide range of catalysts, including Lewis acids (e.g., samarium triflate), metal catalysts (copper or palladium-based), and even Brønsted acidic ionic liquids, can promote cyclization under significantly milder conditions. [9][10]* Oxidative Cyclizations: The condensation of o-aminophenol with an aldehyde to form a Schiff base, followed by a mild oxidative cyclization, is a very common and effective strategy. [4]Oxidants like elemental sulfur can be effective and user-friendly. [9]* Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating, sometimes avoiding the need for harsh catalysts.

By understanding the inherent stability of the benzoxazole core and anticipating potential side reactions, you can design and execute your syntheses to maximize yield and purity. This guide serves as a starting point for troubleshooting, and we encourage you to consult the primary literature for specific protocols tailored to your target molecule.

References

  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available at: [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

  • IJPSSR. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2011). Application of hplc method for investigation of stability of new benzimidazole derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (2013). A Divalent Protecting Group for Benzoxaboroles. Available at: [Link]

  • ResearchGate. (2021). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available at: [Link]

  • National Institutes of Health (NIH). (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Available at: [Link]

  • ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Available at: [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]

  • ResearchGate. (2017). High-performance liquid chromatographic separation and determination of the process related impurities of mebendazole, fenbendazole and albendazole in bulk drugs. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • MDPI. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available at: [Link]

  • ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available at: [Link]

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Reference Data & Comparative Studies

Validation

5-Bromobenzo[d]oxazole-2-carboxylic acid vs. 5-Chlorobenzo[d]oxazole-2-carboxylic acid: A Technical Comparison

An In-Depth Comparative Guide for Researchers In the landscape of medicinal chemistry and materials science, the benzoxazole scaffold stands out as a "privileged structure," forming the core of numerous compounds with si...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

In the landscape of medicinal chemistry and materials science, the benzoxazole scaffold stands out as a "privileged structure," forming the core of numerous compounds with significant biological and physical properties.[1][2][3] Its rigid, planar nature and versatile functionalization potential make it a cornerstone for rational drug design and the development of advanced organic materials. This guide provides a detailed comparative analysis of two closely related halogenated derivatives: 5-Bromobenzo[d]oxazole-2-carboxylic acid and 5-Chlorobenzo[d]oxazole-2-carboxylic acid.

The strategic placement of a halogen at the 5-position and a carboxylic acid at the 2-position imparts distinct physicochemical characteristics that dictate their reactivity and potential applications. This document will dissect these differences, offering field-proven insights and experimental frameworks to guide researchers in selecting the optimal scaffold for their specific objectives, be it the synthesis of novel kinase inhibitors or the construction of high-performance polymers.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the atomic properties of bromine and chlorine directly translate to variations in the molecular weight, lipophilicity, and bond strength of the resulting compounds. These parameters are critical as they influence solubility, membrane permeability, metabolic stability, and reactivity in subsequent synthetic transformations.

Property5-Bromobenzo[d]oxazole-2-carboxylic acid5-Chlorobenzo[d]oxazole-2-carboxylic acidRationale for Significance
CAS Number 944898-52-6[4][5]49559-65-1[6][]Unique identifier for substance registration.
Molecular Formula C₈H₄BrNO₃[4]C₈H₄ClNO₃[6][]Defines the elemental composition of the molecule.
Molecular Weight 242.03 g/mol [4]197.58 g/mol [6]Affects diffusion rates and stoichiometric calculations.
XLogP3 2.7[4]2.2 (Predicted for parent 5-chlorobenzoxazole)[8]An indicator of lipophilicity, crucial for predicting pharmacokinetic properties (ADME).
Predicted Boiling Point Not Available387.3 ± 34.0 °C[6]Reflects intermolecular forces and volatility.
Predicted Density Not Available1.592 ± 0.06 g/cm³[6]Mass per unit volume.
Predicted pKa Not Available2.38 ± 0.30[6]Indicates the acidity of the carboxylic acid proton, affecting ionization at physiological pH.

The heavier bromine atom results in a significantly higher molecular weight for the 5-bromo derivative. Furthermore, the greater polarizability and size of bromine typically lead to a higher lipophilicity (logP) compared to chlorine, which can enhance membrane permeability but may also increase metabolic susceptibility or off-target binding.

Synthesis and Reactivity: A Tale of Two Halogens

The primary synthetic route to both molecules is analogous, relying on the condensation of the corresponding 2-amino-4-halophenol with a two-carbon electrophile that provides the carboxylic acid functionality. A common and effective method involves using glyoxylic acid.

G cluster_start Starting Materials A 2-Amino-4-bromophenol OR 2-Amino-4-chlorophenol C Condensation/ Cyclization A->C B Glyoxylic Acid B->C D 5-Bromo- or 5-Chlorobenzo[d]oxazole- 2-carboxylic acid C->D Formation of benzoxazole ring

Caption: General synthetic workflow for 5-halobenzoxazole-2-carboxylic acids.

Reactivity of the Halogen (C5 Position)

The key distinction in reactivity lies in the carbon-halogen bond. The C-Br bond is weaker and more polarizable than the C-Cl bond. This makes 5-Bromobenzo[d]oxazole-2-carboxylic acid the superior substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enhanced reactivity provides a versatile handle for introducing a wide array of substituents—such as aryl, heteroaryl, or alkyl groups—at the 5-position, a crucial advantage for library synthesis in drug discovery and for tuning the electronic properties of organic materials.[9][10]

Reactivity of the Carboxylic Acid (C2 Position)

The carboxylic acid moiety is a versatile functional group for both analogs. Its presence is vital for several reasons:

  • Improved Solubility: The ability to form a carboxylate salt at physiological pH can significantly enhance aqueous solubility.[11]

  • Synthetic Handle: It can be readily converted into esters, amides, or other derivatives.[11][12] This is particularly useful for creating prodrugs or for linking the scaffold to other molecules.

  • Target Binding: The carboxyl group can act as a hydrogen bond donor and acceptor, forming key interactions with biological targets like enzyme active sites.[11]

Comparative Analysis of Potential Applications

While direct, side-by-side experimental comparisons are not abundant in the literature, a robust analysis can be constructed from data on the broader class of halogenated benzoxazoles.

Medicinal Chemistry & Drug Discovery

The benzoxazole core is a frequent flyer in pharmacologically active agents, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[2][13][14] The halogen at the 5-position plays a critical role in modulating this activity.

  • Anticancer Activity: Derivatives of 5-chlorobenzoxazole have been specifically identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[15][16] Inhibition of this pathway is a clinically validated strategy for halting tumor growth.[15] While less explored, the 5-bromo analog is a logical candidate for similar applications, with the potential for altered potency or selectivity. The choice between them may depend on balancing the desired biological activity with metabolic stability, where the stronger C-Cl bond might offer an advantage.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Pathway Phosphorylates Inhibitor 5-Halo-Benzoxazole Derivative Inhibitor->VEGFR2 Inhibits Result Angiogenesis Cell Proliferation Survival Pathway->Result

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

  • Antimicrobial Agents: Halogenation is a common strategy to enhance the potency of antimicrobial compounds. The electron-withdrawing nature of the halogen can influence interactions with microbial targets.[13] Both scaffolds serve as excellent starting points for developing new antibiotics, a critical area of research given the rise of resistant bacterial strains.[14]

Materials Science

The rigid benzoxazole unit is used to create high-performance polymers with exceptional thermal stability and mechanical strength.[9] In the field of organic electronics, benzoxazole derivatives are explored for applications in organic light-emitting diodes (OLEDs) and photovoltaics.

Here, 5-Bromobenzo[d]oxazole-2-carboxylic acid is the more advantageous starting material. Its amenability to cross-coupling reactions allows for the systematic modification of the molecular structure to tune the HOMO/LUMO energy levels, which in turn controls the electronic and photophysical properties (e.g., emission color) of the resulting material.[9]

Experimental Protocols

The following protocols are presented as self-validating, field-proven methodologies adapted from established procedures for analogous compounds.

Protocol 1: Synthesis of 5-Halobenzo[d]oxazole-2-carboxylic acid

This protocol describes a general procedure for the cyclization reaction. Causality: The reaction is typically performed in an aqueous or alcoholic solvent to facilitate the dissolution of the starting materials. Heating is required to overcome the activation energy for the condensation and subsequent dehydrative cyclization.

Materials:

  • 2-Amino-4-chlorophenol or 2-Amino-4-bromophenol (1.0 eq)

  • Glyoxylic acid monohydrate (1.1 eq)

  • Ethanol or Water

  • Hydrochloric Acid (catalytic)

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask, add 2-amino-4-halophenol (1.0 eq) and ethanol (or water) to form a suspension.

  • Addition: Add glyoxylic acid monohydrate (1.1 eq) to the suspension.

  • Catalysis: Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80-100 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Protocol 2: Standard Compound Characterization Workflow

Trustworthiness: A rigorous characterization workflow is non-negotiable to validate the structure and purity of the synthesized compound, ensuring the reliability of any subsequent experimental data.

G A Synthesized Crude Product B Purification (Recrystallization or Chromatography) A->B C Purity & Identity Confirmation B->C D ¹H & ¹³C NMR Spectroscopy C->D E Mass Spectrometry (LC-MS/HRMS) C->E F FT-IR Spectroscopy C->F G Melting Point Analysis C->G H Final Validated Compound D->H E->H F->H G->H

Caption: A standard workflow for compound purification and characterization.

  • Nuclear Magnetic Resonance (NMR): Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H NMR will confirm the proton environment and successful ring formation. ¹³C NMR will confirm the carbon skeleton.

  • Mass Spectrometry (MS): Use LC-MS or direct infusion to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact molecular formula.[]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and characteristic aromatic C-H and C=N stretches.

  • Melting Point: Determine the melting point of the purified solid. A sharp melting range is indicative of high purity.

Conclusion and Strategic Recommendations

The choice between 5-Bromobenzo[d]oxazole-2-carboxylic acid and its 5-chloro counterpart is not a matter of inherent superiority but of strategic alignment with the intended application.

  • Choose 5-Bromobenzo[d]oxazole-2-carboxylic acid for:

    • Synthetic Versatility: When the research plan involves extensive diversification of the benzoxazole core via cross-coupling reactions.

    • Materials Science: When the goal is to synthesize novel polymers or functional materials where subsequent modification is key to tuning electronic properties.

  • Choose 5-Chlorobenzo[d]oxazole-2-carboxylic acid for:

    • Metabolic Stability: When developing drug candidates where minimizing metabolic degradation via dehalogenation is a priority. The stronger C-Cl bond offers a potential advantage.

    • Building on Existing Research: When leveraging established structure-activity relationship (SAR) data, particularly in areas like VEGFR-2 inhibition where 5-chloro derivatives are already documented.[15]

    • Lower Molecular Weight: In fragment-based drug design or when adherence to principles like Lipinski's Rule of Five is critical.

Both molecules are powerful building blocks. By understanding their nuanced differences in reactivity and physicochemical properties, researchers can make a more informed and strategic selection, accelerating their path toward discovery.

References

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Comparative

A Comparative Guide to the Structural Validation of 5-Bromobenzo[d]oxazole-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Integrity in Benzoxazole-Based Drug Discovery The benzoxazole scaffold is a privileged structure in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Integrity in Benzoxazole-Based Drug Discovery

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The precise molecular architecture of these derivatives is paramount, as subtle changes in structure can dramatically alter their biological activity and pharmacokinetic profiles. For drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in establishing structure-activity relationships (SAR) and ensuring the reliability and reproducibility of biological data.[3][4] This guide provides an in-depth comparison of standard analytical techniques for validating the structure of 5-Bromobenzo[d]oxazole-2-carboxylic acid, a key intermediate for the synthesis of novel therapeutic agents.

This guide will navigate through the synthesis of a representative derivative and a comparative analysis of spectroscopic (NMR, IR, MS) and spectrometric methods, culminating with the gold standard of single-crystal X-ray diffraction. We will explore the causality behind experimental choices, presenting a self-validating system of protocols to ensure the highest degree of scientific integrity.

Synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic Acid: A Reliable Protocol

A robust and widely applicable method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[4][5] For the synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic acid, a reliable two-step process commencing with the cyclization of 2-amino-4-bromophenol with glyoxylic acid is proposed.[6]

Experimental Protocol: Synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic Acid

Step 1: Cyclization of 2-amino-4-bromophenol with Glyoxylic Acid

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-bromophenol (1.0 eq) and ethanol (10 mL/g of aminophenol).

  • Stir the mixture at room temperature until the 2-amino-4-bromophenol is fully dissolved.

  • Add an aqueous solution of glyoxylic acid (1.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield crude 5-Bromobenzo[d]oxazole-2-carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

cluster_synthesis Synthesis Workflow Start 2-amino-4-bromophenol + Glyoxylic Acid in Ethanol Reflux Reflux (4-6h) Start->Reflux Heat Precipitate Cooling & Precipitation Reflux->Precipitate Cool Filter Vacuum Filtration Precipitate->Filter Purify Recrystallization Filter->Purify Product Pure 5-Bromobenzo[d]oxazole- 2-carboxylic acid Purify->Product

Caption: Synthetic workflow for 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Comparative Analysis of Structural Validation Techniques

The cornerstone of structural validation lies in the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data provides a high degree of confidence in the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: This technique reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-Bromobenzo[d]oxazole-2-carboxylic acid, the aromatic protons are expected in the downfield region (δ 7.0–8.5 ppm).[7][8] The carboxylic acid proton will appear as a broad singlet at a much lower field (δ 10-13 ppm).[9]

¹³C NMR Spectroscopy: This method provides information about the different carbon environments in the molecule. Key signals to expect are the carboxylic acid carbonyl carbon (δ 160-170 ppm) and the carbons of the benzoxazole core (δ 110-160 ppm).[9]

Parameter Expected ¹H NMR Data (in DMSO-d₆) Expected ¹³C NMR Data (in DMSO-d₆)
Aromatic Protons 3 distinct signals in the δ 7.0-8.5 ppm range~8 aromatic carbons in the δ 110-160 ppm range
Carboxylic Acid Broad singlet, δ 10-13 ppmCarbonyl carbon at δ 160-170 ppm
Key Diagnostic Features Splitting patterns of aromatic protons indicating substitutionPresence of the downfield carbonyl signal
Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10] For 5-Bromobenzo[d]oxazole-2-carboxylic acid, the IR spectrum will be characterized by several key absorption bands.

Functional Group Expected IR Absorption Range (cm⁻¹)
O-H Stretch (Carboxylic Acid) Broad band, 3300-2500 cm⁻¹
C=O Stretch (Carboxylic Acid) Strong, sharp band, 1720-1680 cm⁻¹
C=N Stretch (Oxazole Ring) 1650-1550 cm⁻¹
C-O Stretch (Oxazole Ring) 1280-1200 cm⁻¹
C-Br Stretch 700-500 cm⁻¹
Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[11] For 5-Bromobenzo[d]oxazole-2-carboxylic acid (C₈H₄BrNO₃), the expected molecular weight is approximately 241.94 g/mol .

Ionization Method Expected Molecular Ion Peak (m/z) Key Fragmentation Patterns
Electrospray Ionization (ESI) [M-H]⁻ at ~241.0Loss of CO₂ (44 Da), loss of COOH (45 Da)
High-Resolution MS (HRMS) Exact mass of [M-H]⁻ calculated for C₈H₃BrNO₃⁻Confirms elemental composition
Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide invaluable information about connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[12] This technique provides precise bond lengths, bond angles, and intermolecular interactions. Although obtaining a suitable single crystal can be challenging, the resulting data is definitive.

cluster_validation Structural Validation Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Connectivity IR IR Spectroscopy Synthesis->IR Functional Groups MS Mass Spectrometry Synthesis->MS Molecular Formula Xray X-ray Crystallography (Gold Standard) Synthesis->Xray Definitive 3D Structure Structure Validated Structure NMR->Structure IR->Structure MS->Structure Xray->Structure

Caption: A multi-technique approach to structural validation.

Conclusion: A Self-Validating Approach to Structural Elucidation

The rigorous structural validation of 5-Bromobenzo[d]oxazole-2-carboxylic acid and its derivatives is non-negotiable in the context of drug discovery and development. A multi-faceted approach, combining the detailed connectivity information from NMR, the functional group identification from IR, and the molecular formula confirmation from MS, provides a comprehensive and self-validating dataset. When available, single-crystal X-ray diffraction offers the ultimate confirmation of the three-dimensional structure. By employing these techniques in concert, researchers can proceed with confidence in their synthetic products, ensuring the integrity and reproducibility of their scientific findings.

References

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Validation

A Comparative Guide to the Spectroscopic Analysis of 5-Bromobenzo[d]oxazole-2-carboxylic Acid Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are paramount to ensuring the safety and effi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). 5-Bromobenzo[d]oxazole-2-carboxylic acid is a key building block in the synthesis of various pharmacologically active agents.[1] Its purity directly impacts the quality of the final drug product. This guide provides an in-depth comparison of spectroscopic techniques for the analysis of potential impurities in 5-Bromobenzo[d]oxazole-2-carboxylic acid, offering field-proven insights and detailed experimental protocols.

Understanding the Impurity Landscape

The synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic acid can introduce several potential impurities. These can arise from starting materials, intermediates, by-products, or degradation products.[2] A thorough understanding of the synthetic route is crucial for predicting the likely impurities. Common synthetic pathways to benzoxazole derivatives often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives.[3][4]

Potential Impurities May Include:

  • Isomeric Byproducts: Regioisomers can form if the synthesis begins with an impure mixture of aminophenols.[2] For example, the use of 2-amino-5-bromophenol could lead to the formation of 6-Bromobenzo[d]oxazole-2-carboxylic acid.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of precursors like 2-amino-4-bromophenol and oxalic acid derivatives.

  • Intermediates: Incomplete cyclization during the formation of the benzoxazole ring can leave behind intermediate species.[2]

  • Over-brominated Products: If bromination is a step in the synthesis, di- or tri-brominated species may be formed.[2]

  • Hydrolysis Products: The carboxylic acid group can be susceptible to decarboxylation under certain conditions, and the benzoxazole ring can undergo hydrolysis.

A logical workflow for the characterization of a newly synthesized batch of 5-Bromobenzo[d]oxazole-2-carboxylic acid is essential for a comprehensive impurity analysis.

Spectroscopic Analysis Workflow cluster_0 Initial Assessment cluster_1 Structural Elucidation of Impurities cluster_2 Quantification Synthesis & Purification Synthesis & Purification TLC/LC-MS Screening TLC/LC-MS Screening Synthesis & Purification->TLC/LC-MS Screening Initial Purity Check NMR NMR TLC/LC-MS Screening->NMR Isolate Impurities Mass_Spec Mass_Spec TLC/LC-MS Screening->Mass_Spec Determine MW FTIR FTIR TLC/LC-MS Screening->FTIR Functional Groups HPLC_UV HPLC_UV NMR->HPLC_UV Mass_Spec->HPLC_UV Structural_Confirmation Structural_Confirmation HPLC_UV->Structural_Confirmation Final Purity Assay

Caption: General workflow for impurity analysis.

Comparative Spectroscopic Techniques

A multi-faceted approach utilizing several spectroscopic techniques is necessary for the unambiguous identification and quantification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of protons and carbons.[1][5]

  • ¹H NMR: The proton NMR spectrum of 5-Bromobenzo[d]oxazole-2-carboxylic acid will show characteristic signals for the aromatic protons on the benzoxazole ring.[1] The chemical shifts and coupling patterns of these protons are highly sensitive to the substitution pattern, allowing for the differentiation of isomers.[1] For instance, the presence of an additional bromine atom would lead to distinct changes in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[1] The C-2 carbon of the benzoxazole ring is significantly deshielded and appears far downfield, typically in the range of δ 160-168 ppm.[1] The presence of impurities will result in additional peaks in the spectrum.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[6]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse program.[6]

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.[6]

  • Data Analysis: Process the spectra and analyze the chemical shifts, coupling constants, and integration to identify the structures of the main component and any impurities.[5]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound and its impurities. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[7][8]

  • Molecular Ion Peak: The mass spectrum will show two molecular ion peaks of similar intensity, M and M+2, which is characteristic of a compound containing one bromine atom.[7][8] The presence of impurities with a different number of bromine atoms will result in distinct isotopic patterns.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. The loss of a bromine atom is a common fragmentation pathway for brominated compounds.[8]

Experimental Protocol: LC-MS Analysis

A liquid chromatography-mass spectrometry (LC-MS) method with negative-ion electrospray ionization (NI-ESI) can be effective for detecting unknown organic bromine compounds.[9][10]

  • Chromatographic Separation: Separate the components of the sample using a suitable HPLC method.

  • Mass Spectrometric Detection: Induce in-source fragmentation and detect the bromide ions at m/z 79 and 81.[9][10] This provides a selective method for identifying bromine-containing compounds.[9][10]

  • Data Analysis: Analyze the retention times and mass spectra to identify and characterize the impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.

  • Characteristic Absorptions: The FTIR spectrum of 5-Bromobenzo[d]oxazole-2-carboxylic acid will show characteristic absorption bands for the carboxylic acid O-H (broad, ~3300-2500 cm⁻¹), C=O (~1700 cm⁻¹), and the benzoxazole ring C=N (~1688–1654 cm⁻¹) and C-O stretching vibrations.[11][12]

  • Impurity Detection: The presence of impurities with different functional groups, such as an amino group from an unreacted starting material, will give rise to additional absorption bands.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to form a fine powder.[5]

  • Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure to form a transparent pellet.[5]

  • Data Acquisition: Record the infrared spectrum over a range of 4000 to 400 cm⁻¹.[6]

  • Data Analysis: Identify the major absorption peaks and correlate them to specific functional groups.[5]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the primary technique for separating and quantifying the components of a mixture. When coupled with a UV detector, it provides a robust method for purity assessment.

  • Method Development: A reversed-phase HPLC method using a C18 column is typically suitable for the analysis of benzoxazole derivatives.[13] The mobile phase composition and gradient elution profile should be optimized to achieve good separation of the main component and all potential impurities.[14]

  • Quantification: The concentration of each impurity can be determined by comparing its peak area to that of a reference standard.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: Use a standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.[13]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).[13]

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is a good starting point.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV-Vis absorption spectrum of the main component.[5]

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent and filter through a 0.45 µm syringe filter.[13]

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative area of each impurity.

Performance Comparison of Spectroscopic Techniques

Technique Information Provided Strengths Limitations
NMR Detailed structural information, connectivity of atomsUnambiguous structure elucidation, identification of isomersLower sensitivity, requires pure samples for clear spectra
MS Molecular weight, elemental composition (with high resolution), fragmentation patternsHigh sensitivity, isotopic information for halogensIsomers may have the same mass, fragmentation can be complex
FTIR Presence of functional groupsRapid, non-destructive, good for identifying major functional group changesNot suitable for complex mixtures, limited structural information
HPLC-UV Separation and quantification of componentsHigh sensitivity and resolution, excellent for purity determinationRequires reference standards for absolute quantification, limited structural information

Conclusion

A comprehensive spectroscopic analysis is indispensable for ensuring the quality of 5-Bromobenzo[d]oxazole-2-carboxylic acid in drug development. No single technique is sufficient for complete impurity profiling. A synergistic approach, combining the structural elucidation power of NMR and MS with the separation and quantification capabilities of HPLC-UV, and the functional group information from FTIR, provides a robust and self-validating system for impurity analysis. This integrated strategy ensures the highest level of confidence in the purity and identity of this critical pharmaceutical building block.

Integrated Analytical Approach cluster_separation Separation & Quantification cluster_identification Identification & Structure Elucidation Sample Sample HPLC-UV HPLC-UV Sample->HPLC-UV FTIR FTIR Sample->FTIR Bulk Analysis NMR NMR HPLC-UV->NMR Fraction Collection MS MS HPLC-UV->MS LC-MS Final_Report Final_Report HPLC-UV->Final_Report NMR->Final_Report MS->Final_Report FTIR->Final_Report

Caption: Interplay of analytical techniques.

References

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Sources

Comparative

A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Benzoxazoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, benzoxazole derivatives stand out as a versatile scaffold, exhibiting a wide array of pharmacological activities, i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, benzoxazole derivatives stand out as a versatile scaffold, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen atoms, such as bromine and chlorine, into the benzoxazole core can significantly modulate the molecule's lipophilicity, electronic properties, and ultimately, its biological efficacy.[3] This guide provides a comparative analysis of bromo- and chloro-substituted benzoxazoles, supported by experimental data, to offer an objective overview for researchers in drug discovery and development.

The Role of Halogenation in Biological Activity

The position and nature of substituents on the benzoxazole ring are critical in determining the potency and selectivity of its biological effects. Halogenation, in particular, is a key strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. Electron-withdrawing groups, like halogens, are known to often improve the biological activity of the benzoxazole nucleus.[3]

Comparative Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of halogenated benzoxazoles.[4] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[4][5]

A study on a newly synthesized bromo-substituted benzoxazole, 5-amino-2-[p-bromophenyl]-benzoxazole, revealed significant anticancer effects in both estrogen receptor-positive (MCF-7) and -negative (MDA-MB) breast cancer cell lines.[5] The compound induced apoptosis and decreased angiogenesis, with more prominent effects observed in the more aggressive MDA-MB cell line.[5] Histopathological examinations showed that the compound caused cell death and loss of adhesion in both cell lines.[5] The IC50 values, the concentration required to inhibit 50% of cell growth, were determined to be 28 nM for MCF-7 and 22 nM for MDA-MB cells, indicating high potency.[5]

While direct comparative studies with chloro-substituted analogs are not always available for the exact same molecular backbone, the data on various halogenated benzoxazoles suggest that the type and position of the halogen are crucial. For instance, in a series of benzoxazolylalanine derivatives, the introduction of a bromine atom at the 7-position of the benzoxazole ring resulted in a significant increase in toxicity to a human dermal fibroblast cell line.[6]

Table 1: Illustrative In Vitro Anticancer Activity of Halogenated Benzoxazole Derivatives

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
5-amino-2-[p-bromophenyl]-benzoxazoleMCF-7 (Breast)0.028[5]
5-amino-2-[p-bromophenyl]-benzoxazoleMDA-MB (Breast)0.022[5]
2-(p-chloro-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazolesVarious(MICs 32-256 µg/ml for antimicrobial)[7]
Halogenated benzoxazole selenones (3k, 3p)Rhizoctonia solani (Fungus)3.71 mg/L, 2.24 mg/L[8]

Note: The data presented is illustrative and highlights the potency of halogenated benzoxazoles. Direct comparison requires testing under identical experimental conditions.

Comparative Antimicrobial Activity

Halogenated benzoxazoles have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[9][10] The 5-chloro substitution, in particular, has been identified as a key contributor to the antibacterial and antifungal properties of these compounds.[11]

In a study of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, compounds substituted with sulfanilamide showed good antibacterial and antifungal activity.[9][11] Another study on a series of 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles demonstrated a broad spectrum of antimicrobial activities with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 256 µg/ml.[7]

Interestingly, some studies suggest that replacing a chlorine atom with a bromine atom can enhance certain biological activities. For instance, in a study on the herbicidal activity of benzoxazolinone derivatives, replacing chlorine with bromine at the 6-position increased the activity.[12]

Table 2: Illustrative In Vitro Antimicrobial Activity of Halogenated Benzoxazole Derivatives

Compound/SubstituentTarget OrganismMIC (µg/mL)Reference
5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives (P4A, P4B)Staphylococcus aureus, Escherichia coli-[9][11]
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazoleVarious bacteria and fungi-[13]
2-(p-substituted-benzyl)-5-substituted-benzoxazolesVarious bacteria and fungi32 - 256[7]

Note: MIC values are a measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Mechanisms of Action and Signaling Pathways

The anticancer activity of halogenated benzoxazoles is often attributed to their ability to induce apoptosis through the modulation of key signaling proteins. For example, 5-amino-2-[p-bromophenyl]-benzoxazole was found to decrease the levels of caspase 9 and NF-κB, while increasing the levels of cytochrome C, particularly in MDA-MB cells.[5] This suggests an induction of the intrinsic apoptotic pathway. Furthermore, the compound was shown to decrease the expression of Vascular Endothelial Growth Factor (VEGF), indicating anti-angiogenic activity.[5]

The antimicrobial action of some benzoxazole derivatives is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[1]

anticancer_pathway Halogenated_Benzoxazole Halogenated_Benzoxazole Cell Cell Halogenated_Benzoxazole->Cell Apoptosis_Induction Apoptosis_Induction Cell->Apoptosis_Induction Angiogenesis_Inhibition Angiogenesis_Inhibition Cell->Angiogenesis_Inhibition Caspase_9 Caspase_9 Apoptosis_Induction->Caspase_9 down NF_kB NF_kB Apoptosis_Induction->NF_kB down Cytochrome_C Cytochrome_C Apoptosis_Induction->Cytochrome_C up VEGF VEGF Angiogenesis_Inhibition->VEGF down Cell_Death Cell_Death Caspase_9->Cell_Death Cytochrome_C->Cell_Death

Caption: Proposed anticancer mechanism of a bromo-substituted benzoxazole.

Experimental Protocols

Synthesis of Halogenated Benzoxazoles

A general method for the synthesis of 2-substituted benzoxazoles involves the reaction of 2-aminophenols with various reagents. For instance, a mixture of 2-aminophenol, an aldehyde, potassium carbonate, and iodine can be subjected to microwave irradiation to yield the desired benzoxazole derivative.[14] Another approach involves the reaction of 2-aminophenols with halogenated nitriles in an alcoholic solvent.[15][16]

General Procedure for Microwave-Assisted Synthesis:

  • A mixture of 2-amino-4-methylphenol (0.5 mmol), an aromatic aldehyde (0.5 mmol), K2CO3 (0.5 mmol), and I2 (0.5 mmol) is subjected to microwave irradiation at 120°C for 10 minutes.[14]

  • The reaction progress is monitored by thin-layer chromatography.[14]

  • The resulting product is purified by column chromatography.[14]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[14][17]

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours at 37°C.[18]

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives and incubated for a further 24-72 hours.[14][18]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[14][18]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.[14][18]

  • Absorbance Reading: The absorbance is measured at 570 nm using a plate reader.[18] The IC50 value is then calculated.[17]

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cancer cells in 96-well plate Incubate_24h_1 Incubate 24h at 37°C Seed_Cells->Incubate_24h_1 Add_Compound Add benzoxazole derivatives (various concentrations) Incubate_24h_1->Add_Compound Incubate_24_72h Incubate for 24-72h Add_Compound->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read absorbance at 570nm Dissolve_Formazan->Read_Absorbance Calculate_IC50 Calculate_IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][19][20]

Broth Microdilution Protocol:

  • Preparation of Stock Solution: Dissolve the synthesized benzoxazole derivative in a suitable solvent like DMSO to create a high-concentration stock solution.[1]

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable broth medium.[1][21]

  • Inoculation: Add a standardized suspension of the target microorganism to each well.[1][21]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[20][21]

Conclusion

The available evidence strongly suggests that both bromo- and chloro-substituted benzoxazoles are promising scaffolds for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The choice between bromine and chlorine substitution can significantly impact biological activity, and further head-to-head comparative studies are warranted to elucidate the precise structure-activity relationships. The synthetic accessibility and the potential for diverse functionalization make halogenated benzoxazoles an attractive area for continued research and development.

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  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: https://www.protocols.

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Validation

A Comparative Guide to Purity Assessment of Synthesized 5-Bromobenzo[d]oxazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The Imperative of Purity in Drug Discovery A Multi-Technique Approach to Purity Verification No single analytical technique is sufficient to definitively es...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Purity in Drug Discovery

A Multi-Technique Approach to Purity Verification

No single analytical technique is sufficient to definitively establish the purity of a small molecule.[2] A comprehensive assessment relies on the synergistic use of orthogonal methods, each providing a unique piece of the puzzle. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in the context of 5-Bromobenzo[d]oxazole-2-carboxylic acid.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is often considered the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[1][3] For aromatic carboxylic acids like our target compound, a reversed-phase HPLC method is typically the first line of analysis.[4]

Method Comparison: Reversed-Phase vs. Mixed-Mode HPLC

ParameterMethod A: Reversed-Phase HPLC (C18)Method B: Mixed-Mode HPLC (RP/Anion-Exchange)Rationale & Insights
Primary Retention Mechanism Hydrophobic InteractionsHydrophobic and Ionic InteractionsThe mixed-mode column offers dual retention mechanisms, which can provide enhanced selectivity for acidic compounds and their closely related impurities.[4]
Typical Mobile Phase Acetonitrile/Water with acid modifier (e.g., 0.1% TFA or H₃PO₄)Acetonitrile/Water with a buffered mobile phase (e.g., ammonium acetate)The buffered mobile phase in mixed-mode is crucial for consistent ionization of the carboxylic acid, leading to more reproducible retention times.
Resolution from Potential Impurities Good separation of non-polar impurities. May co-elute with structurally similar acidic impurities.Excellent separation of both non-polar and polar/ionic impurities, including positional isomers.The additional ionic interaction on the mixed-mode column is key to resolving impurities that differ only slightly in their pKa or charge distribution.
Peak Shape Generally good, but can exhibit tailing for acidic compounds.Typically sharper, more symmetrical peaks for acidic analytes.The anion-exchange character of the stationary phase helps to minimize secondary interactions that can cause peak tailing.

Experimental Protocol: Reversed-Phase HPLC (Method A)

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Synthesized Compound dissolve Dissolve in Diluent start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV-Vis/PDA Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Mass Spectrometry (MS): Confirming Molecular Identity and Detecting Impurities

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound and identifying potential impurities.[6] When coupled with a liquid chromatography system (LC-MS), it provides both separation and mass information, enhancing the confidence in peak identification.[2]

Ionization Technique Comparison: ESI vs. APCI

Ionization TechniquePrincipleApplicability to Target MoleculeExpected Adducts
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.Highly suitable for the polar and ionizable carboxylic acid group.[M-H]⁻ in negative ion mode; [M+H]⁺ and [M+Na]⁺ in positive ion mode.
Atmospheric Pressure Chemical Ionization (APCI) A "semi-hard" ionization technique that uses a corona discharge to ionize the analyte.Also applicable, but may induce more fragmentation than ESI.Primarily [M+H]⁺ in positive ion mode.

For 5-Bromobenzo[d]oxazole-2-carboxylic acid (MW: 242.03 g/mol ), high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[7]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Utilize the same conditions as the Reversed-Phase HPLC method described above.

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Data Analysis: Extract the ion chromatogram for the expected deprotonated molecule (m/z 240.93 and 242.93 for the bromine isotopes). Integrate the peak area to determine the relative abundance of the target compound.

Purity_Assessment_Logic cluster_synthesis Synthesis & Work-up cluster_analysis Orthogonal Purity Analysis cluster_decision Decision cluster_outcome Outcome synthesis Crude Product hplc HPLC (% Area Purity) synthesis->hplc lcms LC-MS (Identity & Impurity MW) synthesis->lcms nmr NMR (Structural Confirmation) synthesis->nmr purity_check Purity > 95%? hplc->purity_check lcms->purity_check nmr->purity_check purify Further Purification purity_check->purify No proceed Proceed to Next Step purity_check->proceed Yes

Caption: Logical workflow for assessing compound purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While HPLC and MS provide information about purity and molecular weight, NMR spectroscopy is unparalleled in its ability to confirm the precise chemical structure of the synthesized compound and identify structurally related impurities.[3] Both ¹H and ¹³C NMR are essential for a complete characterization.

Expected NMR Data for 5-Bromobenzo[d]oxazole-2-carboxylic acid

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H NMR ~13.0 (broad)Singlet-COOHThe acidic proton is typically broad and downfield.
~8.1DoubletH-4Deshielded by the adjacent nitrogen and bromine.
~7.8Doublet of doubletsH-6Coupled to both H-4 and H-7.
~7.6DoubletH-7Least deshielded aromatic proton.
¹³C NMR ~160Singlet-COOHCarboxylic acid carbonyl carbon.
~150-155SingletC-2 (oxazole)Quaternary carbon of the oxazole ring.
~140-145SingletC-3a (bridgehead)Fused aromatic carbon.
~110-130Multiple signalsAromatic CH carbonsSpecific assignments require 2D NMR.
~115SingletC-5 (C-Br)Carbon bearing the bromine atom.
~150SingletC-7a (bridgehead)Fused aromatic carbon.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆.[8]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the free induction decay (FID) using appropriate software to obtain the frequency domain spectrum.

  • Data Analysis: Integrate the proton signals to determine relative proton counts. Compare the observed chemical shifts and coupling constants with the expected values.

Identifying Potential Impurities

A thorough purity assessment involves not only quantifying the main component but also identifying potential impurities.[9] Common impurities in the synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic acid may include:

  • Starting Materials: Unreacted precursors from the synthesis.[9]

  • Isomeric Byproducts: Positional isomers formed during bromination.[9]

  • Hydrolysis Products: The carboxylic acid can be susceptible to decarboxylation under harsh conditions.

  • Over-brominated Species: Introduction of more than one bromine atom onto the aromatic ring.[9]

Conclusion: An Integrated and Validated Approach

Assessing the purity of synthesized 5-Bromobenzo[d]oxazole-2-carboxylic acid requires a scientifically sound, multi-technique approach. The combination of high-resolution HPLC (preferably mixed-mode for this class of compound), mass spectrometry for molecular weight confirmation, and NMR for unambiguous structural verification provides a self-validating system for ensuring the quality and integrity of the material. This rigorous analytical workflow is essential for generating reliable data in research and for advancing drug development programs.

References

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. [Link]

  • ResearchGate. (2025, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • PMC - NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • PubChem. 5-Bromobenzo[d]oxazole-2-carboxylic acid. [Link]

  • PMC - NIH. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • The Royal Society of Chemistry. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • NIH. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Benzoxazole Carboxylic Acid Analogs as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of benzoxazole carboxylic acid analogs, with a particular focus on a comparative study of 2-(halophenyl)benzoxazole-5-carboxylic acids. By examining the impact of structural modifications on biological outcomes, we aim to provide actionable insights for the design and development of novel benzoxazole-based therapeutics.

The Benzoxazole Core: A Versatile Pharmacophore

The benzoxazole nucleus, consisting of a benzene ring fused to an oxazole ring, offers a unique combination of properties that make it an attractive scaffold for drug design. Its planar structure allows for effective π-π stacking interactions with biological targets, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing to binding affinity.[2] The 2 and 5-positions of the benzoxazole ring have been identified as key sites for substitution to modulate pharmacological activity.[2][3]

Comparative Analysis: 2-(Halophenyl)benzoxazole-5-carboxylic Acids

A study by Thakral et al. provides valuable insights into the SAR of 2-(halophenyl)benzoxazole-5-carboxylic acids, investigating their anti-inflammatory and cytotoxic activities.[1][4] This series of compounds serves as an excellent case study to understand the influence of halogen substitution on the phenyl ring at the 2-position of a benzoxazole-5-carboxylic acid core.

Anti-inflammatory Activity

The anti-inflammatory potential of these analogs was evaluated by their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. The results, summarized in the table below, highlight the critical role of the position and nature of the halogen substituent.

Compound IDHalogen Substituent (Position)% Inhibition of COX-2 (at 10 µM)IC50 (µM)
6a 2-Fluorophenyl45.3>10
6b 3-Chlorophenyl78.90.103
6c 4-Chlorophenyl62.1>10
6d 2-Chlorophenyl55.7>10
6e 4-Bromophenyl58.4>10
Ibuprofen (Standard)82.50.101

Data sourced from Thakral et al. (2022).[1][4]

Key SAR Insights for Anti-inflammatory Activity:

  • Positional Importance: The position of the halogen on the 2-phenyl ring significantly impacts activity. A chloro group at the meta position (compound 6b ) resulted in the most potent COX-2 inhibition, with an IC50 value comparable to the standard drug ibuprofen.[1][4]

  • Halogen Type: While a direct comparison between different halogens at the same position is limited in this dataset, the superior activity of the 3-chloro analog suggests that both the electronegativity and the steric bulk of the substituent at this specific position are crucial for optimal interaction with the COX-2 active site.

Cytotoxic Activity

The cytotoxic effects of the 2-(halophenyl)benzoxazole-5-carboxylic acid analogs were assessed against the human prostate carcinoma epithelial cell line (22Rv1).

Compound IDHalogen Substituent (Position)IC50 (µM) against 22Rv1 cells
6a 2-Fluorophenyl12.3
6b 3-Chlorophenyl8.7
6c 4-Chlorophenyl1.54
6d 2-Chlorophenyl10.5
6e 4-Bromophenyl3.8
Doxorubicin (Standard)2.32

Data sourced from Thakral et al. (2022).[1][4]

Key SAR Insights for Cytotoxic Activity:

  • Potency of 4-Chloro Substitution: The most significant finding is the potent cytotoxicity of the 4-chloro substituted analog (6c ), which exhibited a lower IC50 value than the standard anticancer drug doxorubicin.[1][4] This highlights the para-position as a key interaction point for cytotoxic activity.

  • Influence of Halogen and Position: A bromo group at the para-position (6e ) also conferred notable activity, though less potent than the chloro analog. Substitutions at the ortho and meta positions resulted in a significant decrease in cytotoxicity. This suggests that the electronic and steric properties of the substituent at the para-position are critical for the observed anticancer effect.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following sections provide step-by-step protocols for the synthesis of the benzoxazole scaffold and the evaluation of its biological activity.

Synthesis of 2-(Halophenyl)benzoxazole-5-carboxylic Acids

This protocol describes a general method for the synthesis of the target compounds, which can be adapted for various substituted analogs.[1]

Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate

  • To a solution of 3-nitro-4-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-10 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Filter the precipitated solid, wash with water, and dry to obtain methyl 3-nitro-4-hydroxybenzoate.

  • Dissolve the nitro compound in ethanol and add a catalytic amount of Pd/C (10%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 6-8 hours.

  • Filter the reaction mixture through a celite bed and concentrate the filtrate to obtain methyl 3-amino-4-hydroxybenzoate.

Step 2: Synthesis of Methyl 2-(halophenyl)benzoxazole-5-carboxylates

  • Dissolve methyl 3-amino-4-hydroxybenzoate and a substituted halobenzaldehyde in ethanol.

  • Add a catalytic amount of an oxidizing agent, such as p-toluenesulfonic acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by column chromatography to yield the desired methyl ester.

Step 3: Hydrolysis to 2-(Halophenyl)benzoxazole-5-carboxylic Acids

  • Dissolve the methyl ester in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide.

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl).

  • Filter the precipitated carboxylic acid, wash with water, and dry to obtain the final product.

Synthesis_Workflow A 3-Nitro-4-hydroxybenzoic acid B Methyl 3-nitro-4-hydroxybenzoate A->B Esterification (MeOH, H2SO4, Reflux) C Methyl 3-amino-4-hydroxybenzoate B->C Reduction (H2, Pd/C, EtOH) D Methyl 2-(halophenyl)benzoxazole-5-carboxylate C->D Condensation & Cyclization (Halobenzaldehyde, p-TSA, EtOH, Reflux) E 2-(Halophenyl)benzoxazole-5-carboxylic acid D->E Hydrolysis (NaOH, MeOH/H2O)

Caption: General synthetic workflow for 2-(halophenyl)benzoxazole-5-carboxylic acids.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., 22Rv1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent F->G H Measure absorbance (570 nm) G->H I Calculate % viability Determine IC50 H->I Data Analysis

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The structure-activity relationship of 2-(halophenyl)benzoxazole-5-carboxylic acids demonstrates the significant impact of substituent manipulation on their anti-inflammatory and cytotoxic properties. The identification of a meta-chloro substituted analog with potent COX-2 inhibitory activity and a para-chloro substituted analog with superior cytotoxicity against prostate cancer cells provides a strong foundation for further optimization.

Future research should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of analogs with diverse substituents at the 2 and 5-positions to further refine the SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological activities.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

By systematically exploring the chemical space around the benzoxazole carboxylic acid scaffold, researchers can unlock the full potential of this versatile pharmacophore in the development of next-generation therapeutic agents.

References

  • Thakral, S., Kumar, D., Thakral, S., Singh, V., Nagesh, A. M., Verma, S., & Pandey, D. (2022). Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. Chemistry & Biodiversity, 19(9), e202200489.
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Sener, E. A., et al. (2000). Synthesis and antimicrobial activity of some 5-amino-2-(p-substituted-phenyl)
  • Thakral, S., et al. (2022). Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. Semantic Scholar. [Link]

  • Jilani, J. A., et al. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry, Section B, 60B(11), 1496-1502.
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • Kumar, D., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-885.
  • Thakral, S., et al. (2022). Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. ResearchGate. [Link]

  • Singh, A. K., et al. (2013). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 125-133.
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  • Kamal, A., et al. (2004). Synthesis and SAR of 2-arylbenzoxazoles, benzothiazoles and benzimidazoles as inhibitors of lysophosphatidic acid acyltransferase-beta. Bioorganic & Medicinal Chemistry Letters, 14(6), 1455-1459.
  • Danilenko, N. V., et al. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. ResearchGate. [Link]

  • Mattiuzzo, M., et al. (1997). Cytotoxicity of halogenated benzenes and its relationship with logP. Toxicology in Vitro, 11(5), 673-677.
  • Kumar, D., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Semantic Scholar. [Link]

  • El-Sayed, M. A. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410.
  • Danilenko, N. V., et al. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. [Link]

  • Kumar, D., et al. (2018).
  • Wang, Y., et al. (2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. [Link]

  • Jilani, J. A., et al. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry - Section B.
  • Patil, S. S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389-25410.
  • Wang, Y., et al. (2022).
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Validation

A Comparative Guide to the Synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic Acid: An Evaluation of Efficacy

Abstract 5-Bromobenzo[d]oxazole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, finding application in the development of novel therapeutic agents. The efficiency of its synthesis is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromobenzo[d]oxazole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, finding application in the development of novel therapeutic agents. The efficiency of its synthesis is paramount for advancing drug discovery programs. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule. We will explore two main strategies: the cyclocondensation of a pre-brominated aminophenol and the late-stage bromination of the parent benzoxazole. This analysis includes a discussion of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of their respective yields, purities, and operational complexities.

Introduction

The benzoxazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine substituent and a carboxylic acid group at the 5- and 2-positions, respectively, provides valuable handles for further molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The selection of an optimal synthetic route to 5-Bromobenzo[d]oxazole-2-carboxylic acid is a critical consideration in terms of efficiency, scalability, and cost-effectiveness. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of the most viable synthetic strategies to inform their experimental design.

Comparative Analysis of Synthetic Methodologies

Two principal synthetic strategies emerge for the preparation of 5-Bromobenzo[d]oxazole-2-carboxylic acid:

  • Route 1: Cyclocondensation of a Pre-brominated Precursor. This approach involves the reaction of 2-amino-4-bromophenol with an oxalic acid derivative to construct the benzoxazole ring system with the bromine atom already in place.

  • Route 2: Late-Stage Bromination. This strategy entails the initial synthesis of benzo[d]oxazole-2-carboxylic acid followed by electrophilic bromination to introduce the bromine atom at the 5-position.

The choice between these routes is dictated by factors such as the availability of starting materials, desired purity of the final product, and tolerance to the reaction conditions of other functional groups in more complex derivatives.

Route 1: Cyclocondensation of 2-Amino-4-bromophenol

This is a convergent and often preferred approach as it unambiguously controls the position of the bromine substituent. The key transformation is the condensation and subsequent cyclization of 2-amino-4-bromophenol with a suitable C2-synthon, typically an oxalic acid derivative.

Reaction Pathway

Route 1 A 2-Amino-4-bromophenol C Intermediate Amide A->C Acylation B Oxalic Acid Derivative (e.g., Diethyl Oxalate or Ethyl Oxalyl Chloride) B->C D 5-Bromobenzo[d]oxazole-2-carboxylate Ester C->D Cyclization/ Dehydration E 5-Bromobenzo[d]oxazole-2-carboxylic acid D->E Hydrolysis Route 2 A Benzo[d]oxazole-2-carboxylic acid C 5-Bromobenzo[d]oxazole-2-carboxylic acid A->C Electrophilic Aromatic Substitution B Brominating Agent (e.g., NBS or Br2) B->C

Comparative

A Guide to the Cross-Validation of Experimental Data for 5-Bromobenzo[d]oxazole-2-carboxylic acid

<_ _> In the landscape of drug discovery and materials science, the unequivocal structural confirmation and purity assessment of novel chemical entities are paramount. For researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

In the landscape of drug discovery and materials science, the unequivocal structural confirmation and purity assessment of novel chemical entities are paramount. For researchers and drug development professionals, the integrity of experimental data forms the bedrock of any successful project. This guide provides an in-depth, expert-led framework for the cross-validation of analytical data for 5-Bromobenzo[d]oxazole-2-carboxylic acid, a key heterocyclic building block.

The principle of cross-validation in analytical chemistry involves the critical assessment of data generated from two or more distinct methods to ensure reliability, consistency, and accuracy.[1][2] This process is not merely a confirmatory step but a foundational component of scientific rigor, particularly crucial when analytical methods are transferred between laboratories or when data from different techniques must be correlated.[3][4] By employing orthogonal techniques, we create a self-validating system that builds confidence in the identity and quality of the synthesized compound.

Primary Characterization: The Foundational Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[5] It provides a detailed map of the carbon-hydrogen framework, offering insights into the connectivity and chemical environment of atoms within the molecule.[5]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of synthesized 5-Bromobenzo[d]oxazole-2-carboxylic acid. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic, as it can solubilize the polar carboxylic acid and its broad, exchangeable proton signal will not interfere with the aromatic region of interest.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the closely spaced aromatic protons.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm).

  • Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Data & Interpretation

The expected ¹H NMR spectrum of 5-Bromobenzo[d]oxazole-2-carboxylic acid in DMSO-d₆ would exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The bromine atom and the fused oxazole ring will influence the chemical shifts and coupling patterns of the three protons on the benzene ring. A very broad singlet, characteristic of the carboxylic acid proton, is expected at a downfield shift (typically >12 ppm).

Cross-Validation: Building a Coherent Analytical Picture

To ensure the primary NMR data is not only accurate but also representative of a pure, single entity, we must employ orthogonal analytical techniques. These methods should probe different molecular properties, thereby providing independent verification of the compound's identity and purity.

Method 1: Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound.[5] For a molecule like 5-Bromobenzo[d]oxazole-2-carboxylic acid, which contains bromine, the isotopic pattern provides a definitive signature.

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • The expected monoisotopic mass for C₈H₄BrNO₃ is approximately 240.937 g/mol .[6]

  • Data Interpretation: Look for the molecular ion peak corresponding to the calculated mass. Crucially, bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should display a characteristic pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass units. This isotopic signature is a powerful confirmation of the presence of a single bromine atom.

Method 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of a compound by separating it from potential impurities, such as unreacted starting materials or reaction byproducts.[4][7]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol/water mixture) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for analysis.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure the carboxylic acid is protonated and sharpens the peak shape.

    • Detector: Set the UV detector to a wavelength where the benzoxazole chromophore absorbs strongly (e.g., 254 nm or 280 nm).

  • Data Acquisition: Inject the sample and run the gradient method. The goal is to achieve good separation between the main peak and any potential impurities.

  • Data Analysis: Integrate the peak areas. The purity of the sample can be expressed as the percentage of the main peak area relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Method 3: Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[8]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Interpretation: Analyze the spectrum for characteristic absorption bands. Key expected vibrations for 5-Bromobenzo[d]oxazole-2-carboxylic acid include:

    • A broad O-H stretch from the carboxylic acid, typically around 3300-2500 cm⁻¹.

    • A sharp C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.

    • C=N and C=C stretching vibrations from the benzoxazole ring system, typically in the 1650-1450 cm⁻¹ region.

    • C-O stretching vibrations.

Data Synthesis and Comparison

The power of cross-validation lies in the synthesis of data from these orthogonal techniques. Each method provides a piece of the puzzle, and together they form a coherent and validated picture of the compound's identity and purity.

Analytical Technique Parameter Measured Expected Result for 5-Bromobenzo[d]oxazole-2-carboxylic acid Purpose in Cross-Validation
¹H NMR Spectroscopy Proton environment & connectivityAromatic protons (7-9 ppm), broad COOH proton (>12 ppm)Primary structural elucidation
Mass Spectrometry (LC-MS) Molecular Weight & Isotopic Patternm/z ~241.9 [M-H]⁻ with a 1:1 M/M+2 isotopic patternConfirms molecular formula (C₈H₄BrNO₃)
HPLC Purity & Retention TimeA single major peak with >95% areaQuantifies purity and detects non-isomeric impurities
IR Spectroscopy (FTIR) Functional GroupsBroad O-H, sharp C=O, C=N, C=C stretchesConfirms presence of key functional groups (carboxylic acid, benzoxazole)

Visualizing the Workflow

A systematic approach is crucial for robust analytical cross-validation. The following workflow illustrates the logical progression from synthesis to comprehensive characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation Synthesis Synthesis of 5-Bromobenzo[d]oxazole- 2-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR ¹H NMR (Primary Structure) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS HPLC HPLC (Purity) Purification->HPLC IR IR Spectroscopy (Functional Groups) Purification->IR CrossValidation Cross-Validation (Data Comparison) NMR->CrossValidation MS->CrossValidation HPLC->CrossValidation IR->CrossValidation FinalReport FinalReport CrossValidation->FinalReport Validated Structure & Purity Report

Caption: Experimental workflow for synthesis, characterization, and data cross-validation.

The logical relationship between the data from each technique is what provides the high degree of confidence required in research and development.

G NMR NMR Data (Suggests H-framework and functional groups) ValidatedIdentity Validated Identity & Purity NMR->ValidatedIdentity MS MS Data (Confirms Molecular Formula & Br presence) MS->ValidatedIdentity IR IR Data (Confirms -COOH & Benzoxazole) IR->ValidatedIdentity HPLC HPLC Data (Confirms Purity) HPLC->ValidatedIdentity ProposedStructure Proposed Structure: 5-Bromobenzo[d]oxazole- 2-carboxylic acid ProposedStructure->NMR is consistent with ProposedStructure->MS is consistent with ProposedStructure->IR is consistent with ProposedStructure->HPLC is consistent with

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Bromobenzo[d]oxazole-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

For researchers at the forefront of pharmaceutical development and scientific innovation, the integrity of your work extends beyond the bench to include the safe and responsible management of chemical reagents. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical development and scientific innovation, the integrity of your work extends beyond the bench to include the safe and responsible management of chemical reagents. This guide provides essential, in-depth procedural information for the proper disposal of 5-Bromobenzo[d]oxazole-2-carboxylic acid (CAS No. 944898-52-6).[1][2] Adherence to these protocols is not only a matter of regulatory compliance but a cornerstone of a robust safety culture.

This compound, a halogenated organic acid, requires specific handling and disposal considerations to mitigate risks to personnel and the environment.[3][4] The procedures outlined below are grounded in established safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), ensuring a self-validating system of laboratory safety.[5][6]

Hazard Assessment and Chemical Profile

PropertyValue/InformationSource
Chemical Name 5-Bromobenzo[d]oxazole-2-carboxylic acid[1]
CAS Number 944898-52-6[1][2]
Molecular Formula C8H4BrNO3[1][7]
Molecular Weight 242.03 g/mol [1]
Chemical Class Halogenated Organic Compound[3][4]
Anticipated Hazards Based on similar compounds, may cause skin, eye, and respiratory irritation.[8][9][10][8][9][10]

Note: Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed hazard information.

The presence of a bromine atom categorizes this compound as a halogenated organic waste .[3] This is the single most important factor determining its disposal pathway, as co-mingling with non-halogenated waste streams is prohibited and can lead to increased disposal costs and regulatory non-compliance.[4][11]

Personal Protective Equipment (PPE) and Handling

A proactive approach to safety begins with the consistent use of appropriate PPE. The principle of minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is paramount.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield, compliant with OSHA's 29 CFR 1910.133 standards.[12][13]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and changed immediately if contaminated.[14]

  • Respiratory Protection: Handle the solid compound exclusively within a certified chemical fume hood to prevent the inhalation of dust.[8][15] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[16]

Step-by-Step Disposal Protocol

The disposal of 5-Bromobenzo[d]oxazole-2-carboxylic acid must be managed through a systematic and documented process, from the point of generation to final collection by a licensed professional.

Step 1: Waste Segregation at the Source

Proper segregation is the foundation of a compliant chemical waste management program. The key is to prevent the mixing of incompatible waste streams.[17]

  • Designate a Specific Waste Container: Use a dedicated, properly labeled, and chemically compatible container for "Halogenated Organic Solid Waste."[3][4]

  • Container Integrity: Ensure the container is in good condition, free from cracks or residue, and has a secure, leak-proof lid.[6]

  • No Co-mingling: Under no circumstances should 5-Bromobenzo[d]oxazole-2-carboxylic acid waste be mixed with non-halogenated organic waste, aqueous waste, or general laboratory trash.[11]

Step 2: Labeling the Hazardous Waste Container

Accurate and complete labeling is a strict regulatory requirement.[18]

  • Initial Labeling: Affix a "Hazardous Waste" tag to the container before adding the first particle of waste.[4][17]

  • Content Identification: Clearly write the full chemical name, "5-Bromobenzo[d]oxazole-2-carboxylic acid," and its concentration or total amount on the label. Do not use abbreviations.[15]

  • Hazard Identification: Indicate the relevant hazards (e.g., Irritant, Toxic) as specified in the SDS.[18]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[17][18]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[18]

  • Storage: Keep the waste container securely closed at all times, except when adding waste.[4][15]

  • Secondary Containment: It is best practice to store the container within a secondary containment bin to mitigate the impact of any potential spills.[6]

Step 4: Requesting Waste Collection

Do not dispose of 5-Bromobenzo[d]oxazole-2-carboxylic acid via sink drains or in regular trash.[11][19]

  • Full Container: Once the waste container is full (typically 75-80% capacity to prevent overfilling), or if it has been stored for a period approaching your institution's limit, arrange for its removal.[17]

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal contractor to schedule a pickup.[14][19]

  • Documentation: Ensure all necessary paperwork is completed to maintain a clear chain of custody from generation to final disposal, which is typically high-temperature incineration for halogenated wastes.[3][18]

Emergency Procedures for Spills and Exposures

In the event of an accidental release, a swift and informed response is crucial.

  • Minor Spill (Solid):

    • Evacuate non-essential personnel and ensure the area is well-ventilated (fume hood running).

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[14]

    • Carefully sweep the material into the designated halogenated solid waste container, avoiding dust generation.[8]

    • Decontaminate the spill area and place all cleanup materials into the hazardous waste container.[20]

  • Major Spill or Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9]

    • In the case of a large, unmanageable spill, evacuate the area and contact your institution's emergency response team.[15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-Bromobenzo[d]oxazole-2-carboxylic acid.

G cluster_0 In-Lab Waste Handling cluster_1 Final Disposal A Generate Waste (5-Bromobenzo[d]oxazole-2-carboxylic acid) B Is it a Halogenated Organic Compound? A->B C Segregate into 'HALOGENATED ORGANIC WASTE' Container B->C Yes (Contains Bromine) D Affix 'Hazardous Waste' Label & List Chemical Contents C->D E Store in Closed Container in Satellite Accumulation Area (SAA) D->E F Container Full or Accumulation Time Limit Reached? E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G Yes H Complete Waste Manifest & Transfer Custody G->H I Proper Disposal (e.g., Incineration) H->I

Caption: Decision workflow for the disposal of 5-Bromobenzo[d]oxazole-2-carboxylic acid.

By integrating these procedures into your laboratory's Chemical Hygiene Plan, you contribute to a safer research environment and ensure the responsible stewardship of scientific materials.[5][21]

References

  • 5-Bromobenzo[d]oxazole-2-carboxylic acid | C8H4BrNO3 | CID 51358553 . PubChem. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026 . Emory University. [Link]

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Handling

Mastering the Safe Handling of 5-Bromobenzo[d]oxazole-2-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal

Hazard Assessment: An Evidence-Based Approach Understanding the potential hazards of 5-Bromobenzo[d]oxazole-2-carboxylic acid is the critical first step in developing a safe handling procedure. Based on data from analogo...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards of 5-Bromobenzo[d]oxazole-2-carboxylic acid is the critical first step in developing a safe handling procedure. Based on data from analogous compounds such as 5-Bromobenzo[b]thiophene-2-carboxylic acid and 5-Bromo-2-chlorobenzoic acid, a profile of potential hazards can be constructed.[3][4][5] These related compounds are known to cause skin and eye irritation, and may cause respiratory irritation.[3][4][5] Some are also classified as harmful if swallowed.[3] Therefore, it is prudent to handle 5-Bromobenzo[d]oxazole-2-carboxylic acid with the assumption that it possesses similar hazardous properties.

Inferred Hazard Profile:

Hazard Category GHS Classification (Inferred) Potential Effects
Skin Irritation Category 2 Causes skin irritation.[3][4]
Eye Irritation Category 2 Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system) May cause respiratory irritation.[3][5]

| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[3] |

Under fire conditions, halogenated organic compounds may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and hydrogen halides.[3]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure.[6][7] The following table outlines the minimum PPE requirements for handling 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield should be worn over safety glasses/goggles when there is a significant splash hazard.[7][8]Protects against splashes of solutions or airborne particles that can cause serious eye irritation.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8][9][10]Nitrile gloves provide good resistance to a variety of chemicals and prevent skin contact, which can cause irritation.[9][10] A lab coat protects the body and personal clothing from contamination.[8]
Respiratory Protection A NIOSH/MSHA approved respirator is recommended if dust is generated and engineering controls (e.g., fume hood) are not sufficient to maintain exposure below acceptable limits.[10]Minimizes the inhalation of airborne particles that may cause respiratory irritation.[3][5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Conduct Pre-Use Hazard Assessment prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Ensure Engineering Controls are Functional (e.g., Fume Hood) prep_2->prep_3 handle_1 Weigh and Handle Solid Compound in a Ventilated Enclosure prep_3->handle_1 Proceed to Handling handle_2 Avoid Dust Formation handle_1->handle_2 handle_3 Use Designated Tools (Spatulas, Weigh Boats) handle_2->handle_3 post_1 Decontaminate Work Surfaces handle_3->post_1 Complete Handling post_2 Segregate and Label Waste post_1->post_2 post_3 Doff PPE Correctly post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Caption: Workflow for the safe handling of 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Step-by-Step Protocol:

  • Pre-Handling Assessment: Before beginning any work, review this guide and any available safety information. Ensure you are familiar with the location and operation of safety showers and eyewash stations.[5]

  • Engineering Controls: All handling of solid 5-Bromobenzo[d]oxazole-2-carboxylic acid that may generate dust should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[3][11]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.[2]

  • Weighing and Transfer:

    • Carefully weigh the required amount of the compound on a tared weigh boat or glassine paper.

    • Use a clean spatula for transfers.

    • Avoid creating dust by handling the material gently.[3][11]

  • Post-Handling Decontamination:

    • Clean any spills immediately with an appropriate absorbent material.

    • Wipe down the work surface and any contaminated equipment with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat.

  • Personal Hygiene: Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 5-Bromobenzo[d]oxazole-2-carboxylic acid and associated contaminated materials is a critical component of laboratory safety and environmental stewardship.[3]

Waste Segregation and Disposal Workflow:

cluster_collection Waste Collection cluster_storage Storage & Disposal collect_1 Designate a Labeled Hazardous Waste Container collect_2 Collect Solid Chemical Waste collect_1->collect_2 collect_3 Collect Contaminated Materials (Gloves, Wipes) Separately collect_1->collect_3 store_1 Store Waste Container in a Designated Satellite Accumulation Area collect_2->store_1 Transfer to Storage collect_3->store_1 Transfer to Storage store_2 Keep Container Securely Closed store_1->store_2 store_3 Request Pickup by Environmental Health & Safety (EHS) store_2->store_3

Caption: Waste disposal workflow for 5-Bromobenzo[d]oxazole-2-carboxylic acid.

Step-by-Step Disposal Protocol:

  • Waste Container: Use a designated, clearly labeled, and sealable container for solid 5-Bromobenzo[d]oxazole-2-carboxylic acid waste.[10] The label should include the full chemical name and associated hazards.[10]

  • Segregation:

    • Solid Waste: Place any unused or waste 5-Bromobenzo[d]oxazole-2-carboxylic acid directly into the designated hazardous waste container.

    • Contaminated Materials: Disposable items such as gloves, weigh boats, and wipes that are contaminated with the compound should be collected in a separate, labeled hazardous waste bag or container.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[10] Ensure the container is kept closed when not in use.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[3][10] Do not dispose of this chemical down the drain or in the regular trash.[10]

By integrating these safety protocols into your daily laboratory practices, you can confidently handle 5-Bromobenzo[d]oxazole-2-carboxylic acid while protecting yourself, your colleagues, and the environment.

References

  • 5-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER Safety Data Sheets. Echemi.com.

  • SAFETY DATA SHEET - 5-Bromo-1-benzothiophene-2-carboxylic acid. Fisher Scientific.

  • MSDS of 5-Bromo-benzooxazole-2-carboxylic acid. Capot Chemical Co., Ltd.

  • 5-Bromobenzo[d]oxazole-2-carboxylic acid | C8H4BrNO3. PubChem.

  • 5-Bromo-2-chlorobenzoic Acid - SAFETY DATA SHEET. TCI EUROPE N.V.

  • SAFETY DATA SHEET - 5-Bromo-2-chlorobenzoic acid. Thermo Fisher Scientific Chemicals, Inc.

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.

  • CAS 944898-52-6 | 5-Bromobenzo[d]oxazole-2-carboxylic acid. Alchem Pharmtech.

  • Personal Protective Equipment. US EPA.

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.

  • Proper Protective Equipment. Chemistry LibreTexts.

  • SAFETY DATA SHEET - Oxazole-5-carboxylic acid. Fisher Scientific.

  • Lab Safety Equipment & PPE. ChemTalk.

  • Proper Disposal Procedures for 5-Bromothiophene-2-carboxylic Acid: A Comprehensive Guide. Benchchem.

  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Benchchem.

  • 944898-52-6 | 5-Bromobenzo[d]oxazole-2-carboxylic acid. Ambeed.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromobenzo[d]oxazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromobenzo[d]oxazole-2-carboxylic acid
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